molecular formula C10H18N2O2 B1522540 Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1251017-66-9

Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B1522540
CAS No.: 1251017-66-9
M. Wt: 198.26 g/mol
InChI Key: FCRTVZBUJDHXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7-4-8(6-12)11-7/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRTVZBUJDHXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate: A Constrained Piperazine Isostere for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint

In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that offer both novel chemical space and precise conformational control is paramount. Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate emerges as a significant building block, embodying these desirable characteristics. This molecule features a rigid bicyclic core that acts as a constrained isostere of piperazine, a ubiquitous fragment in drug development. The inherent rigidity of the diazabicyclo[3.1.1]heptane framework reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.

This technical guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the N-3 nitrogen allows for selective functionalization of the exposed N-6 secondary amine, making it a versatile intermediate for the synthesis of complex molecules, particularly in the realm of neuroscience and infectious disease.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These computed values provide a baseline for understanding its behavior in various chemical environments. It is important to note that while widely available from commercial suppliers, primary experimental data such as a definitive melting point and detailed spectroscopic analyses are not extensively published in peer-reviewed literature for this specific isomer.

PropertyValueSource
Molecular Formula C₁₀H₁₈N₂O₂[PubChem][1]
Molecular Weight 198.26 g/mol [PubChem][1]
CAS Number 1251017-66-9[PubChem][1]
Monoisotopic Mass 198.136827821 Da[PubChem][1]
XLogP3 (Computed) 0.7[PubChem][1][2]
Topological Polar Surface Area 41.6 Ų[PubChem][1]
Hydrogen Bond Donor Count 1[Angene Chemical][2]
Hydrogen Bond Acceptor Count 3[Angene Chemical][2]
Complexity (Computed) 237[PubChem][1]
Physical Form Powder / Solid[Sigma-Aldrich][3]

Synthesis and Manufacturing Considerations

The general logic involves forming the bicyclic system first, followed by selective protection of one nitrogen atom to allow for functionalization of the other.

cluster_synthesis Representative Synthesis of the Diazabicyclo[3.1.1]heptane Core Start Precursor with Diazabicyclo[3.1.1]heptane Core (e.g., N-benzyl or N-nosyl protected) Deprotection Removal of Protecting Group(s) (e.g., Hydrogenolysis for Benzyl, or Thiol/Base for Nosyl) Start->Deprotection Boc_Protection Selective Mono-Boc Protection (Di-tert-butyl dicarbonate, Base) Deprotection->Boc_Protection Isomer_Mix Mixture of N3-Boc and N6-Boc Isomers Boc_Protection->Isomer_Mix Separation Chromatographic Separation Isomer_Mix->Separation Product This compound (Target Isomer) Separation->Product Isomer_Product Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (Isomer) Separation->Isomer_Product

Caption: General synthetic logic for obtaining mono-Boc-protected isomers.

Experimental Protocol: Representative Synthesis of the Isomeric Scaffold

The following protocol is adapted from the synthesis of the 6-carboxylate isomer and serves as a representative example of the chemistry involved.[4]

Step 1: Nosyl Deprotection

  • To a stirred solution of 3-[(2-nitrophenyl)sulfonyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylic acid, 1,1-dimethylethyl ester (1.0 eq) in dimethylformamide (DMF, ~2.5 mL per 400 mg of starting material), add dodecanethiol (2.0 eq).

  • Add lithium hydroxide hydrate (2.0 eq) to the mixture.

  • Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product via silica gel chromatography to yield tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the orthogonal reactivity of its two nitrogen atoms. The N-3 nitrogen is protected by an acid-labile Boc group, rendering it unreactive under basic and nucleophilic conditions. This leaves the N-6 secondary amine as the primary site for functionalization.

cluster_reactivity Key Reactivity Pathways Start This compound Alkylation N-Alkylation / N-Arylation (Reductive Amination, Buchwald-Hartwig) Start->Alkylation Electrophile (R-X, Ar-X) Acylation N-Acylation (Acid Chlorides, Amide Coupling) Start->Acylation Acylating Agent (RCOCl) Product_Alk N6-Substituted Product Alkylation->Product_Alk Product_Acyl N6-Acylated Product Acylation->Product_Acyl Deprotection Boc Deprotection (TFA, HCl, HCOOH) Product_Deprotect 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate (Free N3-Amine) Deprotection->Product_Deprotect Product_Alk->Deprotection Acid Product_Acyl->Deprotection Acid

Caption: Reactivity map for the N-6 amine and N-3 Boc group.

N-Arylation via Buchwald-Hartwig Amination

The N-6 amine can be readily coupled with aryl halides or triflates using palladium catalysis. This reaction is fundamental for introducing aromatic moieties, a common strategy in drug design. The following protocol is based on procedures developed for the isomeric scaffold.[5]

Step-by-Step Protocol:

  • To a reaction vial, add the halo-derivative (e.g., a bromopyridine, 1.0 eq), tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (the analogous starting material, 1.5 eq), potassium tert-butoxide (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.06 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous toluene as the solvent.

  • Seal the vial and heat the mixture at a specified temperature (e.g., 110 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-arylated product.

N-Acylation

The nucleophilic N-6 amine reacts readily with various acylating agents to form stable amide bonds. This is a key transformation for introducing diverse side chains and modulating the physicochemical properties of the final compound.[6]

Step-by-Step Protocol:

  • Dissolve the carboxylic acid to be coupled (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).

  • Add coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.4 eq), hydroxybenzotriazole (HOBt, 1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.3 eq).

  • Stir the solution at room temperature for 30-60 minutes to activate the carboxylic acid.

  • Add a solution of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (the analogous starting material, 1.0 eq) in CH₂Cl₂ to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Perform an aqueous workup, washing sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Boc Group Deprotection

The Boc group is reliably cleaved under acidic conditions to unmask the N-3 amine. This step is typically performed towards the end of a synthetic sequence. The choice of acid can be tailored to the sensitivity of other functional groups in the molecule.

Step-by-Step Protocol:

  • Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent. Common choices include dichloromethane for trifluoroacetic acid (TFA) deprotection or neat formic acid.[6]

  • If using TFA, add it dropwise (typically 5-10 equivalents or as a 25-50% solution in CH₂Cl₂) at 0 °C.

  • If using formic acid, the substrate is simply dissolved in it.

  • Stir the reaction at room temperature for 2-20 hours, monitoring for the consumption of starting material.

  • Upon completion, remove the acid under reduced pressure.

  • Add water to the residue and extract with an organic solvent (e.g., CHCl₃ or ether) to remove any non-basic impurities.

  • Basify the aqueous layer with a suitable base (e.g., 10% K₂CO₃ or NaOH solution) to a pH > 10.

  • Extract the deprotected amine product with an organic solvent (e.g., CHCl₃ or CH₂Cl₂).

  • Dry the combined organic layers, filter, and concentrate to yield the final product.

Applications in Medicinal Chemistry

The 3,6-diazabicyclo[3.1.1]heptane scaffold is a powerful tool for drug discovery, primarily serving as a conformationally restricted piperazine bioisostere. This structural constraint is particularly valuable in designing ligands for targets with well-defined binding pockets, such as neurotransmitter receptors.

Ligands for Neuronal Nicotinic Acetylcholine Receptors (nAChRs): Extensive research has demonstrated the utility of this scaffold in developing potent and selective ligands for nAChRs, which are implicated in various neurological and psychiatric disorders.[6][7]

  • High Affinity and Selectivity: Derivatives of the 3,6-diazabicyclo[3.1.1]heptane core have been synthesized that exhibit picomolar to nanomolar affinity for the α4β2 nAChR subtype.[6][7] The rigid structure helps to correctly orient pharmacophoric elements, such as hydrogen bond donors/acceptors and aromatic rings, within the receptor's binding site.

  • Modulation of Activity: By varying the substituents attached to the scaffold, researchers have been able to develop both agonists and antagonists, demonstrating fine control over the biological response.[6] For example, a series of 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamides showed very high affinity for α4β2 nAChRs and acted as selective partial agonists.[6]

Antitubercular Agents: The scaffold has also been incorporated into novel antitubercular agents. In the development of 8-nitrobenzothiazinones (BTZs), replacing a piperazine moiety with a bicyclic isostere like 3,6-diazabicyclo[3.1.1]heptane was explored to improve physicochemical properties by disrupting molecular planarity.[8] This modification aimed to address the poor solubility often associated with flat, aromatic compounds while maintaining the lipophilicity required for activity against the mycobacterial cell envelope.

Conclusion

This compound is a valuable and versatile building block for contemporary drug discovery. Its defining feature—a rigid bicyclic core that mimics the piperazine motif—provides a compelling strategic advantage for medicinal chemists. The orthogonal protection scheme allows for directed and selective functionalization, enabling the systematic exploration of chemical space around a conformationally defined core. While detailed synthetic and spectroscopic data for the 3-carboxylate isomer itself are sparse in the public domain, the extensive literature on its 6-carboxylate isomer provides a robust and validated roadmap for its reactivity and application. As the demand for novel, three-dimensional chemical matter continues to grow, scaffolds like 3,6-diazabicyclo[3.1.1]heptane are poised to play an increasingly important role in the development of next-generation therapeutics.

References

  • Murineddu, G., et al. (2019). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry, 180, 111505. Available at: [Link]

  • G. Murineddu, et al. and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: novel selective ligands with subnanomolar affinity for α4β. CNR Publications. Available at: [Link]

  • Pinna, G. A., et al. (2005). 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity. WIPO Patent WO2005108402A1.
  • Pinna, G. A., et al. (2006). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. Il Farmaco, 61(2), 155-166.
  • Angene Chemical. This compound. Available at: [Link]

  • La Rosa, V., et al. (2019). Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties. ACS Medicinal Chemistry Letters, 10(6), 936-942. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

Sources

A Technical Guide to the Synthesis of 3-Boc-3,6-diazabicyclo[3.1.1]heptane: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,6-diazabicyclo[3.1.1]heptane scaffold has emerged as a compelling structural motif in medicinal chemistry. Its rigid, three-dimensional architecture offers a unique conformational constraint that can enhance binding affinity, selectivity, and metabolic stability of drug candidates. The selective protection of one of its nitrogen atoms is crucial for its utility as a versatile building block in the synthesis of complex molecules. This guide provides an in-depth technical overview of the synthesis of 3-Boc-3,6-diazabicyclo[3.1.1]heptane, a key intermediate for drug discovery programs.

Strategic Approach to the Bicyclic Core and Selective Protection

The synthesis of 3-Boc-3,6-diazabicyclo[3.1.1]heptane presents two primary challenges: the construction of the strained bicyclic core and the regioselective protection of the N3 position. The synthetic strategy, therefore, involves a multi-step sequence that begins with the formation of a suitable precursor, followed by the construction of the diazabicyclo[3.1.1]heptane skeleton, and culminating in the selective introduction of the tert-butyloxycarbonyl (Boc) protecting group.

A plausible and efficient synthetic route can be adapted from methodologies reported for related diazabicyclic systems. This approach often involves the initial synthesis of a differentially protected diamine precursor, which allows for the selective manipulation of the two nitrogen atoms.

Visualizing the Synthetic Pathway

The overall synthetic strategy can be visualized as a multi-step process, starting from a commercially available precursor and proceeding through key intermediates to the final product.

G cluster_0 Core Synthesis cluster_1 Selective Protection A Starting Material (e.g., 2,4-disubstituted pyridine) B Key Intermediate (e.g., cis-2,4-disubstituted piperidine) A->B Reduction C 3,6-Diazabicyclo[3.1.1]heptane Core B->C Cyclization D Orthogonal Protection C->D e.g., Benzylation E Selective N3-Boc Protection D->E Deprotection & Boc Protection F Final Product: 3-Boc-3,6-diazabicyclo[3.1.1]heptane E->F

Caption: A generalized workflow for the synthesis of 3-Boc-3,6-diazabicyclo[3.1.1]heptane.

Detailed Synthetic Protocol

The following protocol is a representative, multi-step synthesis adapted from literature procedures for analogous compounds.[1] Researchers should note that optimization of reaction conditions may be necessary.

Step 1: Synthesis of a Differentially Protected Precursor

The synthesis often commences with a commercially available starting material that can be elaborated into a key intermediate bearing two nitrogen atoms with differential reactivity. For instance, a substituted pyridine can be reduced and functionalized to create a piperidine derivative with orthogonal protecting groups on the nitrogen atoms.

Step 2: Construction of the 3,6-Diazabicyclo[3.1.1]heptane Core

The formation of the bicyclic core is the most critical and challenging step. This is typically achieved through an intramolecular cyclization reaction. The choice of reaction conditions is crucial to favor the formation of the strained four-membered ring.

Step 3: Selective Protection of the N3 Position

With the bicyclic core in hand, the next step is the selective protection of the N3 nitrogen with a Boc group. This often requires a strategic use of protecting groups. For example, if the N6 position is protected with a benzyl group, the N3 nitrogen can be selectively acylated. Subsequent removal of the benzyl group would then yield the desired N3-protected product.

A patent for related compounds describes the synthesis of 3-benzyl-6-t-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane.[1] This intermediate is then subjected to hydrogenolysis to remove the benzyl group, yielding 6-t-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane.[1] A similar strategy can be envisioned for the synthesis of the N3-Boc isomer, where the protecting group strategy is reversed.

Illustrative Experimental Protocol (Adapted from analogous syntheses):

Part A: Synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane

  • To a solution of a suitable orthogonally protected piperidine derivative in an appropriate solvent (e.g., THF, DCM), add a base (e.g., triethylamine, diisopropylethylamine).

  • Cool the reaction mixture to 0 °C and add a cyclizing agent (e.g., a bis-electrophile).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the crude product by column chromatography to yield the bicyclic core.

  • Selectively deprotect one of the nitrogen atoms.

  • Introduce the benzyl group via reductive amination or direct alkylation.

Part B: Synthesis of 3-Boc-6-benzyl-3,6-diazabicyclo[3.1.1]heptane

  • Dissolve 3-benzyl-3,6-diazabicyclo[3.1.1]heptane in a suitable solvent (e.g., dichloromethane, THF).

  • Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Purify the product by column chromatography.

Part C: Synthesis of 3-Boc-3,6-diazabicyclo[3.1.1]heptane

  • Dissolve the 3-Boc-6-benzyl-3,6-diazabicyclo[3.1.1]heptane in a suitable solvent (e.g., ethanol, methanol).

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Subject the mixture to hydrogenation at elevated pressure and temperature.

  • Filter the catalyst and concentrate the filtrate to obtain the final product.

Characterization and Data

Thorough characterization of the final product and all key intermediates is essential to confirm their identity and purity.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR SignalsExpected ¹³C NMR Signals
3-Boc-3,6-diazabicyclo[3.1.1]heptane C₁₀H₁₈N₂O₂198.26Signals corresponding to the Boc group (singlet, ~1.4 ppm) and the bicyclic protons.Signals for the Boc carbonyl, quaternary carbon, and the carbons of the bicyclic core.
3-Boc-6-benzyl-3,6-diazabicyclo[3.1.1]heptane C₁₇H₂₄N₂O₂288.38Aromatic protons of the benzyl group, benzylic methylene protons, and signals for the bicyclic core and Boc group.Aromatic carbons, benzylic carbon, and signals for the bicyclic core and Boc group.

Mechanistic Insights and Rationale

The choice of a benzyl group as an orthogonal protecting group is strategic. It is stable under the conditions required for Boc protection and can be selectively removed under mild hydrogenolysis conditions, leaving the Boc group intact. The use of (Boc)₂O is a standard and efficient method for the introduction of the Boc protecting group, which is favored in medicinal chemistry due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Applications in Drug Discovery

The 3-Boc-3,6-diazabicyclo[3.1.1]heptane building block is a valuable tool for medicinal chemists. The free secondary amine at the N6 position provides a handle for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships. This scaffold has been incorporated into a variety of biologically active molecules, including ligands for nicotinic acetylcholine receptors and opioid receptors.[2][3] Its rigid nature can help to pre-organize the pharmacophoric elements of a molecule in a conformation that is optimal for binding to its biological target, potentially leading to increased potency and selectivity.

Conclusion

The synthesis of 3-Boc-3,6-diazabicyclo[3.1.1]heptane is a challenging but rewarding endeavor for medicinal chemists. A well-designed synthetic strategy, careful execution of the experimental protocol, and thorough characterization of the products are essential for success. The availability of this versatile building block opens up new avenues for the design and synthesis of novel therapeutics with improved pharmacological profiles.

References

  • Murineddu, G., et al. (2006). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. Bioorganic & Medicinal Chemistry, 14(3), 676-91. [Link]

  • Deligia, F., et al. (2018). Pyridinyl- and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: novel selective ligands with subnanomolar affinity for α4β2 nACh receptors. European Journal of Medicinal Chemistry, 150, 847-861. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Murineddu, G., et al. (2018). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. AIR Unimi. [Link]

  • Deligia, F., et al. (2018). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. ResearchGate. [Link]

  • Ceccarelli, S., et al. (2005). 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity.

Sources

Navigating the Physicochemical Landscape of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate (CAS 1251017-66-9)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate, identified by the CAS number 1251017-66-9, is a bicyclic diamine derivative that has garnered interest in the field of medicinal chemistry. Its rigid, constrained bicyclic structure makes it a valuable scaffold for the synthesis of novel therapeutic agents. The presence of a Boc-protecting group on one of the nitrogen atoms allows for selective functionalization, providing a versatile building block for creating a diverse range of molecules. This guide provides a comprehensive overview of the available physicochemical data for this compound, alongside insights into its synthetic applications and handling.

Physicochemical Properties

Core Molecular and Physical Data
PropertyValueSource
CAS Number 1251017-66-9
Molecular Formula C₁₀H₁₈N₂O₂
Molecular Weight 198.26 g/mol
Physical Form Predicted to be a solid at room temperature.Inferred from derivatives
Boiling Point (Predicted) 276.4 ± 15.0 °C at 760 mmHg
pKa (Predicted) 9.74 ± 0.20
Solubility Profile

Based on data for its isomer, 6-(tert-butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptane, the compound is expected to be insoluble in water. However, due to the basic nature of the unprotected nitrogen atom, it is likely to be soluble in acidic aqueous solutions.[1] For organic solvents, its solubility will be dictated by the polarity of the solvent, with good solubility expected in moderately polar solvents like dichloromethane, chloroform, and ethyl acetate, which are commonly used in its synthetic applications.

Computed Molecular Descriptors

These descriptors, calculated using computational models, offer valuable insights into the molecule's behavior in various chemical and biological systems.

DescriptorValueSource
XLogP3 0.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 198.136827821 Da
Topological Polar Surface Area 41.6 Ų

Synthetic and Experimental Protocols

The primary utility of this compound lies in its role as a synthetic intermediate. The following sections detail a representative synthetic application and the corresponding workflow.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

This compound serves as a key building block in the synthesis of novel aminopyrimidinyl compounds that act as inhibitors of Janus Kinases (JAKs), a family of enzymes crucial in cytokine signaling.[2] The bicyclic core provides a rigid framework for orienting substituents to effectively interact with the kinase binding site.

Conceptual Synthetic Workflow

G A This compound (CAS 1251017-66-9) C Reaction Mixture (Solvent: MeOH, Base: Triethylamine) A->C B Substituted Pyrimidine (e.g., 5-fluoro-2,4-dichloropyrimidine) B->C D Nucleophilic Aromatic Substitution C->D Stir at RT E Boc-protected Intermediate D->E F Purification (Silica Gel Chromatography) E->F G Pure Intermediate F->G H Further Synthetic Steps (e.g., Deprotection, Coupling) G->H I Final JAK Inhibitor H->I

Caption: Synthetic workflow for JAK inhibitors.

Step-by-Step Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from a general procedure described in the synthesis of related compounds.[2]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Addition of Reagents: To the solution, add the substituted pyrimidine (e.g., 5-fluoro-2,4-dichloropyrimidine, 1.02 eq) followed by triethylamine (4.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 18 hours. The triethylamine acts as a base to neutralize the HCl generated during the substitution reaction.

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in heptanes to afford the desired Boc-protected intermediate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Storage and Stability:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Recommended storage temperature is 2-8°C, protected from light, and under an inert atmosphere.[4]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While a complete set of experimentally determined physicochemical data is not yet publicly available, the existing predicted data, combined with information from its isomers and derivatives, provides a solid foundation for its use in the laboratory. Its application in the synthesis of complex molecules, such as JAK inhibitors, underscores its importance in the development of novel therapeutics. As research progresses, a more detailed experimental characterization of this compound is anticipated, which will further enhance its utility in the scientific community.

References

  • MySkinRecipes. This compound. [Link]

  • PubChem. This compound. [Link]

  • Angene Chemical. This compound. [Link]

  • Google Patents. US Patent 9,663,526 B2: Aminopyrimidinyl compounds and analogues as Janus Kinase (JAK) inhibitors.
  • Google Patents. WO2005108402A1 - 3,6-diazabicyclos[3.1.

Sources

"Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate structural analysis"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate

Introduction: The Strategic Value of Conformational Constraint

In the landscape of modern medicinal chemistry, the ability to precisely control the three-dimensional arrangement of a molecule is paramount. Conformationally restricted scaffolds are powerful tools in rational drug design, as they reduce the entropic penalty of binding to a biological target and allow for a more accurate probe of a protein's binding pocket. The 3,6-diazabicyclo[3.1.1]heptane core represents a pivotal example of such a scaffold. Its rigid, bridged structure serves as a bioisosteric replacement for more flexible motifs like piperazine, offering unique structural vectors for substituent placement.

This guide focuses on This compound (CAS 1251017-66-9), a key intermediate where one of the two nitrogen atoms is protected by a tert-butyloxycarbonyl (Boc) group.[1] This mono-protection strategy is crucial, as it allows for selective functionalization of the remaining secondary amine at the N-6 position. The scaffold has proven particularly valuable in the development of potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), highlighting its importance in neuroscience and drug discovery.[2][3][4]

This document provides a comprehensive analysis of the molecule's structure, moving from synthesis and purification to a multi-technique spectroscopic and computational examination. We will not only present the data but also delve into the causality behind the analytical observations, providing a robust framework for its characterization.

Logical Workflow for Structural Elucidation

The confirmation of a chemical structure is a systematic process. Each analytical step provides a piece of the puzzle, and together, they create a self-validating system that confirms identity, purity, and conformation.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conformation 3D Conformation & Advanced Analysis Syn Proposed Synthesis Pur Chromatographic Purification Syn->Pur Purity Purity Assessment (HPLC, LC-MS) Pur->Purity NMR NMR Spectroscopy (¹H, ¹³C, COSY) Purity->NMR Primary Structure MS Mass Spectrometry (ESI-MS) Purity->MS Molecular Weight IR IR Spectroscopy (ATR) Purity->IR Functional Groups Comp Computational Modeling (DFT) NMR->Comp Confirm 3D Structure Xray X-ray Crystallography (If crystalizable) Comp->Xray Validate Solid-State Conformation

Caption: Workflow for the comprehensive structural analysis of the title compound.

Synthesis and Purification: Accessing the Core Scaffold

While this compound is commercially available, understanding its synthesis is key to anticipating potential impurities. A general approach to the related 3-azabicyclo[3.1.1]heptane core involves the reduction of spirocyclic oxetanyl nitriles.[5] The synthesis of the specific diazabicyclo-scaffold is often proprietary but typically involves multi-step sequences to construct the bridged ring system.

Protocol: Purity Verification via High-Performance Liquid Chromatography (HPLC)

  • System Preparation: Utilize a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Prepare a gradient system.

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Solvents A and B.

  • Injection & Detection: Inject 5 µL and monitor at 210 nm.

  • Trustworthiness Check: A pure sample should yield a single major peak with >95% area under the curve. The retention time provides a benchmark for future analyses.

Core Structural Features

The molecule's unique topology dictates its chemical properties and spectroscopic signature. The bicyclo[3.1.1]heptane system locks the six-membered ring into defined conformations, significantly restricting its flexibility compared to a simple piperazine.

Key Structural Regions N3 N3 (Carbamate) Bridge Bridged Core (C1, C5, C7) N3->Bridge Part of Ring N6 N6 (Amine) N6->Bridge Part of Ring Boc Boc Protecting Group Boc->N3 Protects

Caption: Key functional and structural regions of the molecule.

Spectroscopic Characterization: Deciphering the Molecular Signature

Spectroscopy provides the foundational evidence for the molecule's covalent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and environment of hydrogen and carbon atoms. The rigid bicyclic structure results in a well-resolved and highly informative spectrum.

Protocol: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as a reference (δ 0.00 ppm).

  • Acquisition: Record spectra on a 400 MHz or higher spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum.

  • Causality: CDCl₃ is a good choice for initial analysis. If the N-H proton at the N-6 position is broad or difficult to identify, switching to a protic solvent like CD₃OD can facilitate its exchange and disappearance, confirming its identity.

Data Interpretation:

¹H NMR (Predicted) ¹³C NMR (Predicted)
Shift (ppm) Assignment & Rationale
~4.3 - 4.0Multiplet (2H, C2/C4-H) - Protons adjacent to the carbamate nitrogen (N3) are deshielded.
~3.5 - 3.2Multiplet (2H, C1/C5-H) - Bridgehead protons.
~3.1 - 2.8Multiplet (2H, C7-H) - Diastereotopic methylene bridge protons.
~2.5 (broad)Singlet (1H, N6-H ) - Exchangeable proton of the secondary amine.
~2.2 - 1.9Multiplet (2H, C6-H) - Protons adjacent to the secondary amine (N6).
1.45Singlet (9H, Boc C(CH₃)₃ ) - Nine equivalent protons of the tert-butyl group.
Mass Spectrometry (MS)

MS provides definitive confirmation of the molecular weight and can offer clues about the structure through fragmentation patterns.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Method: Use direct infusion into an ESI source in positive ion mode.

  • Solvent: A mixture of acetonitrile and water with 0.1% formic acid is effective for promoting protonation.

  • Analysis: Scan a mass range from m/z 50 to 500.

  • Trustworthiness Check: The primary validation is the observation of the protonated molecular ion [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass.

Expected Data:

  • Calculated Exact Mass: C₁₀H₁₈N₂O₂ = 198.1368 g/mol [1]

  • Expected [M+H]⁺: m/z = 199.1441

  • Common Fragment: A peak at m/z = 143.10, corresponding to the loss of isobutylene (-56 Da) from the Boc group, is highly characteristic.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to confirm the presence of key functional groups.

Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample: Place a small amount of the solid compound directly on the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

  • Interpretation Rationale: The presence of a strong, sharp absorption in the carbonyl region and a moderate absorption in the N-H region is a primary confirmation of the structure.

Expected Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350N-H StretchSecondary Amine (N6-H)
2975-2850C-H StretchAliphatic (Bicyclic core and Boc group)
~1690C=O StretchCarbamate Carbonyl
~1160C-O StretchCarbamate Ester

Conformational Analysis: Probing the 3D Structure

While spectroscopy defines connectivity, understanding the molecule's preferred 3D shape requires computational or crystallographic methods. The diazabicyclo[3.1.1]heptane system can theoretically exist in multiple conformations.

G cluster_legend Conformational Equilibrium Chair Chair-like Conformer (Lower Energy) Transition ΔE < 9 kcal/mol Chair->Transition Boat Boat-like Conformer (Higher Energy) Transition->Boat key1 More Stable key2 Less Stable

Caption: Equilibrium between major conformers of the bicyclic core.

Computational Modeling

Density Functional Theory (DFT) is a powerful tool for predicting the lowest energy (most stable) conformation of a molecule.[6]

Methodology:

  • Software: Use a standard computational chemistry package (e.g., Gaussian, Spartan).

  • Calculation: Perform a geometry optimization using a common functional and basis set (e.g., B3LYP/6-31G*).

  • Analysis: The calculation will yield the lowest energy structure, providing precise bond lengths, angles, and dihedral angles. For the 3,6-diazabicyclo[3.1.1]heptane scaffold, calculations on similar systems show that "chair-like" conformations are generally more stable than "boat-like" ones.[6] The bulky Boc group at N3 likely further reinforces this preference.

X-ray Crystallography

Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of a molecule's solid-state structure.[7]

Protocol:

  • Crystal Growth: This is the most critical and often challenging step. Requires slow evaporation of a saturated solution of the compound from various solvents (e.g., ethyl acetate/hexanes, acetone, isopropanol).

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays.

  • Structure Solution: The resulting diffraction pattern is mathematically processed to generate a 3D electron density map, from which atomic positions are determined.

  • Data Yield: This method provides definitive, high-precision data on bond lengths, bond angles, and the molecule's conformation in the crystal lattice. While a structure for the title compound is not publicly available, analysis of derivatives shows the rigid nature of this bicyclic core.[8]

Conclusion

The structural analysis of This compound is a textbook example of applying a synergistic suite of modern analytical techniques. NMR spectroscopy elucidates the precise atomic connectivity, mass spectrometry confirms the molecular formula, and IR spectroscopy verifies the presence of key functional groups. Advanced methods like computational modeling and X-ray crystallography provide a deeper understanding of its three-dimensional nature, which is dictated by its rigid and conformationally constrained bicyclic core. This thorough characterization is essential for its application as a high-value building block in the design of structurally precise and potent therapeutic agents.

References

  • Montclair State University. (2017). [3.1.1] and [3.2.1]-3-azabicyclic diamines.
  • Murineddu, G., et al. (2012). Synthesis of Biologically Active Bridged Diazabicycloheptanes. Current Medicinal Chemistry, 19(31), 5342-5363. Available at: [Link]

  • BLDpharm. (n.d.). 1251017-66-9|this compound.
  • G. Murineddu, et al. (2019). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Angene Chemical. (n.d.). This compound.
  • European Journal of Medicinal Chemistry. (2014). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs).
  • Grygorenko, O. O., et al. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5506-5568. Available at: [Link]

  • Dibchak, D., et al. (n.d.). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Available at: [Link]

  • Google Patents. (n.d.). Solid state forms of ... 3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine.

Sources

"conformational analysis of N-Boc-3,6-diazabicyclo[3.1.1]heptane"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of N-Boc-3,6-diazabicyclo[3.1.1]heptane

Authored by: Gemini, Senior Application Scientist

Abstract

The 3,6-diazabicyclo[3.1.1]heptane scaffold is a pivotal structural motif in modern medicinal chemistry, serving as a conformationally restricted piperazine bioisostere. Its incorporation into drug candidates can significantly improve physicochemical and pharmacokinetic properties. The conformational behavior of this scaffold, particularly when protected with a tert-butyloxycarbonyl (Boc) group at the N6 position, dictates the spatial orientation of substituents and, consequently, its interaction with biological targets. This guide provides a comprehensive technical overview of the conformational analysis of N-Boc-3,6-diazabicyclo[3.1.1]heptane, synthesizing theoretical principles with practical experimental and computational methodologies for researchers in drug discovery and development.

Introduction: The Strategic Importance of the Diazabicyclo[3.1.1]heptane Scaffold

In the pursuit of novel therapeutics, the strategic modification of molecular architecture to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties is paramount. The 3,6-diazabicyclo[3.1.1]heptane ring system has emerged as a valuable building block, offering a rigid three-dimensional framework that distinguishes it from the more flexible piperazine moiety it often replaces.[1] This constrained geometry is crucial for presenting pharmacophoric elements in a well-defined spatial arrangement, which can lead to improved binding affinity and selectivity for biological targets such as neuronal nicotinic acetylcholine receptors (nAChRs).[2][3]

The N-Boc protected variant, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, is a key synthetic intermediate, allowing for selective functionalization at the N3 position.[3] Understanding the conformational landscape of this intermediate is critical, as the conformation of the bicyclic core is influenced by the bulky Boc group and, in turn, influences the stereochemical outcome of subsequent synthetic transformations.

The Conformational Landscape of the Bicyclo[3.1.1]heptane Core

The bicyclo[3.1.1]heptane skeleton is inherently strained and adopts non-planar conformations. The core structure can be visualized as a six-membered ring fused with a four-membered ring. The six-membered ring, which in this case incorporates the N3 and N6 atoms, is forced into specific conformations due to the constraints of the bicyclic system. By analogy with structurally related 6-azabicyclo[3.1.1]heptanes, the primary conformations to consider are distorted "chair" and "boat" forms.[2][4]

  • Distorted Chair Conformation: This conformation is analogous to the typical chair form of cyclohexane but is significantly puckered due to the bridging methylene group.

  • Stabilized Boat Conformation: Unlike simple cyclohexanes where the boat conformation is a high-energy transition state, the bicyclo[3.1.1]heptane framework can stabilize a boat-like conformation for the six-membered ring.[4]

The relative energies of these conformers, and the barrier to interconversion, are highly sensitive to the nature and orientation of substituents on the ring system.

The Influence of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis.[5][6] Its considerable steric bulk and the rotational freedom around the N-C(O) bond can have a profound impact on the conformational equilibrium of the ring system to which it is attached.

In the case of N-Boc-3,6-diazabicyclo[3.1.1]heptane, two key factors come into play:

  • Steric Hindrance: The bulky tert-butyl group will preferentially occupy a pseudo-equatorial position to minimize steric clashes with the bicyclic framework.

  • Amide Resonance and Rotamers: The partial double bond character of the N-C(O) bond restricts rotation, leading to the possibility of distinct rotamers (atropisomers). This rotation can be slow on the NMR timescale, particularly at lower temperatures, leading to the observation of multiple species in solution.[7] The orientation of the tert-butoxy group relative to the bicyclic core can influence the stability of the chair vs. boat conformers.

The interplay between the inherent conformational preferences of the diazabicyclic core and the steric and electronic effects of the N-Boc group results in a complex potential energy surface with multiple local minima. Identifying the global minimum energy conformation and the populations of other accessible conformers is the primary goal of the analyses described below.

Computational Conformational Analysis: A Predictive Approach

Computational chemistry provides a powerful toolkit for predicting the stable conformations of a molecule and the energetic barriers between them.[8] For a molecule like N-Boc-3,6-diazabicyclo[3.1.1]heptane, a systematic computational workflow is essential.

Workflow for Computational Analysis

G cluster_0 Computational Workflow A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B Broad sampling C Clustering and Selection of Low-Energy Conformers B->C Identify unique geometries D Geometry Optimization (e.g., DFT) C->D Refine structures and energies E Frequency Calculation and Thermodynamic Analysis D->E Confirm minima, obtain thermochemical data F Transition State Search (Optional) D->F Locate energy barriers G Final Energy Profile and Population Analysis E->G F->G

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

Detailed Protocol: DFT-Based Conformational Analysis

This protocol outlines the steps for a thorough conformational analysis using Density Functional Theory (DFT), a common and reliable quantum mechanical method.[9]

Step 1: Initial Structure Generation and Molecular Mechanics Search

  • Build an initial 3D structure of N-Boc-3,6-diazabicyclo[3.1.1]heptane using a molecular editor.

  • Perform a broad conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS3e). This step efficiently samples a wide range of possible conformations, including different ring puckers and Boc group orientations.

  • Rationale: This initial, computationally inexpensive step ensures that the potential energy surface is broadly explored, preventing the analysis from getting trapped in a local minimum.

Step 2: Clustering and Selection

  • Cluster the conformers generated in Step 1 based on root-mean-square deviation (RMSD) to identify unique geometries.

  • Select all unique conformers within a specified energy window (e.g., 10-15 kcal/mol) of the lowest energy structure for further analysis.

  • Rationale: This step reduces redundant calculations by focusing on a manageable set of energetically accessible and structurally distinct conformers.

Step 3: Quantum Mechanical Optimization

  • For each selected conformer, perform a full geometry optimization using a DFT method. A common choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).

  • Rationale: DFT provides a much more accurate description of the electronic structure and geometry compared to molecular mechanics, leading to more reliable relative energies.

Step 4: Frequency Calculations and Thermodynamic Analysis

  • Perform a frequency calculation for each optimized geometry at the same level of theory used for optimization.

  • Confirm that each structure is a true minimum by ensuring there are no imaginary frequencies.

  • From the frequency calculation, obtain the Gibbs free energies at a standard temperature (e.g., 298.15 K).

  • Rationale: Gibbs free energy is a more accurate predictor of conformational populations at a given temperature than simple electronic energy as it includes zero-point vibrational energy and thermal contributions.

Step 5: Population Analysis

  • Calculate the Boltzmann population of each conformer using their relative Gibbs free energies.

  • Rationale: This provides a quantitative prediction of the relative abundance of each stable conformation in solution at thermal equilibrium.

Expected Quantitative Data

The computational analysis should be summarized in a table for clarity.

Conformer IDRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Predicted Population (%)Key Dihedral Angles (°)
Conf-1 (Chair)0.000.0075.2N6-C1-C7-C5, C1-N6-C(O)-O
Conf-2 (Boat)1.251.1015.1N6-C1-C7-C5, C1-N6-C(O)-O
Conf-3 (Chair-Rotamer)1.801.656.5N6-C1-C7-C5, C1-N6-C(O)-O
...............

Experimental Verification: NMR Spectroscopy

While computational methods are predictive, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive experimental evidence for conformational preferences in solution. For bridged bicyclic systems, 2D NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), are indispensable.[10]

The Power of the Nuclear Overhauser Effect (NOE)

The NOE is a through-space phenomenon where the magnetization of one nucleus can be transferred to another if they are close in space (typically < 5 Å), irrespective of their through-bond connectivity.[11][12] A 2D NOESY experiment generates cross-peaks between protons that are spatially proximate, allowing for the reconstruction of the molecule's 3D structure and conformation.

G cluster_chair Chair Conformer cluster_boat Boat Conformer H_axial H_axial H_bridge H_bridge (syn) H_axial->H_bridge Strong NOE H_bridgehead H_bridgehead H_bridgehead->H_bridge Medium NOE H_pseudoaxial H_pseudo-axial H_flagpole H_flagpole H_pseudoaxial->H_flagpole Strong NOE H_bridgehead_boat H_bridgehead

Caption: Conceptual diagram showing expected key NOE correlations for different conformers.

Experimental Protocol: 2D NOESY and Variable Temperature NMR

Step 1: Sample Preparation

  • Dissolve a sufficient amount of N-Boc-3,6-diazabicyclo[3.1.1]heptane in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Thoroughly degas the sample to remove dissolved oxygen, which can quench the NOE effect.[12]

  • Rationale: High-quality, oxygen-free samples are crucial for observing weak NOE correlations.

Step 2: 1D ¹H and 2D COSY NMR

  • Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances.

  • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish through-bond proton-proton coupling networks.

  • Rationale: Unambiguous assignment of all proton signals is a prerequisite for interpreting the NOESY spectrum correctly.

Step 3: 2D NOESY Acquisition

  • Acquire a 2D NOESY spectrum. A key parameter is the mixing time (d8), which determines the duration over which NOE transfer occurs. Typical mixing times for small molecules are in the range of 300-800 ms.[12]

  • Rationale: The intensity of a NOESY cross-peak is proportional to 1/r⁶, where r is the distance between the protons. This strong distance dependence allows for the differentiation of conformers.

Step 4: Data Interpretation

  • Correlate the observed NOESY cross-peaks with inter-proton distances in the computationally predicted low-energy conformers.

  • For example, a strong NOE between a proton on the N-Boc group and specific protons on the bicyclic core can define the orientation of the protecting group.

  • The presence of NOEs consistent with a boat conformation (e.g., between "flagpole" protons) and the absence of those unique to a chair form would indicate the boat as the major conformer.

Step 5: Variable Temperature (VT) NMR (Optional)

  • Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K down to 200 K).

  • Rationale: If multiple conformers are in equilibrium, lowering the temperature may slow their interconversion enough to "freeze out" individual species on the NMR timescale, leading to the appearance of distinct sets of peaks for each conformer.[7] This allows for the direct measurement of their population ratio.

Conclusion: A Synergistic Approach

The conformational analysis of N-Boc-3,6-diazabicyclo[3.1.1]heptane is not a task for a single technique. A robust and reliable understanding is achieved through the synergy of computational modeling and experimental NMR spectroscopy. Computational methods provide a predictive map of the conformational landscape, identifying all plausible low-energy structures. NMR spectroscopy, particularly 2D NOESY, then serves as the ultimate arbiter, providing empirical data from the solution state to validate and refine the computational models. By employing this integrated approach, researchers can gain a deep and actionable understanding of the three-dimensional structure of this critical synthetic intermediate, enabling more rational design and synthesis of next-generation therapeutics.

References

"spectroscopic data of Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound (CAS: 1251017-66-9), a valuable building block in medicinal chemistry. Due to a scarcity of publicly available, experimentally-derived spectra for this specific isomer, this document leverages data from closely related analogs and foundational spectroscopic principles to present a robust, predictive profile. We furnish detailed predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide includes exemplary, field-proven experimental protocols for acquiring and verifying this data, designed to ensure reproducibility and scientific rigor. The objective is to equip researchers, scientists, and drug development professionals with a reliable reference for identifying, characterizing, and utilizing this compound in their work.

Introduction and Molecular Structure

This compound is a constrained bicyclic diamine scaffold. The rigid [3.1.1]heptane framework imparts a well-defined three-dimensional geometry, making it a desirable component in the design of selective ligands for various biological targets, including nicotinic acetylcholine receptors (nAChRs).[1] The presence of a Boc-protecting group on one nitrogen (N3) and a secondary amine on the other (N6) allows for selective, orthogonal functionalization, a critical feature in multi-step synthetic campaigns.

It is crucial to distinguish this compound from its isomer, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6 -carboxylate (CAS: 869494-16-6), where the Boc group is on the N6 nitrogen.[2][3][4] The asymmetry of the target molecule, with the Boc group at the N3 position, results in a more complex and unique spectroscopic signature compared to its more symmetric N6-protected counterpart.

Molecular Properties:

  • Molecular Formula: C₁₀H₁₈N₂O₂[5][6]

  • Molecular Weight: 198.26 g/mol [5][6]

  • Exact Mass: 198.1368 g/mol [5][7]

  • XLogP3: 0.7[5][7]

Below is the chemical structure with atom numbering used for spectral assignments in this guide.

Caption: Structure of this compound.

Predicted Spectroscopic Analysis

The following sections detail the predicted spectroscopic data. These predictions are based on the analysis of the molecular structure, established chemical shift and frequency tables, and spectral data from substituted 3,6-diazabicyclo[3.1.1]heptane derivatives reported in the literature.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The asymmetry of the N3-Boc substitution means that all protons and carbons on the bicyclic core are chemically non-equivalent, leading to a complex but interpretable spectrum.

The proton signals of the bicyclic core are expected to appear in the aliphatic region, with significant splitting due to geminal and vicinal coupling. The bridgehead protons (H1, H5) and the methylene bridge proton (H7) will likely show complex multiplicities. The protons on carbons adjacent to the nitrogen atoms (H2, H4) will be shifted downfield.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.3 - 4.5m2HH2, H4 (axial/eq)Protons alpha to the N-Boc group are significantly deshielded.
~3.8 - 4.0m2HH2, H4 (axial/eq)Complex splitting due to coupling with geminal and vicinal protons.
~3.3 - 3.5m2HH1, H5Bridgehead protons adjacent to the secondary amine (N6).
~2.6 - 2.8m2HC7-H₂Methylene bridge protons, likely showing complex geminal and vicinal coupling.
~1.8 - 2.0br s1HN6-HExchangeable proton; signal may be broad and its position is solvent-dependent.
1.48s9HC(CH₃)₃Characteristic singlet for the tert-butyl group protons.

The carbon spectrum will confirm the number of unique carbon environments. The carbonyl carbon of the Boc group is a key downfield signal, while the tert-butyl carbons provide a signature upfield.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155.0C =O (Boc)Carbonyl carbon of the carbamate functional group.
~80.0C (CH₃)₃ (Boc)Quaternary carbon of the tert-butyl group.
~55.0 - 58.0C2, C4Carbons alpha to the N-Boc group.
~48.0 - 52.0C1, C5Bridgehead carbons adjacent to the secondary amine.
~30.0 - 35.0C7Methylene bridge carbon.
28.4C(C H₃)₃ (Boc)Three equivalent methyl carbons of the tert-butyl group.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. For a molecule of this nature, electrospray ionization (ESI) is the preferred method.

  • Predicted Molecular Ion: In positive ion mode ESI-MS, the most prominent peak will be the protonated molecule [M+H]⁺.

    • [M+H]⁺ Calculated m/z: 199.1441

  • Other Adducts: Depending on the solvent system, other adducts may be observed.

    • [M+Na]⁺ Calculated m/z: 221.1260

    • [2M+H]⁺ Calculated m/z: 397.2809

The Boc group is notoriously labile under MS conditions. The primary fragmentation pathway involves the loss of components of this protecting group.

G M_H [M+H]⁺ m/z = 199.14 M_H_minus_isobutylene [M+H - C₄H₈]⁺ m/z = 143.08 M_H->M_H_minus_isobutylene - C₄H₈ (56 Da) M_H_minus_Boc [M+H - Boc]⁺ m/z = 99.09 M_H_minus_isobutylene->M_H_minus_Boc - CO₂ (44 Da)

Caption: Key ESI-MS fragmentation pathway for the title compound.

  • Loss of Isobutylene (56 Da): A common fragmentation for Boc-protected amines is the loss of isobutylene (C₄H₈) to form a carbamic acid intermediate.

  • Loss of Carbon Dioxide (44 Da): The resulting carbamic acid readily decarboxylates, leading to the fully deprotected bicyclic amine cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the N-H, C=O, and C-H bonds.

Predicted Frequency (cm⁻¹)IntensityAssignmentVibrational Mode
~3350Medium, SharpN-HSecondary amine stretch
2975-2850StrongC-HAliphatic C-H stretch (from bicyclic core and t-Bu group)
~1690StrongC=OCarbamate carbonyl stretch
~1450, ~1365MediumC-HAsymmetric and symmetric bending of CH₃ in t-Bu group
~1160StrongC-NAmine C-N stretch

Exemplary Experimental Protocols

To ensure the acquisition of high-quality, verifiable data, the following standard operating procedures are recommended. These protocols are adapted from methodologies reported for similar compounds.[8][9][10]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~5-10 mg of Compound Solvate Dissolve in appropriate deuterated solvent (e.g., CDCl₃) Sample->Solvate MS ESI-MS Analysis (Positive Ion Mode) Sample->MS IR FT-IR Spectroscopy (Thin Film or KBr Pellet) Sample->IR NMR ¹H, ¹³C, COSY, HSQC (400 MHz Spectrometer) Solvate->NMR Process Fourier Transform, Phase Correction, Baseline Correction NMR->Process Analyze Peak Picking, Integration, Structure Assignment Process->Analyze

Sources

Unlocking New Dimensions in Drug Design: A Technical Guide to Constrained Diamine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland" by embracing three-dimensional (3D) molecular architectures. This guide provides an in-depth technical exploration of constrained diamine building blocks, a class of scaffolds that offer unparalleled control over the spatial arrangement of pharmacophoric features. We will delve into the strategic rationale for employing conformational restriction, detail robust synthetic methodologies for creating these valuable scaffolds, and present case studies that underscore their successful application in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of 3D scaffolds to overcome complex medicinal chemistry challenges.

The Strategic Imperative for 3D Scaffolds in Modern Drug Discovery

The efficacy of a drug molecule is intrinsically linked to its shape and ability to engage with its biological target in a precise, three-dimensional manner. While traditional drug discovery has often relied on planar, aromatic structures, there is a growing recognition that molecules with greater sp3-hybridization and well-defined 3D shapes can offer significant advantages.

Constraining the conformational flexibility of a molecule can lead to a number of desirable outcomes:

  • Reduced Entropy of Binding: A more rigid molecule has fewer conformations to sample upon binding to its target, which can lead to a more favorable entropic contribution to the free energy of binding and, consequently, higher potency.

  • Enhanced Selectivity: By pre-organizing functional groups in a specific spatial orientation, constrained scaffolds can favor binding to the desired target over off-target proteins, leading to a reduction in side effects.

  • Improved Physicochemical Properties: The introduction of sp3-rich, non-planar scaffolds can lead to improved solubility, reduced lipophilicity, and better metabolic stability, all of which are critical for developing viable drug candidates.

  • Novel Intellectual Property: The creation of molecules with unique 3D architectures can provide a strong foundation for novel intellectual property claims.

Constrained diamines are particularly attractive building blocks because the two amino groups provide versatile handles for introducing a wide array of substituents, allowing for the systematic exploration of chemical space around a rigid core.

Key Classes of Constrained Diamine Building Blocks and Their Synthesis

A diverse array of constrained diamine scaffolds has been developed, each with its own unique conformational properties and synthetic accessibility. Here, we highlight some of the most prominent classes and provide illustrative synthetic protocols.

Bicyclic Diamines

Bicyclic diamines offer a high degree of rigidity and precise positioning of the amino functionalities. Their synthesis often leverages well-established cycloaddition reactions and subsequent functional group manipulations.

Experimental Protocol: Synthesis of a Bicyclic Diamine Scaffold from Tropinone

This protocol outlines a straightforward synthesis of a novel bicyclic diamine scaffold starting from the commercially available tropinone.

  • Step 1: Synthesis of the Bicyclic Enone.

    • To a solution of tropinone (1.0 eq) in a suitable solvent such as methanol, add a base like sodium methoxide (1.1 eq).

    • Add a Michael acceptor, for example, methyl vinyl ketone (1.2 eq), and stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extracting with an organic solvent (e.g., dichloromethane).

    • Purify the resulting bicyclic ketone by column chromatography.

  • Step 2: Reductive Amination.

    • Dissolve the bicyclic ketone (1.0 eq) in a solvent such as methanol.

    • Add an amine source, for instance, ammonium acetate (10 eq), and a reducing agent like sodium cyanoborohydride (1.5 eq).

    • Stir the reaction at room temperature overnight.

    • Acidify the reaction mixture with HCl and then basify with NaOH to pH > 10.

    • Extract the product with an organic solvent and purify by column chromatography to yield the bicyclic diamine.

Spirocyclic Diamines

Spirocyclic scaffolds, characterized by two rings sharing a single atom, introduce a distinct 3D topology that can be highly beneficial for exploring novel chemical space. Their synthesis can be more challenging but offers access to unique molecular shapes.

Experimental Protocol: Synthesis of a Spirocyclic Diamine Core

This protocol describes the synthesis of a spirocyclic pyrrolidine, a key intermediate for various antibacterial agents, via a [3+2] cycloaddition.

  • Step 1: Formation of the Exocyclic Alkene.

    • To a solution of a cyclic ketone (e.g., N-Boc-4-piperidone) (1.0 eq) in a suitable solvent like THF, add a Wittig reagent such as methyltriphenylphosphonium bromide (1.2 eq) and a strong base like n-butyllithium (1.2 eq) at low temperature (-78 °C).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the exocyclic alkene by column chromatography.

  • Step 2: [3+2] Cycloaddition.

    • In a separate flask, prepare the azomethine ylide by reacting N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) with a catalytic amount of a Lewis acid (e.g., trifluoroacetic acid) in a solvent such as dichloromethane.

    • Add the exocyclic alkene (1.0 eq) to the solution of the azomethine ylide.

    • Stir the reaction at room temperature until the cycloaddition is complete.

    • Purify the resulting spirocyclic pyrrolidine by column chromatography.

Chiral Diamines

The stereochemical control in the synthesis of constrained diamines is of paramount importance, as different enantiomers of a drug can have vastly different biological activities. Asymmetric synthesis methodologies are therefore crucial for accessing enantiomerically pure building blocks.

Experimental Protocol: Stereoselective Synthesis of a Chiral 1,2-Diamine Derivative

This protocol outlines a copper-catalyzed reductive coupling of an imine with a chiral allenamide to produce a valuable chiral 1,2-diamino synthon.

  • Step 1: Preparation of the Reaction Mixture.

    • To a flame-dried Schlenk tube, add Cu(OAc)₂ (5 mol%), a phosphine ligand such as tricyclohexylphosphine (PCy₃) (10 mol%), and a chiral allenamide (1.0 eq).

    • Evacuate and backfill the tube with argon three times.

    • Add a freshly distilled solvent like toluene, followed by an N-alkyl substituted aldimine (1.2 eq) and a silane reducing agent (e.g., phenylsilane) (1.5 eq).

    • Add tert-butanol (2.0 eq) as an additive to aid in catalyst turnover.

  • Step 2: Reaction and Work-up.

    • Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent and dry the combined organic layers over anhydrous sodium sulfate.

    • Purify the chiral 1,2-diamine derivative by flash column chromatography.

Case Studies: Constrained Diamines in Approved Drugs

The impact of constrained diamine building blocks is evident in a number of marketed drugs across various therapeutic areas.

Tofacitinib: A Janus Kinase (JAK) Inhibitor

Tofacitinib (Xeljanz®) is an immunosuppressant used to treat rheumatoid arthritis and other inflammatory conditions. Its structure features a chiral 3-amino-4-methylpiperidine core, which is a constrained diamine analogue.

Compound Target IC₅₀ (nM) Key Structural Feature
TofacitinibJAK11(3R,4R)-4-methyl-1-(propylsulfonyl)piperidin-3-amine
TofacitinibJAK220Constrained piperidine ring
TofacitinibJAK31

Data compiled from various sources.

The rigid piperidine ring in Tofacitinib positions the substituents in an optimal orientation for binding to the ATP-binding pocket of the JAK enzymes. The synthesis of this chiral piperidine core is a key challenge and has been the subject of extensive research, with various asymmetric routes developed to ensure the desired stereochemistry.

Olamufloxacin: A Fluoroquinolone Antibiotic

Olamufloxacin is a broad-spectrum fluoroquinolone antibiotic. Its structure incorporates a spirocyclic diamine moiety, which contributes to its potent antibacterial activity and favorable pharmacokinetic profile.

The synthesis of the spirocyclic diamine core of Olamufloxacin is a key feature of its overall manufacturing process and highlights the importance of developing efficient methods for constructing these complex 3D scaffolds.

Impact on ADME Properties and Quantitative Structure-Activity Relationships (QSAR)

The introduction of constrained diamine scaffolds can have a profound impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. The increased rigidity and sp3-character can lead to:

  • Improved Solubility: By disrupting crystal packing, non-planar scaffolds can enhance aqueous solubility.

  • Modulated Lipophilicity: Constrained scaffolds can offer a more nuanced control over lipophilicity compared to their flat aromatic counterparts.

  • Enhanced Metabolic Stability: The rigid nature of these scaffolds can shield metabolically labile sites from enzymatic degradation.

  • Altered Permeability: The 3D shape and polarity of constrained diamines can influence their ability to cross biological membranes.

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding how the structural features of a molecule, including its 3D geometry, influence its biological activity. For constrained diamine-containing compounds, QSAR models can help to:

  • Identify the key steric and electronic features required for optimal target engagement.

  • Predict the activity of novel analogues before they are synthesized.

  • Guide the design of libraries of compounds with diverse 3D shapes for high-throughput screening.

Visualization of Constrained Geometries and Workflows

Visualizing the conformational constraints imposed by different scaffolds is crucial for understanding their impact on molecular shape. Graphviz, using the DOT language, can be employed to create clear diagrams illustrating these concepts.

Conformational Restriction of Piperazine

The flexible piperazine ring can adopt multiple conformations, such as chair and boat forms. Introducing a bicyclic constraint, as in a diazabicycloalkane, locks the diamine into a more defined geometry.

G cluster_0 Flexible Piperazine cluster_1 Constrained Bicyclic Diamine Chair Chair Boat Boat Chair->Boat Interconversion Twist-Boat Twist-Boat Boat->Twist-Boat Interconversion Rigid Conformation Rigid Conformation

Caption: Conformational flexibility of piperazine versus a rigid bicyclic diamine.

Synthetic Workflow for Constrained Diamines

A generalized workflow for the synthesis and evaluation of constrained diamine building blocks can also be visualized.

G Starting Materials Starting Materials Scaffold Synthesis Scaffold Synthesis Starting Materials->Scaffold Synthesis Multi-step Functionalization Functionalization Scaffold Synthesis->Functionalization Derivatization Biological Screening Biological Screening Functionalization->Biological Screening Assays Lead Optimization Lead Optimization Biological Screening->Lead Optimization SAR

Caption: General workflow for constrained diamine synthesis and evaluation.

Conclusion and Future Perspectives

Constrained diamine building blocks represent a powerful tool in the medicinal chemist's arsenal for the design and synthesis of novel therapeutics. Their ability to impart conformational rigidity, enhance target selectivity, and improve ADME properties makes them invaluable for tackling challenging drug discovery projects. As synthetic methodologies for these complex scaffolds continue to advance, and our understanding of the interplay between 3D structure and biological activity deepens, we can expect to see an even greater proliferation of innovative drugs built upon these remarkable architectures. The future of drug discovery will undoubtedly be shaped by our ability to navigate and exploit the vast and intricate landscape of three-dimensional chemical space, with constrained diamines playing a leading role in this exciting endeavor.

References

  • Song, L. (2018). Preparation method of tofacitinib. SciSpace. Retrieved from [Link]

  • Tofacitinib synthesis. (n.d.). UNL. Retrieved from [Link]

  • Puckett, A., & Reymond, J.-L. (n.d.). Synthesis of novel bicyclic diamine scaffolds derived from tropinone. Summer-school24. Retrieved from [Link]

  • Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. (2021). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Preparation and application of chiral monotosylated 1,2- diamines in asymmetric synthesis. (n.d.). Retrieved from [Link]

  • Bioactivity of spirocyclic diamine scaffolds. (a) Design and activity... (n.d.). ResearchGate. Retrieved from [Link]

  • Watkins, W. J., Landaverry, Y., Léger, R., Litman, R., Renau, T. E., Williams, N., Yen, R., Zhang, J. Z., Chamberland, S., Madsen, D., Griffith, D., Tembe, V., Huie, K., & Dudley, M. N. (2003). The relationship between physicochemical properties,

"exploring novel bicyclic scaffolds for CNS drug development"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Exploring Novel Bicyclic Scaffolds for Central Nervous System (CNS) Drug Development

Abstract

The development of effective therapeutics for Central Nervous System (CNS) disorders remains one of the most formidable challenges in modern medicine. A primary obstacle is the restrictive nature of the blood-brain barrier (BBB), which stringently controls the passage of molecules into the brain. Consequently, there is a critical need for novel chemical scaffolds that possess the precise physicochemical properties required for BBB penetration while also presenting unique three-dimensional (3D) topologies for interacting with complex CNS targets. Bicyclic scaffolds have emerged as a highly promising class of structures, offering a compelling blend of conformational rigidity, metabolic stability, and synthetic tractability. This guide provides a comprehensive exploration of the design, synthesis, and evaluation of novel bicyclic scaffolds for CNS drug development. We will delve into the core principles of rational design for BBB permeability, detail synthetic methodologies for key bicyclic cores, outline a robust workflow for in vitro and in vivo characterization, and examine insightful case studies. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the next generation of CNS therapeutics.

The unique physiological environment of the CNS, protected by the blood-brain barrier, imposes a stringent set of rules on prospective drug candidates. The BBB effectively filters out most large, polar, and flexible molecules, which is why many systemic drugs fail to achieve therapeutic concentrations in the brain.

1.1 Overcoming the Blood-Brain Barrier (BBB) Challenge

The BBB is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. For a small molecule to passively diffuse across this barrier, it must generally adhere to a specific set of physicochemical parameters, often referred to as "CNS MPO" (Multi-Parameter Optimization) scores. Key properties include:

  • Lipophilicity (cLogP): A delicate balance is required. While some lipophilicity is needed to enter the lipid membranes of the BBB, excessive lipophilicity can lead to non-specific binding, increased metabolic clearance, and potential toxicity. An optimal range is often considered to be between 1 and 3.

  • Molecular Weight (MW): Lower molecular weight is strongly correlated with increased BBB permeability. A general guideline is to keep MW below 400-450 Da.

  • Topological Polar Surface Area (TPSA): This metric quantifies the surface area of polar atoms in a molecule. A lower TPSA is crucial for minimizing hydrogen bonding interactions with the BBB and improving permeability. A TPSA of less than 60-70 Ų is often targeted for CNS drugs.

  • Hydrogen Bond Count: The number of hydrogen bond donors (HBD) and acceptors (HBA) should be minimized.

1.2 The Advantage of Bicyclic Scaffolds

Bicyclic scaffolds provide a strategic advantage in meeting these demanding criteria. By constraining the molecule into a more rigid, defined conformation, they offer several benefits over more flexible, linear, or monocyclic systems:

  • Reduced Conformational Entropy: A rigid structure leads to a lower entropic penalty upon binding to a target, which can result in higher binding affinity and potency.

  • Improved Physicochemical Properties: The compact nature of bicyclic systems often leads to a lower TPSA and a more favorable 3D shape for passive diffusion across the BBB compared to more "spread out" molecules of similar molecular weight.

  • Metabolic Stability: The rigid framework can shield metabolically labile sites from enzymatic degradation, leading to improved pharmacokinetic profiles.

  • Novel Vectorial Exits: Bicyclic cores provide distinct 3D vectors for substituent placement, allowing for fine-tuning of structure-activity relationships (SAR) and exploration of previously inaccessible chemical space.

Rational Design and Synthetic Strategies

The successful development of a bicyclic CNS drug candidate begins with a thoughtful design process, followed by robust and efficient synthetic execution.

2.1 Computational-Driven Scaffold Design

Modern CNS drug design heavily relies on computational tools to predict the properties of virtual compounds before committing to synthesis. This in silico approach saves significant time and resources.

Experimental Protocol: In Silico CNS Property Assessment

  • Scaffold Ideation: Propose a series of novel bicyclic scaffolds based on known CNS privileged structures or by exploring novel ring systems.

  • 3D Conformation Generation: Use software like Schrödinger's Maestro or MOE to generate low-energy 3D conformations of the designed molecules.

  • Property Calculation: Employ computational packages (e.g., QikProp, StarDrop) to calculate key CNS-relevant properties for each virtual compound.

  • Data Analysis: Tabulate the calculated properties and prioritize scaffolds that meet the desired CNS drug-like criteria.

Table 1: Example In Silico Prioritization of Virtual Bicyclic Scaffolds

Scaffold IDStructurecLogPMW (Da)TPSA (Ų)HBDHBAPredicted BBB Permeability
BCS-001Azabicyclo[2.2.1]heptane1.85198.2824.0612High
BCS-002Tropane2.10212.3112.4702High
BCS-003Isoxazolopiperidine1.55225.2545.5913Medium
BCS-004Dihydroquinoxalinone2.50280.3058.1014Medium-Low

2.2 Synthesis of a Privileged Bicyclic Core: Azabicyclo[3.2.1]octane

The azabicyclo[3.2.1]octane skeleton is a prominent scaffold found in numerous biologically active compounds. Its synthesis often involves elegant intramolecular reactions to construct the bridged ring system.

Experimental Protocol: Synthesis of an N-Boc-azabicyclo[3.2.1]octan-6-one Intermediate

  • Starting Material: Begin with commercially available N-Boc-4-piperidone.

  • Vinyl Grignard Addition: React N-Boc-4-piperidone with vinylmagnesium bromide in anhydrous THF at 0 °C to form the corresponding tertiary alcohol.

  • Oxy-Cope Rearrangement: Subject the resulting alcohol to a thermal-sigmatropic rearrangement. This can be achieved by heating the compound in a high-boiling solvent like xylenes, often in a sealed tube, to facilitate the ring expansion and formation of the bicyclic core.

  • Ozonolysis: Cleave the newly formed double bond using ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) to yield the desired N-Boc-azabicyclo[3.2.1]octan-6-one.

  • Purification: Purify the final product via column chromatography on silica gel.

This ketone intermediate serves as a versatile handle for further functionalization, allowing for the introduction of diversity at a key position on the scaffold.

In Vitro and In Vivo Evaluation Cascade

A multi-step evaluation process is essential to characterize the biological activity and drug-like properties of newly synthesized bicyclic compounds.

3.1 The In Vitro Profiling Workflow

The initial phase of testing involves a battery of in vitro assays to confirm target engagement, assess functional activity, and predict BBB permeability.

G cluster_0 In Vitro Evaluation Workflow synthesis Bicyclic Compound Library Synthesis primary_screen Primary Screen: Target Binding Assay (e.g., Radioligand Binding) synthesis->primary_screen functional_assay Functional Assay: (e.g., Calcium Flux, cAMP Measurement) primary_screen->functional_assay Active Hits selectivity Selectivity Panel: Screening against Off-Target Proteins functional_assay->selectivity pampa BBB Permeability: PAMPA Assay selectivity->pampa metabolic Metabolic Stability: Microsomal Stability Assay pampa->metabolic cyto Cytotoxicity Assay metabolic->cyto lead_candidates Lead Candidates for In Vivo Studies cyto->lead_candidates

Caption: High-throughput in vitro screening cascade for bicyclic scaffolds.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Donor Plate Preparation: Dissolve test compounds in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM.

  • Membrane Coating: Coat the filter of a 96-well filter plate (the acceptor plate) with a 1% solution of lecithin in dodecane to form the artificial membrane.

  • Assay Assembly: Place the coated filter plate onto the donor plate, ensuring the membrane is in contact with the donor well solutions. Add buffer to the acceptor wells.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the measured concentrations and known parameters of the system. Compounds with high Pe values are predicted to have good passive BBB permeability.

3.2 In Vivo Pharmacokinetic and Efficacy Testing

Promising candidates from in vitro screening must then be evaluated in animal models to assess their real-world pharmacokinetic (PK) properties and therapeutic efficacy.

Key In Vivo Parameter: Brain-to-Plasma Ratio (Kp,uu)

The unbound brain-to-plasma concentration ratio (Kp,uu) is the gold standard for quantifying a drug's ability to cross the BBB. It measures the ratio of the unbound drug in the brain to the unbound drug in the plasma at steady-state. A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily through passive diffusion and is not subject to significant active efflux.

G cluster_1 CNS Drug Disposition Pathway admin Drug Administration (e.g., IV, PO) plasma Systemic Circulation (Plasma) admin->plasma bbb Blood-Brain Barrier (Passive Diffusion & Active Transport) plasma->bbb metabolism Metabolism & Elimination plasma->metabolism brain Brain Parenchyma (Target Engagement) bbb->brain Kp,uu brain->bbb

Caption: Pharmacokinetic pathway for a CNS drug candidate.

Case Study: Development of a Bicyclic M4 Muscarinic Acetylcholine Receptor (mAChR) Positive Allosteric Modulator (PAM)

Background: The M4 muscarinic receptor is a validated therapeutic target for schizophrenia and other psychotic disorders. Development of selective M4 activators has been challenging due to the high homology among muscarinic receptor subtypes.

Scaffold: Researchers at Vanderbilt University explored a novel azabicyclic scaffold, specifically a derivative of 3-amino-3-methyl-1,4-diazabicyclo[3.2.2]nonane. This rigid core was identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization.

Key Findings:

  • Potency and Selectivity: The optimized compound, VU0152100, demonstrated high potency as a PAM at the M4 receptor with excellent selectivity over other mAChR subtypes.

  • CNS Penetration: The bicyclic nature of the scaffold provided favorable physicochemical properties (MW < 350, TPSA < 60 Ų), leading to significant brain penetration in rodent models.

  • In Vivo Efficacy: The compound showed efficacy in animal models of psychosis, such as attenuating amphetamine-induced hyperlocomotion, without causing the side effects associated with non-selective muscarinic agonists.

This case study highlights how a rationally designed bicyclic scaffold can successfully overcome the dual challenges of receptor selectivity and BBB penetration to deliver a promising CNS drug candidate.

Future Directions

The exploration of bicyclic scaffolds is continually evolving. Emerging technologies are poised to accelerate discovery in this space:

  • DNA-Encoded Libraries (DELs): Screening vast libraries of DNA-tagged bicyclic compounds can rapidly identify novel hits against challenging CNS targets.

  • Photoredox Catalysis: This technology is enabling the development of new synthetic methods to construct complex bicyclic cores under mild conditions, expanding the accessible chemical space.

  • Cryo-Electron Microscopy (Cryo-EM): High-resolution structures of CNS targets, such as GPCRs and ion channels, are providing unprecedented insight into ligand binding, enabling more precise, structure-based design of novel bicyclic modulators.

Conclusion

Novel bicyclic scaffolds represent a frontier in CNS drug development. Their inherent structural and physicochemical advantages provide a robust framework for designing potent, selective, and brain-penetrant therapeutics. By integrating advanced computational design, innovative synthetic chemistry, and a rigorous cascade of in vitro and in vivo evaluations, researchers can unlock the full potential of these unique 3D structures to address the significant unmet medical needs in neurological and psychiatric disorders.

References

  • Title: The Rule of 5 Revisited: Applying LogP, Molecular Weight, and Polar Surface Area to CNS Drug Discovery Source: Drug Discovery Today URL: [Link]

  • Title: The importance of unbound brain-to-plasma drug concentration ratio (Kp,uu) in CNS drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Discovery of a Novel, CNS-Penetrant M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) from a Bicyclic Amine Scaffold Source: ACS Medicinal Chemistry Letters URL: [Link]

Methodological & Application

Application Note & Protocols: Strategic N-Arylation of 3-Boc-3,6-diazabicyclo[3.1.1]heptane via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing "Suzuki" Coupling for Bicyclic Amines

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, is renowned for its power in constructing carbon-carbon (C-C) bonds.[1][2] However, the principles of palladium catalysis that underpin this transformation extend to a broader family of cross-coupling reactions, including the formation of carbon-heteroatom bonds. For a saturated secondary amine scaffold like 3-Boc-3,6-diazabicyclo[3.1.1]heptane , the most direct and impactful application within this domain is not a C-C coupling, but rather a palladium-catalyzed carbon-nitrogen (C-N) bond formation, commonly known as the Buchwald-Hartwig Amination .[3][4]

This reaction allows for the direct arylation or heteroarylation of the amine's secondary nitrogen, providing a powerful and modular route to synthesize complex molecules. The 3,6-diazabicyclo[3.1.1]heptane core is a rigid, three-dimensional scaffold increasingly utilized in medicinal chemistry as a non-classical piperidine isostere to explore new chemical space and optimize pharmacokinetic properties.[5][6] Its derivatives have shown significant potential as ligands for various receptors, including neuronal nicotinic acetylcholine receptors (nAChRs).[7]

This guide provides a detailed framework for the successful N-arylation of 3-Boc-3,6-diazabicyclo[3.1.1]heptane, treating it as a key nucleophilic building block in a Buchwald-Hartwig cross-coupling reaction. We will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss strategies for optimization.

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[3][8] Understanding this cycle is crucial for rational catalyst selection and troubleshooting.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[9]

  • Amine Coordination & Deprotonation : The amine nucleophile (in this case, 3-Boc-3,6-diazabicyclo[3.1.1]heptane) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is critical to avoid side reactions.[10]

  • Reductive Elimination : The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle. Bulky, electron-rich ligands on the palladium center are known to facilitate this step.[9]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)Lₙ oa_complex Ar-Pd(II)(Lₙ)-X pd0->oa_complex Oxidative Addition (+ Ar-X) amine_coord [Ar-Pd(II)(Lₙ)(R₂NH)]⁺X⁻ oa_complex->amine_coord Amine Coordination (+ R₂NH) amido_complex Ar-Pd(II)(Lₙ)-NR₂ amine_coord->amido_complex Deprotonation (- Base-H⁺) amido_complex->pd0 Reductive Elimination (+ Ar-NR₂) center

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for N-Arylation of 3-Boc-3,6-diazabicyclo[3.1.1]heptane

This protocol describes a general method for the coupling of an aryl bromide with 3-Boc-3,6-diazabicyclo[3.1.1]heptane. This procedure is based on established methods for coupling sterically demanding secondary amines.[11]

Materials:

  • Aryl or heteroaryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)

  • 3-Boc-3,6-diazabicyclo[3.1.1]heptane (1.2 mmol, 1.2 equiv)

  • Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 mmol, 4 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-dioxane (5 mL)

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add the aryl halide (1.0 mmol), 3-Boc-3,6-diazabicyclo[3.1.1]heptane (1.2 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

    • Expert Insight: Using a pre-catalyst can sometimes lead to more reproducible results compared to generating the active catalyst in situ.[12] However, the combination of a palladium source and a separate ligand is highly versatile. The Pd/ligand ratio is crucial and should be optimized.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

    • Causality: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes or through freeze-pump-thaw cycles) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. For thermally sensitive substrates, microwave irradiation (e.g., 130 °C for 1-3 hours) can significantly shorten reaction times.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL). c. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL). d. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-aryl-3-Boc-3,6-diazabicyclo[3.1.1]heptane product.

Protocol 2: Post-Coupling Boc-Deprotection

To reveal the second nitrogen for further functionalization, the Boc protecting group is typically removed under acidic conditions.

Materials:

  • N-aryl-3-Boc-3,6-diazabicyclo[3.1.1]heptane (from Protocol 1, 1.0 mmol)

  • 4M HCl in 1,4-dioxane (5 mL, 20 mmol, 20 equiv) or Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 v/v, 5 mL)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve the Boc-protected product in the acidic solution (either 4M HCl in dioxane or TFA/DCM) in a round-bottom flask.

  • Reaction: Stir the solution at room temperature for 1-4 hours.

    • Expert Insight: The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material. Using 4M HCl in dioxane is often preferred as the resulting hydrochloride salt of the product may precipitate, simplifying isolation.[13]

  • Workup: a. Concentrate the reaction mixture to dryness under reduced pressure. b. To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product. c. Alternatively, triturate the crude hydrochloride salt with diethyl ether, filter, and dry the solid to obtain the product as its HCl salt.

Catalyst System Optimization and Substrate Scope

The choice of palladium source, ligand, base, and solvent is paramount for a successful C-N coupling. The following table provides a guide for optimizing reactions with various substrates. Sterically hindered biarylphosphine ligands are often essential for coupling secondary amines.[8][11]

Parameter Condition 1 (General) Condition 2 (For Aryl Chlorides) Condition 3 (Base-Sensitive Substrates) Rationale & Causality
Aryl Halide Ar-Br, Ar-I, Ar-OTfAr-ClAr-Br, Ar-OTfReactivity order: I > Br > OTf > Cl. Aryl chlorides require more active catalysts due to the stronger C-Cl bond, making oxidative addition more difficult.[9]
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Pd(OAc)₂ or G3-XPhos PrecatalystPd₂(dba)₃Pd(OAc)₂ requires in-situ reduction to Pd(0). Pre-catalysts offer convenience and improved reproducibility.[12]
Ligand Xantphos, BINAPRuPhos, BrettPhos, XPhosRuPhosBulky, electron-rich monophosphine ligands (RuPhos, XPhos) generate highly active catalysts needed for challenging aryl chlorides and sterically hindered amines.[14][15]
Base Cs₂CO₃, NaOtBuNaOtBu, LiHMDSK₃PO₄, K₂CO₃Strong, non-nucleophilic bases like NaOtBu are generally effective. Weaker bases like K₃PO₄ are used for substrates with base-sensitive functional groups (e.g., esters).[10]
Solvent 1,4-Dioxane, TolueneTolueneTHF, TolueneAprotic solvents are required. Toluene and dioxane are common due to their high boiling points and ability to dissolve a wide range of substrates.[10]
Temp (°C) 90-110 °C100-120 °C80-100 °CHigher temperatures are often needed for less reactive substrates like aryl chlorides.

Visualizing the Experimental Workflow

Caption: Workflow for N-arylation of 3-Boc-3,6-diazabicyclo[3.1.1]heptane.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Science, 1(1), 27-50.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. Available at: [Link]

  • Valente, C., et al. (2012). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Organic & Biomolecular Chemistry, 10(36), 7317-7324.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Deligia, F., et al. (2019). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry, 180, 51-61. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development, 16(6), 1156-1184. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). The Buchwald–Hartwig Amination After 25 Years.
  • Surry, D. S., & Buchwald, S. L. (2011). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 133(11), 4114–4117.
  • Fors, B. P., et al. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. Available at: [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • Deligia, F., et al. (2018). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 150, 889-900.
  • Guram, A. S., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 27-50. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed. Available at: [Link]

  • Vantourout, J. C., et al. (2017). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Angewandte Chemie International Edition, 56(31), 8966–9007. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Loriga, G., et al. (2006). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. Bioorganic & Medicinal Chemistry, 14(3), 676-91. Available at: [Link]

  • Stolar, T., & Užarević, K. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link]

  • Shi, Z., et al. (2007). Suzuki-Miyaura coupling reaction by PdII-catalyzed aromatic C-H bond activation directed by an N-alkyl acetamino group. Angewandte Chemie International Edition, 46(29), 5554-8. Available at: [Link]

  • Deligia, F., et al. (2018). Pyridinyl- and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: Novel selective ligands with subnanomolar affinity for α4β2 nACh receptors. European Journal of Medicinal Chemistry, 150, 889-900. Available at: [Link]

  • Gündisch, D., et al. (2019). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. PubMed. Available at: [Link]

  • Gündisch, D., et al. (2019). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. ResearchGate. Available at: [Link]

  • Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440-10450. Available at: [Link]

  • Reisman, S. E., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. Available at: [Link]

  • Reisman, S. E., et al. (2024). Aminative Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Le Callonec, F., et al. (2017). Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. Molecules, 22(12), 2153. Available at: [Link]

  • de la Torre, M. C., & G. A. Garcia-Lopez. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467. Available at: [Link]

Sources

The Strategic Synthesis of N-Aryl-3,6-diazabicyclo[3.1.1]heptanes: A Detailed Guide to the Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Privileged Scaffolds

In the landscape of modern medicinal chemistry and drug development, the 3,6-diazabicyclo[3.1.1]heptane framework represents a pivotal structural motif. Its rigid, bicyclic nature offers a unique three-dimensional arrangement of nitrogen atoms, making it an attractive scaffold for designing ligands with high affinity and selectivity for various biological targets.[1][2] The tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate, with one nitrogen atom protected by a Boc group, serves as a versatile building block for the synthesis of more complex derivatives.[3] This guide provides a comprehensive overview and detailed protocols for the N-arylation of this important intermediate via the Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation.[4]

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and general method that overcomes the limitations of traditional techniques like nucleophilic aromatic substitution or the Ullmann condensation.[4][5] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions, demonstrating broad substrate scope and functional group tolerance.[4][6]

This document will delve into the mechanistic intricacies of the Buchwald-Hartwig amination, provide a detailed experimental protocol for the coupling of this compound with aryl halides, and offer insights into reaction optimization and troubleshooting.

The Catalytic Heart of the Reaction: Unraveling the Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][7] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions. The generally accepted catalytic cycle can be broken down into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.[8][9] This step forms a Pd(II)-aryl-halide complex. The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl > Ar-OTf.[9] However, with the development of sophisticated phosphine ligands, the use of more challenging aryl chlorides has become routine.[5][10]

  • Amine Coordination and Deprotonation: The amine, in this case, this compound, then coordinates to the palladium center. The presence of a strong base is essential to deprotonate the coordinated amine, forming a palladium-amido complex.[8][11] The choice of base is critical and can significantly impact the reaction outcome.[11]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][9]

The efficiency of each step in this cycle is heavily influenced by the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the final reductive elimination steps.[4][5]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination (R₂NH) PdII_Aryl->Amine_Coord PdII_Amine [L_nPd(II)(Ar)(R₂NH)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR₂ Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of this compound

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.

Reagents and Equipment
  • Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or a more advanced biarylphosphine ligand like XPhos.

  • Base: Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)

  • Aryl Halide: Aryl bromide or aryl chloride

  • Amine: this compound

  • Solvent: Anhydrous toluene or dioxane

  • Inert Gas: Nitrogen or Argon

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

Reaction Setup and Execution: A Step-by-Step Guide
  • Inert Atmosphere: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%).

  • Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents). The flask is then evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Solvent and Reactants: Under the inert atmosphere, add the anhydrous solvent (e.g., toluene). Stir the mixture for a few minutes to allow for catalyst activation. Then, add the aryl halide (1.0 equivalent) and this compound (1.1-1.2 equivalents).

  • Reaction Conditions: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: The filtrate is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl-3,6-diazabicyclo[3.1.1]heptane derivative.[10]

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dry Schlenk Flask Add_Catalyst Add Pd Precatalyst & Ligand Start->Add_Catalyst Add_Base Add Base Add_Catalyst->Add_Base Inert_Atmosphere Evacuate & Backfill with Inert Gas Add_Base->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent Inert_Atmosphere->Add_Solvent Add_Reactants Add Aryl Halide & Amine Add_Solvent->Add_Reactants Heat_Stir Heat & Stir (80-110 °C) Add_Reactants->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Dilute_Filter Dilute & Filter through Celite Cool->Dilute_Filter Wash Wash with Water & Brine Dilute_Filter->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product Pure N-Aryl Product Purify->Final_Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Key Parameters for Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. The following table summarizes these critical components and provides guidance for their selection.

ParameterOptionsRationale and Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, Preformed Pd-ligand complexesPd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ. Preformed complexes can offer higher activity and reproducibility.
Ligand BINAP, XPhos, RuPhos, BrettPhosThe choice of ligand is crucial and depends on the substrates. Bulky, electron-rich biarylphosphine ligands like XPhos are often effective for challenging couplings, including those with aryl chlorides.[5][10]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are required. Sodium tert-butoxide is a common choice. For sensitive substrates, weaker bases like cesium carbonate or potassium phosphate may be beneficial.[11]
Solvent Toluene, Dioxane, THFAnhydrous, non-polar aprotic solvents are generally preferred. Toluene and dioxane are the most common choices.[12][13]
Temperature 80-110 °CThe reaction temperature needs to be high enough to promote the reaction but not so high as to cause decomposition of the catalyst or reactants.
Reactant Stoichiometry Amine:Aryl Halide (1.1-1.2 : 1.0)A slight excess of the amine is typically used to ensure complete consumption of the aryl halide.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor quality reagents or solvent, incorrect base.Ensure all reagents and solvents are anhydrous. Use a fresh batch of palladium precatalyst and ligand. Screen different bases and solvents.
Side Reactions (e.g., Hydrodehalogenation) Catalyst deactivation, presence of water.Use a more robust ligand. Ensure strictly anhydrous conditions.
Difficulty in Product Purification Residual palladium catalyst.Filter the reaction mixture through a pad of celite. Consider using a palladium scavenger.

Conclusion: A Gateway to Novel Chemical Entities

The Buchwald-Hartwig amination stands as an indispensable tool in the synthetic chemist's arsenal for the construction of C-N bonds. Its application to the arylation of this compound opens up avenues for the rapid and efficient synthesis of a diverse range of compounds with potential therapeutic applications. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can effectively leverage this powerful transformation to accelerate the discovery and development of new chemical entities.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]

  • Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

  • 5-(5-(6-[11C]methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)pyridin-2-yl)-1H-indole as a potential PET radioligand for imaging cerebral α7-nAChR in mice - PMC - PubMed Central. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • WO2005108402A1 - 3,6-diazabicyclos[3.1.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

Sources

Application Notes and Protocols for N-arylation of 3,6-diazabicyclo[3.1.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Aryl 3,6-diazabicyclo[3.1.1]heptanes in Medicinal Chemistry

The 3,6-diazabicyclo[3.1.1]heptane scaffold is a conformationally restricted diamine that has garnered significant interest as a privileged structure in modern drug discovery. Its rigid, three-dimensional architecture serves as a unique isostere for piperazine and other cyclic amines, offering a distinct vectoral projection of substituents from its nitrogen atoms. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The introduction of an aryl group onto one of the nitrogen atoms (N-arylation) is a key functionalization step, unlocking access to a vast chemical space for the exploration of structure-activity relationships (SAR). These N-arylated derivatives are prominent in the development of ligands for various receptors, including nicotinic acetylcholine receptors (nAChRs) and opioid receptors, making robust and versatile N-arylation protocols essential for medicinal chemists.[1][2][3]

This guide provides an in-depth analysis of established N-arylation protocols, primarily focusing on the widely adopted Buchwald-Hartwig amination and the classical Ullmann condensation. We will delve into the mechanistic underpinnings of these reactions to rationalize experimental choices, provide detailed, step-by-step protocols, and offer insights into troubleshooting and optimization.

PART 1: Synthesis of the Core Scaffold: tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Before functionalization, the synthesis of the mono-Boc-protected 3,6-diazabicyclo[3.1.1]heptane is a necessary precursor. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group, enabling selective N-arylation on the unprotected secondary amine. A common synthetic route involves the protection of a suitable precursor, as detailed below.

Protocol 1: Synthesis of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

This protocol is adapted from established patent literature and involves the Boc-protection of a benzyl-protected precursor, followed by debenzylation.

Step 1: Boc-Protection of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane

  • Dissolve 3-benzyl-3,6-diazabicyclo[3.1.1]heptane (1.0 eq) in tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.5 eq) in THF dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, add a 10% aqueous sodium bicarbonate (NaHCO₃) solution and extract the product with ethyl ether (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-benzyl-6-tert-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane.

Step 2: Debenzylation to Yield the Final Product

  • Dissolve the crude product from Step 1 in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (0.1 eq by weight).

  • Hydrogenate the mixture at 45 psi and 60 °C for 7 hours in a suitable pressure reactor.

  • After the reaction is complete (monitored by TLC or LC-MS), carefully filter the catalyst through a pad of Celite®.

  • Wash the filter cake with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain an oily residue.

  • Purify the crude product by flash chromatography on silica gel (e.g., eluting with a chloroform-methanol gradient) to yield pure tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate.

PART 2: Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, prized for its broad substrate scope, functional group tolerance, and generally high yields.[4] The reaction employs a palladium catalyst, typically in conjunction with a bulky, electron-rich phosphine ligand, and a base to couple an amine with an aryl halide or triflate.

Mechanistic Rationale

Understanding the catalytic cycle is paramount for rational protocol design and troubleshooting.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)(L)-X) Pd(0)L->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNR'R'' - X⁻ Amido Amido Complex (Ar-Pd(II)(L)-NR'R'') AmineCoord->Amido + Base - Base-H⁺ Amido->Pd(0)L Product N-Aryl Product (Ar-NR'R'') Amido->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle initiates with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. The amine then coordinates to the palladium center, and subsequent deprotonation by a base generates a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) facilitate both the oxidative addition and the rate-limiting reductive elimination steps.[5]

Protocol 2: Microwave-Assisted Buchwald-Hartwig N-Arylation of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate with an Aryl Bromide

This protocol is particularly effective for rapid reaction optimization and library synthesis, adapted from Murineddu et al.[3]

Materials:

  • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 eq)

  • Aryl bromide (e.g., methyl 5-bromonicotinate) (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Microwave reactor vials

Procedure:

  • To a microwave vial, add tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, the aryl bromide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 130 °C for 1-3 hours (reaction time may vary depending on the substrate).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Conventional Thermal Buchwald-Hartwig N-Arylation

This protocol is suitable for larger-scale synthesis and when microwave equipment is unavailable. It is adapted from a procedure for a similar bicyclic diamine.

Materials:

  • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 eq)

  • Aryl halide (e.g., 5-bromo-2-chloropyridine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) (0.07 eq)

  • Sodium tert-butoxide (NaOtBu) (1.2 eq)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask, add tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, the aryl halide, Pd₂(dba)₃, rac-BINAP, and NaOtBu.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 85-110 °C (temperature may require optimization) and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig N-Arylation Conditions
Aryl Halide TypeCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp. (°C)Time (h)YieldReference
Aryl BromidePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (2.0)Dioxane130 (MW)1-3Good[3]
Aryl BromidePd₂(dba)₃ (2.2)rac-BINAP (6.7)NaOtBu (1.2)Toluene8520High[6]
Aryl ChloridePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)t-BuOH10012-24Moderate-GoodGeneral Protocol
Aryl IodidePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane10012-24Good-HighGeneral Protocol
Aryl TriflatePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Toluene11012-24Good-High[4]

Yields are qualitative and depend heavily on the specific substrates used.

PART 3: Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst. While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern protocols with ligands have enabled milder and more efficient transformations. It offers a cost-effective alternative to palladium-catalyzed methods.

Mechanistic Rationale

The mechanism of the ligand-assisted Ullmann N-arylation is thought to proceed through a Cu(I)/Cu(III) catalytic cycle.

Ullmann_Cycle cluster_cycle Catalytic Cycle Cu(I)L Active Cu(I) Catalyst OxAdd Oxidative Addition Complex (Ar-Cu(III)(L)-X) Cu(I)L->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNR'R'' - X⁻ Amido Amido Complex (Ar-Cu(III)(L)-NR'R'') AmineCoord->Amido + Base - Base-H⁺ Amido->Cu(I)L Product N-Aryl Product (Ar-NR'R'') Amido->Product Reductive Elimination

Caption: A proposed catalytic cycle for the Ullmann N-arylation.

The cycle likely involves the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. Coordination of the amine, followed by deprotonation, leads to a copper-amido complex. Reductive elimination then furnishes the N-arylated product and regenerates the active Cu(I) catalyst. Ligands, often N,N- or N,O-chelating molecules like diamines or amino acids, are crucial for stabilizing the copper intermediates and facilitating the reaction under milder conditions.[7]

Protocol 4: General Ligand-Assisted Ullmann N-Arylation (Adaptable Protocol)

Materials:

  • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 eq)

  • Aryl iodide (1.0-1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Ligand (e.g., L-proline, N,N'-dimethylethylenediamine) (0.2 eq)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, or Dioxane)

Procedure:

  • To a dry Schlenk flask, add CuI, the chosen ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add the aryl iodide and tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 90-140 °C (this will require optimization) and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine to remove the solvent (DMF/DMSO) and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

PART 4: Experimental Causality, Troubleshooting, and Selectivity

Choosing Your Protocol: Buchwald-Hartwig vs. Ullmann
  • Buchwald-Hartwig: Generally offers a broader substrate scope (aryl chlorides, bromides, iodides, and triflates), milder reaction conditions, and often higher yields. However, palladium catalysts and specialized phosphine ligands can be expensive. This is often the method of choice for complex, late-stage functionalization in medicinal chemistry.

  • Ullmann: A more cost-effective option due to the use of copper. Modern protocols have improved its scope and mildness, but it often works best with more reactive aryl iodides and may require higher temperatures than Buchwald-Hartwig reactions. It is a strong candidate for large-scale synthesis where cost is a primary driver.

Achieving Mono-N-Arylation: A Key Challenge

For a symmetric diamine like 3,6-diazabicyclo[3.1.1]heptane, achieving selective mono-arylation over di-arylation is a common challenge. The mono-arylated product can sometimes be more reactive than the starting diamine.

Selectivity Diamine Boc-Diamine MonoAryl Mono-Aryl Product Diamine->MonoAryl + Ar-X k1 DiAryl Di-Aryl Product MonoAryl->DiAryl + Ar-X k2

Caption: Reaction pathway illustrating the challenge of selective mono-arylation.

Strategies to Favor Mono-arylation:

  • Stoichiometry: Using an excess of the diamine relative to the aryl halide can statistically favor mono-arylation. However, this is not always practical, especially with valuable starting materials.

  • Protecting Groups: The use of the Boc protecting group on one nitrogen, as detailed in this guide, is the most effective strategy to ensure mono-functionalization.

  • Slow Addition: Slowly adding the aryl halide to the reaction mixture can help maintain a low concentration of the electrophile, potentially favoring the initial reaction (k1) over the second (k2).

Troubleshooting Common Issues
  • Low or No Yield:

    • Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere. Oxygen can deactivate the catalyst.

    • Inactive Catalyst/Ligand: Use fresh, high-quality catalyst and ligand. Some phosphine ligands are air-sensitive.

    • Suboptimal Conditions: Systematically screen different ligands, bases, solvents, and temperatures. For Buchwald-Hartwig, a switch from a weaker base (e.g., K₂CO₃) to a stronger one (e.g., NaOtBu) can be beneficial, provided the substrates are stable.

  • Formation of Side Products:

    • Hydrodehalogenation: This side product (the arene from the aryl halide) can arise from β-hydride elimination. Changing the ligand or lowering the reaction temperature may mitigate this.

    • Homocoupling of Aryl Halide: This is more common in Ullmann reactions but can occur in palladium catalysis. Ensuring a well-dispersed catalyst and appropriate stoichiometry can help.

References

Application Note: TFA-Mediated Deprotection of Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3,6-Diazabicyclo[3.1.1]heptane Scaffold

The 3,6-diazabicyclo[3.1.1]heptane framework is a rigid, conformationally constrained diamine that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure serves as a valuable bioisostere for various pharmacophoric elements, enabling precise spatial orientation of substituents. This scaffold is particularly prominent in the development of ligands for neuronal nicotinic acetylcholine receptors (nAChRs), where it has been incorporated into potent and selective modulators for potential therapeutic applications in neurological disorders.[1][2] The synthesis of derivatives often requires the strategic use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being a common choice for one of the nitrogen atoms due to its stability and orthogonal cleavage conditions.

This application note provides a comprehensive, field-proven protocol for the efficient removal of the Boc protecting group from tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate using trifluoroacetic acid (TFA). We will delve into the mechanistic underpinnings of this critical transformation, offer a detailed step-by-step experimental procedure, and discuss the necessary safety precautions, workup strategies, and product characterization.

Mechanistic Rationale: The Chemistry of Acid-Catalyzed Boc Cleavage

The deprotection of a Boc-protected amine with a strong acid like trifluoroacetic acid is a robust and widely employed transformation in organic synthesis. The mechanism proceeds through a well-understood, acid-catalyzed elimination pathway.[3]

  • Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by TFA. This initial step activates the carbamate for subsequent cleavage.

  • Carbocation Formation: The protonated intermediate is unstable and fragments to form a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid readily decomposes, releasing carbon dioxide gas and the free amine.

  • Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated by the excess TFA to form the corresponding bis(trifluoroacetate) salt.[3]

A critical aspect of this reaction is the fate of the tert-butyl cation. This reactive electrophile can be quenched by nucleophilic scavengers, or it can deprotonate to form isobutylene gas.[3] The evolution of both carbon dioxide and potentially isobutylene necessitates that the reaction is not performed in a closed system.

Visualizing the Deprotection Workflow

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_characterization Characterization Start Dissolve Boc-protected diazabicycloheptane in DCM Cool Cool solution to 0 °C (Ice Bath) Start->Cool Add_TFA Add Trifluoroacetic Acid (TFA) dropwise Cool->Add_TFA Stir Stir at 0 °C to Room Temperature Add_TFA->Stir Monitor Monitor reaction by TLC/LC-MS Stir->Monitor Concentrate Concentrate in vacuo to remove solvent and excess TFA Monitor->Concentrate Upon completion Azeotrope Azeotrope with DCM (optional) Concentrate->Azeotrope Isolate Isolate product by filtration or concentration Concentrate->Isolate Precipitate Precipitate salt with cold diethyl ether (optional) Azeotrope->Precipitate Precipitate->Isolate Analyze Analyze by NMR, MS, etc. Isolate->Analyze

Caption: Workflow for TFA-mediated Boc deprotection of 3,6-diazabicyclo[3.1.1]heptane.

Safety First: Handling Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a strong, corrosive acid with a high vapor pressure. It can cause severe burns to the skin, eyes, and respiratory tract.[4] All manipulations involving TFA must be conducted in a properly functioning chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Chemical safety goggles

  • Face shield

  • Acid-resistant gloves (butyl rubber or Viton® are recommended for handling larger quantities)

  • Flame-retardant lab coat

In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. For inhalation, move to fresh air immediately.[4] Always neutralize TFA spills with sodium bicarbonate before cleanup.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the deprotection of related diazabicyclic systems.[3]

Materials and Reagents:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA), reagent grade

  • Diethyl ether, anhydrous (optional, for precipitation)

  • Saturated aqueous sodium bicarbonate (for neutralization during workup, if desired)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Reaction Parameters:

ParameterRecommended Value/RangeRationale
Solvent Dichloromethane (DCM)Excellent solvent for the starting material and inert to TFA.
Temperature 0 °C to Room TemperatureInitial cooling helps to control any exotherm upon TFA addition. The reaction typically proceeds to completion at room temperature.
TFA Equivalents 10-20 equivalentsA large excess of TFA ensures a sufficient rate of reaction and complete protonation of both amine functionalities.
Reaction Time 1-3 hoursSubstrate dependent; should be monitored by TLC or LC-MS.

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (approx. 0.1-0.2 M concentration).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until it reaches 0 °C.

  • TFA Addition: Slowly add trifluoroacetic acid (10-20 eq) to the cooled solution dropwise using a syringe or dropping funnel. A slight exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. A ninhydrin stain can be used to visualize the primary amine product on a TLC plate.

  • Workup and Isolation (Method A - Direct Isolation of TFA Salt):

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dichloromethane and excess TFA.

    • To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with additional dichloromethane (2-3 times).

    • The final product, 3,6-diazabicyclo[3.1.1]heptane bis(trifluoroacetate), is typically obtained as a solid or viscous oil and can be dried under high vacuum.

  • Workup and Isolation (Method B - Isolation of Free Amine):

    • Concentrate the reaction mixture in vacuo.

    • Carefully dissolve the residue in water and cool in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the evolution of CO₂ ceases and the pH is basic (pH > 9).[3]

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform/isopropanol).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free diamine.

Expected Results and Characterization

The deprotection should proceed cleanly to yield the desired product.

  • Product: 3,6-Diazabicyclo[3.1.1]heptane bis(trifluoroacetate)

  • Appearance: Typically a white to off-white solid or a viscous oil.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If monitoring indicates incomplete conversion, extend the reaction time or add additional equivalents of TFA. In some cases, gentle warming may be required, but this should be approached with caution to avoid potential side reactions.

  • Difficult Isolation: The bis(TFA) salt can be hygroscopic. Ensure all solvents are anhydrous and handle the final product under an inert atmosphere if necessary. If the salt is difficult to solidify, precipitation from a DCM solution by the addition of cold diethyl ether can be attempted.

  • Conversion to HCl Salt: If the TFA salt is undesirable for subsequent steps, it can be converted to the hydrochloride salt. This is typically achieved by dissolving the crude residue in a minimal amount of methanol and adding a solution of HCl in dioxane or diethyl ether, followed by precipitation and filtration.

Conclusion

The trifluoroacetic acid-mediated deprotection of this compound is a reliable and efficient method for accessing the versatile diamine core. By understanding the underlying mechanism, adhering to strict safety protocols, and employing the appropriate workup procedure, researchers can confidently execute this transformation, paving the way for the synthesis of novel and impactful molecules in drug discovery and development.

References

  • Murineddu, G., et al. (2018). Pyridinyl- and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: Novel selective ligands with subnanomolar affinity for α4β2 nACh receptors. European Journal of Medicinal Chemistry, 148, 214-226. [Link]

  • Loriga, G., et al. (2005). 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity.
  • Gotti, C., et al. (2014). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). European Journal of Medicinal Chemistry, 86, 60-74. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Zheng, M-Q., et al. (2014). 5-(5-(6-[11C]methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)pyridin-2-yl)-1H-indole as a potential PET radioligand for imaging cerebral α7-nAChR in mice. Nuclear Medicine and Biology, 41(4), 345-351. [Link]

  • Deligia, F., et al. (2017). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. University of Milan Institutional Research Archive. [Link]

  • University of Washington. (n.d.). Trifluoroacetic Acid SOP. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Nicotinic Acetylcholine Receptor Ligands Utilizing a Diazabicyclo[3.1.1]heptane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Diazabicyclo[3.1.1]heptane Scaffold in nAChR Ligand Design

The quest for novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs) is driven by their critical role in a spectrum of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The development of subtype-selective nAChR ligands is a paramount objective in medicinal chemistry, aiming to elicit specific therapeutic effects while minimizing off-target side effects. The rigid diazabicyclo[3.1.1]heptane core has emerged as a privileged scaffold in this endeavor. Its constrained conformation mimics the spatial orientation of key pharmacophoric elements of potent nAChR agonists like epibatidine, while offering unique vectors for chemical modification to fine-tune selectivity and functional activity.[1][2]

This guide provides a comprehensive overview and detailed protocols for the synthesis of nAChR ligands based on the 3,6-diazabicyclo[3.1.1]heptane framework. We will delve into the synthesis of a key building block, its subsequent derivatization, and the structure-activity relationship (SAR) insights gained from these efforts, with a particular focus on achieving high affinity and selectivity for the α4β2 nAChR subtype.[1][3][4]

Core Synthetic Strategy: Building the Diazabicyclo[3.1.1]heptane Core and Subsequent Functionalization

The overarching synthetic strategy involves a multi-step sequence commencing with the construction of the core diazabicyclic system. A crucial intermediate, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, serves as a versatile platform for subsequent elaboration.[1][5] The Boc-protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen. This is typically followed by a coupling reaction with a variety of aromatic or heteroaromatic systems to introduce key recognition elements for the nAChR binding site. A final deprotection step then yields the target ligands.

G cluster_0 Synthesis of Key Intermediate cluster_1 Derivatization & Final Product Starting Materials Starting Materials Cyclization & Protection Cyclization & Protection Starting Materials->Cyclization & Protection Intermediate_A Intermediate_A Cyclization & Protection->Intermediate_A Coupling Reaction Coupling Reaction Intermediate_A->Coupling Reaction Protected Ligand Protected Ligand Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide Deprotection Deprotection Protected Ligand->Deprotection Final nAChR Ligand Final nAChR Ligand

Figure 1: General synthetic workflow for diazabicyclo[3.1.1]heptane-based nAChR ligands.

Protocol 1: Synthesis of the Key Intermediate: tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

The synthesis of this pivotal intermediate is a critical first step. While various routes have been reported, a common approach involves the construction of the bicyclic core followed by selective protection. The following protocol is a representative method.

Materials and Reagents:

  • Appropriate starting materials for the bicyclic core synthesis (e.g., derivatives of 3-azabicyclo[3.1.1]heptane)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other appropriate solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting 3,6-diazabicyclo[3.1.1]heptane precursor (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Self-Validation and Trustworthiness: The successful synthesis of the intermediate can be confirmed by standard analytical techniques. ¹H and ¹³C NMR spectroscopy will show the characteristic peaks of the bicyclic core and the tert-butyl group. Mass spectrometry should confirm the expected molecular weight (for C₁₀H₁₈N₂O₂, the calculated mass is approximately 198.26 g/mol ).[5] Purity can be assessed by HPLC.

Protocol 2: Synthesis of a Representative nAChR Ligand: 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(2-fluorophenyl)nicotinamide

This protocol details the synthesis of a potent and selective α4β2 nAChR partial agonist, compound 43 from Murineddu et al.[1][4], starting from the key Boc-protected intermediate.

Materials and Reagents:

  • tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

  • Methyl 5-bromonicotinate

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for Buchwald-Hartwig coupling

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and water

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Fluoroaniline

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

Part A: Coupling of the Bicyclic Core and the Nicotinate Moiety

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon), combine tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 eq), methyl 5-bromonicotinate (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and NaOtBu (1.4 eq).

  • Solvent Addition: Add anhydrous toluene and stir the mixture at 100 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, filter through a pad of Celite®, and concentrate the filtrate. Purify the residue by column chromatography to yield the coupled product.

Part B: Hydrolysis of the Ester

  • Reaction Setup: Dissolve the product from Part A in a mixture of THF and water.

  • Hydrolysis: Add LiOH (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC/LC-MS).

  • Acidification and Extraction: Acidify the reaction mixture with 1N HCl to pH ~5-6 and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to obtain the carboxylic acid.

Part C: Amide Coupling

  • Reaction Setup: Dissolve the carboxylic acid from Part B in DCM. Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Amine Addition: Add 2-fluoroaniline (1.1 eq) and stir the mixture at room temperature.

  • Work-up and Purification: After the reaction is complete, wash the mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer, concentrate, and purify by column chromatography to obtain the Boc-protected final compound.

Part D: Boc Deprotection

  • Reaction Setup: Dissolve the purified product from Part C in DCM.

  • Deprotection: Add TFA (10-20 eq) and stir at room temperature.

  • Final Isolation: Monitor the deprotection by TLC/LC-MS. Once complete, concentrate the reaction mixture under reduced pressure. The resulting salt can be purified by recrystallization or preparative HPLC.

G cluster_A Part A: Buchwald-Hartwig Coupling cluster_B Part B: Saponification cluster_C Part C: Amide Formation cluster_D Part D: Deprotection Boc-Diazabicycloheptane Boc-Diazabicycloheptane Coupled Ester Coupled Ester Boc-Diazabicycloheptane->Coupled Ester Pd₂(dba)₃, Xantphos, NaOtBu, Toluene Methyl 5-bromonicotinate Methyl 5-bromonicotinate Methyl 5-bromonicotinate->Coupled Ester Carboxylic Acid Carboxylic Acid Coupled Ester->Carboxylic Acid LiOH, THF/H₂O Coupled Ester->Carboxylic Acid Boc-Protected Amide Boc-Protected Amide Carboxylic Acid->Boc-Protected Amide 2-Fluoroaniline, EDC, HOBt, DIPEA, DCM Carboxylic Acid->Boc-Protected Amide Final Ligand Final Ligand Boc-Protected Amide->Final Ligand TFA, DCM Boc-Protected Amide->Final Ligand

Figure 2: Stepwise synthesis of 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(2-fluorophenyl)nicotinamide.

Structure-Activity Relationship (SAR) and Data Presentation

The 3,6-diazabicyclo[3.1.1]heptane scaffold has proven to be a fruitful starting point for developing potent and selective nAChR ligands.[3][6] Extensive SAR studies have revealed several key insights:

  • High Affinity for α4β2: Many derivatives exhibit high affinity for the α4β2 subtype, with some reaching picomolar Ki values.[1][4]

  • Selectivity over α7: Generally, modifications that enhance α4β2 affinity are often detrimental to α7 affinity, leading to high selectivity.[1][3]

  • Role of the Aryl/Heteroaryl Moiety: The nature and substitution pattern of the aromatic or heteroaromatic ring system attached to the diazabicycloheptane core are critical for modulating affinity and selectivity. For instance, the introduction of a phenylpyridyl moiety has been shown to yield compounds with excellent affinity and selectivity for the α4β2 receptor.[7]

Table 1: Pharmacological Data for Representative 3,6-Diazabicyclo[3.1.1]heptane Derivatives

Compound IDR Group (at position 3)α4β2 Ki (nM)α7 Ki (nM)α7/α4β2 Selectivity RatioFunctional Activity at α4β2
4c 3-(6-bromopyridin-3-yl)0.05672.51295Not specified
35 5-(pyridin-3-yl)-N-phenylnicotinamideNot specified> 50,000> 50,000Partial Agonist
39 5-(pyridin-3-yl)-N-(4-fluorophenyl)nicotinamideNot specified> 50,000> 50,000Partial Agonist
43 5-(pyridin-3-yl)-N-(2-fluorophenyl)nicotinamide0.010> 50,000> 5,000,000Partial Agonist[1][4]
12g 3-(anilino)pyridine0.0225Not specifiedNot specifiedNot specified[3]

Data compiled from multiple sources for illustrative purposes.[1][2][3]

Conclusion and Future Directions

The 3,6-diazabicyclo[3.1.1]heptane scaffold is a validated and highly promising framework for the design of potent and selective nAChR ligands, particularly for the α4β2 subtype. The synthetic routes are well-established and amenable to the generation of diverse chemical libraries for further optimization. Future work in this area could focus on exploring novel substitutions on the bicyclic core itself, investigating different linker strategies between the core and the aromatic moieties, and conducting in-depth pharmacokinetic and in vivo studies to translate the high in vitro potency into clinically viable drug candidates.

References

  • Murineddu, G., et al. (2019). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry, 180, 51-61. [Link]

  • Deligia, F., et al. (2017). Pyridinyl- and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: novel selective ligands with subnanomolar affinity for α4β2 nACh receptors. European Journal of Medicinal Chemistry, 126, 946-961. [Link]

  • Deligia, F., et al. (2017). Pyridinyl- and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: novel selective ligands with subnanomolar affinity for α4β2 nACh receptors. CNR Solar. [Link]

  • Murineddu, G., et al. (2013). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. ResearchGate. [Link]

  • Murineddu, G., et al. (2019). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. PubMed. [Link]

  • Liljefors, T., et al. (2000). New Ligands with Affinity for the α4β2 Subtype of Nicotinic Acetylcholine Receptors. Synthesis, Receptor Binding, and 3D-QSAR Modeling. Journal of Medicinal Chemistry, 43(18), 3478-3492. [Link]

  • Murineddu, G., et al. (2019). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. ResearchGate. [Link]

  • Tuan-Anh N. Pham, et al. (2014). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 5, 234. [Link]

  • Pinna, G. A., et al. (2005). 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity.
  • Mykhailiuk, P. K. (2021). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Deligia, F., et al. (2017). Pyridinyl- and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: novel selective ligands with subnanomolar affinity for α4β2 nACh receptors. Uniss. [Link]

  • Guria, A., et al. (2023). Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. JACS Au, 3(10), 2883-2891. [Link]

  • Murineddu, G., et al. (2006). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. Il Farmaco, 61(2), 155-163. [Link]

  • Loza, M. I., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(13), 5025. [Link]

  • Matera, C., et al. (2018). The twin drug approach for novel nicotinic acetylcholine receptor ligands. ResearchGate. [Link]

  • Matera, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research, 193, 106797. [Link]

  • Murineddu, G., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 105, 126-137. [Link]

  • Murineddu, G., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. ResearchGate. [Link]

Sources

Application Note: Strategic Functionalization of the Secondary Amine in 3-Boc-3,6-diazabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3,6-diazabicyclo[3.1.1]heptane scaffold is a conformationally rigid piperazine isostere of significant interest in medicinal chemistry. Its unique three-dimensional structure offers a compelling alternative to more flexible diamine cores, enabling the exploration of novel chemical space in drug design.[1][2] This application note provides a detailed guide to the selective functionalization of the secondary amine at the N6 position of 3-Boc-3,6-diazabicyclo[3.1.1]heptane. We present field-proven protocols for common and critical transformations, including N-alkylation via reductive amination, N-arylation, and N-acylation. Each protocol is accompanied by mechanistic insights, expert commentary, and workflow visualizations to empower researchers in the synthesis of novel derivatives for drug discovery programs.

Introduction: The Strategic Value of the 3,6-Diazabicyclo[3.1.1]heptane Scaffold

The quest for novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles has driven the adoption of sp³-rich, conformationally constrained scaffolds. The 3,6-diazabicyclo[3.1.1]heptane core has emerged as a valuable building block, serving as a rigid bioisosteric replacement for piperazine.[1][3] This rigidity can lead to more defined structure-activity relationships (SAR) and potentially improved binding affinity to biological targets.

The commercially available tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate (3-Boc-3,6-DBH), features a tert-butyloxycarbonyl (Boc) protecting group on the N3 nitrogen.[4] This strategic protection renders the N6 nitrogen as a nucleophilic secondary amine, creating a versatile handle for the introduction of diverse chemical functionalities. This guide focuses exclusively on the derivatization of this N6 position, a critical step in the synthesis of novel ligands, particularly for targets like neuronal nicotinic acetylcholine receptors (nAChRs).[5][6][7][8]

Core Principles of N6 Functionalization

The secondary amine at the N6 position of 3-Boc-3,6-DBH behaves as a typical nucleophile. However, the bicyclic nature of the scaffold can introduce steric considerations that may influence reaction kinetics compared to simpler cyclic amines. Successful functionalization hinges on the appropriate selection of electrophiles, catalysts, and reaction conditions to achieve high conversion and yield while minimizing side reactions. The following sections detail specific, validated protocols for key transformations.

Protocol I: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds, offering a reliable strategy for introducing alkyl groups at the N6 position. This two-step, one-pot process involves the initial formation of an iminium ion intermediate between the secondary amine and an aldehyde or ketone, followed by its immediate reduction by a mild hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its selectivity for the iminium ion over the carbonyl starting material.[1][9]

Detailed Step-by-Step Methodology
  • Reaction Setup: To a solution of 3-Boc-3,6-diazabicyclo[3.1.1]heptane (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE) (approx. 0.1 M concentration), add the desired aldehyde or ketone (1.1-1.2 eq).

  • Formation of Iminium Intermediate: Stir the mixture at room temperature for 20-30 minutes. A small amount of acetic acid (0.1 eq) can be added to catalyze iminium ion formation, particularly with less reactive carbonyls.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any initial exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired N-alkylated product.

Rationale & Expert Insights
  • Solvent Choice: DCE is often preferred over DCM for less reactive aldehydes as it allows for gentle heating (40-50 °C) to drive the reaction to completion.

  • Reducing Agent: NaBH(OAc)₃ is moisture-sensitive but highly effective. Its mild nature prevents the undesired reduction of the aldehyde starting material. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but often require stricter pH control.[10]

  • Stoichiometry: A slight excess of the carbonyl compound is used to ensure complete consumption of the valuable bicycloheptane starting material.

Data Summary: Reductive Amination
Aldehyde/KetoneReducing AgentSolventTime (h)Yield (%)Reference
Cyclohexane carboxaldehydeNaBH(OAc)₃DCE16~85[1]
6-MethoxynicotinaldehydeNaBH(OAc)₃DCM4~90[9]
Various AldehydesNaCNBH₃Acetonitrile0.25N/A[10]
Workflow Visualization

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product Start_Boc 3-Boc-3,6-diazabicyclo [3.1.1]heptane Reagents 1. Solvent (DCE/DCM) 2. NaBH(OAc)₃ Start_Boc->Reagents 1.0 eq Start_Aldehyde Aldehyde / Ketone (R-CHO) Start_Aldehyde->Reagents 1.1 eq Product N-Alkylated Product Reagents->Product RT, 2-16h Arylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product Start_Boc 3-Boc-3,6-diazabicyclo [3.1.1]heptane Reagents Pd Catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (Toluene) Start_Boc->Reagents 1.2 eq Start_Aryl Aryl Halide (Ar-X) Start_Aryl->Reagents 1.0 eq Product N-Arylated Product Reagents->Product Heat (80-110 °C) Inert Atmosphere Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product Start_Boc 3-Boc-3,6-diazabicyclo [3.1.1]heptane Reagents Base (e.g., DIPEA) Solvent (DCM) 0 °C to RT Start_Boc->Reagents 1.0 eq Start_Acyl Acyl Chloride (R-COCl) Start_Acyl->Reagents 1.1 eq Product N-Acylated Product (Amide) Reagents->Product

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Scaffold for Modern Drug Discovery

The rigid, three-dimensional structure of the 3,6-diazabicyclo[3.1.1]heptane core has made it a privileged scaffold in medicinal chemistry. Its constrained conformation allows for precise presentation of substituents, leading to enhanced binding affinity and selectivity for a variety of biological targets. Specifically, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate is a crucial intermediate, providing a handle for further synthetic elaboration while one of the nitrogen atoms is protected. This building block is instrumental in the development of novel therapeutics, particularly as ligands for opioid and neuronal nicotinic acetylcholine receptors.[1] The scale-up synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development. This guide provides a detailed, field-proven protocol for the multigram synthesis of this valuable compound, with a focus on scalability, safety, and purity.

Strategic Approach to Synthesis

A robust and scalable synthesis requires a convergent and efficient route. The proposed pathway to this compound involves a four-step sequence, commencing with the readily available 3-azabicyclo[3.1.0]hexane. This strategy is designed to handle increasing quantities of material and addresses the key challenges of regioselective protection and purification of polar intermediates.

Overall Synthetic Workflow:

A Step 1: Reductive Amination B Step 2: Mesylation A->B C Step 3: Intramolecular Cyclization & Deprotection B->C D Step 4: Selective Mono-Boc Protection C->D E Final Product D->E

A four-step synthetic route to the target compound.

Part 1: Synthesis of the 3,6-Diazabicyclo[3.1.1]heptane Core

Step 1: Reductive Amination of N-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine

The synthesis begins with the reductive amination of a suitable keto-amine precursor to introduce the second nitrogen atom. For the purpose of this guide, we will assume the starting material is N-benzyl-3-azabicyclo[3.1.0]hexan-6-one, which can be prepared from commercially available reagents. The benzyl group serves as a protecting group that can be removed in a later step.

Protocol:

  • Reaction Setup: To a solution of N-benzyl-3-azabicyclo[3.1.0]hexan-6-one (1.0 eq) in methanol (10 vol) in a suitably sized reactor, add ammonium acetate (10.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water (10 vol) and basify to pH > 12 with a 2 M sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 vol). Combine the organic layers, wash with brine (5 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-3,6-diazabicyclo[3.1.1]heptane.

Causality and Scale-Up Considerations:

  • Reductive Amination: This is a widely used and scalable method for amine synthesis. Using a large excess of ammonium acetate drives the equilibrium towards imine formation.

  • Reducing Agent: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions. On a large scale, careful portion-wise addition is crucial to control the exotherm and any potential gas evolution.

Step 2: Mesylation of the Primary Amine

The primary amine is converted to a mesylate, a good leaving group, to facilitate the subsequent intramolecular cyclization.

Protocol:

  • Reaction Setup: Dissolve the crude N-benzyl-3,6-diazabicyclo[3.1.1]heptane (1.0 eq) in dichloromethane (10 vol) and cool to 0 °C.

  • Reagent Addition: Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq) over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 2 hours and monitor by TLC or LC-MS.

  • Work-up: Quench the reaction with water (5 vol). Separate the organic layer, wash with saturated sodium bicarbonate solution (5 vol) and brine (5 vol), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

Step 3: Intramolecular Cyclization and Deprotection

The mesylate undergoes an intramolecular cyclization to form the bicyclic core. The benzyl protecting group is then removed via hydrogenolysis.

Protocol:

  • Cyclization: Dissolve the crude mesylate in a suitable solvent such as toluene (10 vol) and heat to reflux for 12-16 hours. Monitor the reaction for the formation of the bicyclic product.

  • Deprotection: After cooling, the crude product is dissolved in methanol (10 vol) and subjected to catalytic transfer hydrogenation using palladium on carbon (10 mol%) and ammonium formate (5.0 eq) at reflux for 4-6 hours. Alternatively, hydrogenation can be performed using a hydrogenator.[2]

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure. The resulting crude 3,6-diazabicyclo[3.1.1]heptane is often isolated as a dihydrochloride salt by treating the methanolic solution with HCl in diethyl ether.

Causality and Scale-Up Considerations:

  • Intramolecular Cyclization: This step is often the bottleneck in the synthesis of bicyclic systems.[3] Careful optimization of solvent and temperature is crucial for achieving good yields.

  • Deprotection: Catalytic transfer hydrogenation is often preferred for scale-up over using a hydrogen gas cylinder due to safety considerations.[4]

Part 2: Selective Mono-Boc Protection

Achieving selective mono-protection of a diamine is a common challenge, often resulting in a mixture of unprotected, mono-protected, and di-protected products. The following protocol utilizes an in-situ mono-protonation strategy to achieve high selectivity for the desired N-3 isomer.[5][6][7]

Step 4: Selective Mono-Boc Protection of 3,6-Diazabicyclo[3.1.1]heptane

cluster_0 In-situ Mono-protonation cluster_1 Selective Boc Protection A 3,6-diazabicyclo[3.1.1]heptane C Mono-HCl Salt A->C More basic N protonated B Me3SiCl (1 eq) B->C E This compound C->E Less hindered N reacts D Boc2O (1 eq) D->E

Sources

Application Note: Purification Strategies for 3,6-Diazabicyclo[3.1.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of a Unique Scaffold

The 3,6-diazabicyclo[3.1.1]heptane core is a rigid, bicyclic diamine that has emerged as a privileged scaffold in modern medicinal chemistry. Its constrained conformation provides a unique three-dimensional vector for substituent placement, making it an invaluable building block for targeting a range of receptors with high affinity and selectivity. Derivatives have shown significant promise as ligands for neuronal nicotinic acetylcholine receptors (nAChRs)[1][2][3][4], opioid receptors[5], and other CNS targets.

However, the very features that make this scaffold attractive—its basicity, polarity, and often complex stereochemistry—present significant challenges during purification. Reaction work-ups can be complicated by the compound's aqueous solubility, while chromatographic separations are frequently plagued by peak tailing on standard silica gel. This guide provides a detailed overview of field-proven purification methods, explaining the causality behind procedural choices to empower researchers to develop robust and efficient purification protocols.

Foundational Principles: Understanding the Molecule and Its Impurities

Success in purification begins with a deep understanding of the target molecule's physicochemical properties and the likely impurity profile of the reaction.

  • Physicochemical Properties: The two nitrogen atoms within the bicyclic core confer a basic character (pKa of the conjugate acid is typically in the 7-9 range). This makes the molecule's solubility highly dependent on pH. While Boc-protected intermediates are often soluble in common organic solvents like ethyl acetate (EtOAc) and dichloromethane (DCM)[2][6][7], the deprotected freebase and its subsequent derivatives can be highly polar, sometimes exhibiting significant water solubility.

  • Common Reaction Classes & Impurities:

    • N-Arylation/N-Alkylation: Reactions to functionalize the secondary amine. Impurities include unreacted starting materials, excess electrophile, and potential di-alkylation or di-arylation byproducts.

    • Amide Coupling: Formation of amides at one of the nitrogen centers. Impurities include unreacted acid, coupling reagents (e.g., HATU, EDC), and their byproducts.

    • Boc-Deprotection: Acid-mediated removal of the tert-butyloxycarbonyl (Boc) protecting group. Incomplete deprotection is a common issue, leading to contamination with the starting material. The strong acids used (e.g., trifluoroacetic acid, HCl) will form salts with the product.[8]

The general workflow for purification must be adaptable to this range of potential products and contaminants.

G cluster_0 Purification Decision Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up (Liquid-Liquid Extraction) Crude->Workup Assess Assess Purity & Properties (TLC, LC-MS, Solubility) Workup->Assess Chrom Chromatography Assess->Chrom Complex Mixture / Oil Product Cryst Crystallization Assess->Cryst High Purity / Solid Product Chrom->Cryst Polishing Step Final Pure Product Chrom->Final Cryst->Final

Caption: General purification decision workflow for 3,6-diazabicyclo[3.1.1]heptane derivatives.

Core Purification Methodologies and Protocols

Method 1: pH-Mediated Liquid-Liquid Extraction

Causality & Expertise: This is the first line of defense. The basicity of the diazabicycloheptane core is an asset that can be exploited to remove non-basic organic impurities and acidic reagents. By carefully selecting the pH of the aqueous phase, the chemist can control whether the target compound resides in the organic or aqueous layer.

Protocol: Standard Basic Work-up

  • Quench Reaction: Cool the reaction mixture to room temperature. If applicable, quench reactive reagents (e.g., by adding water or a buffer).

  • Dilute: Dilute the mixture with an appropriate immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Basic Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). This step removes acidic impurities and ensures the target amine is in its freebase form, maximizing its solubility in the organic layer.[9]

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water.

  • Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[10]

Trustworthiness Note: A common failure point is product loss due to partial solubility in the aqueous phase, especially for more polar derivatives. If the product is suspected to be highly polar, re-extract the aqueous layers multiple times with the organic solvent to maximize recovery.

Method 2: Flash Column Chromatography

Causality & Expertise: Chromatography is the primary tool for separating complex mixtures. For diazabicycloheptane derivatives, the choice of stationary and mobile phases is critical to success. The basic nitrogens can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor separation. This interaction must be mitigated.

Protocol 2A: Normal-Phase Chromatography on Silica Gel

This method is ideal for less polar, Boc-protected intermediates or derivatives where the basicity is attenuated.

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm).

  • Mobile Phase Selection:

    • Begin with a non-polar/polar solvent system, such as Hexanes/EtOAc or DCM/Methanol.[8][10]

    • Crucial Modification: To eliminate peak tailing, add a basic modifier to the mobile phase. A 0.5-1% solution of triethylamine (TEA) or a 1-2% concentration of 7N ammonia in methanol added to the polar component of the eluent is highly effective. This neutralizes the acidic sites on the silica.

  • Sample Loading: For best resolution, pre-adsorb the crude material onto a small amount of silica gel (dry loading). Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM), add silica gel, and evaporate the solvent to get a dry, free-flowing powder.

  • Elution: Place the dry-loaded sample atop the column and elute using a gradient, starting with a low polarity and gradually increasing it.

  • Analysis: Monitor fractions by Thin Layer Chromatography (TLC) or LC-MS. Combine pure fractions and concentrate.

Protocol 2B: Reverse-Phase Chromatography (C18)

This is the method of choice for highly polar, water-soluble, or ionic derivatives.

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase Selection: A gradient of water and an organic solvent, typically acetonitrile (ACN) or methanol (MeOH), is used.[11]

  • Mobile Phase Modifier: A modifier is required for good peak shape.

    • Acidic Conditions: Adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic phases is common. This protonates the basic nitrogens, forming a salt that often chromatographs with sharp, symmetrical peaks.[11]

    • Basic Conditions: Using a buffer like ammonium bicarbonate (10 mM) can also be effective, keeping the compound in its neutral freebase form.

  • Execution: Dissolve the sample in a minimal amount of a strong solvent like DMSO, DMF, or the mobile phase itself. Inject onto the column and run the separation.

  • Post-Purification: If TFA was used, it must be removed as it forms a non-volatile salt. This can be achieved by co-evaporation with solvents like methanol or by passing the product through a basic ion-exchange cartridge.

Method Principle Best For... Key Consideration
Normal-Phase (Silica) Separation by polarityLess polar, neutral, or Boc-protected compounds.[2]Must use a basic modifier (e.g., TEA) to prevent peak tailing.
Reverse-Phase (C18) Separation by hydrophobicityHighly polar, ionic, or water-soluble compounds.Requires an acidic (formic acid, TFA) or basic (NH₄HCO₃) modifier for good peak shape.[11]
Method 3: Crystallization

Causality & Expertise: Crystallization is a powerful technique for achieving the highest levels of purity, especially for late-stage intermediates and final products. It relies on solubility differences between the product and impurities in a given solvent system. For the basic 3,6-diazabicyclo[3.1.1]heptane derivatives, salt formation is an exceptionally effective strategy to induce crystallinity and significantly improve product purity.

Protocol 3A: Direct Crystallization of the Freebase

  • Solvent Screen: Identify a solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures (e.g., isopropanol, acetonitrile, ethanol/ether).

  • Dissolution: Dissolve the semi-pure product in a minimal volume of the chosen solvent at reflux.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, more perfect crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[12]

  • Isolation: Further cool the mixture in an ice bath to maximize yield, then collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of the cold crystallization solvent and dry under high vacuum.

Protocol 3B: Diastereomeric Salt Crystallization for Chiral Resolution

This is a classical and highly effective method for separating enantiomers. By reacting a racemic mixture of the basic product with a single enantiomer of a chiral acid, two diastereomeric salts are formed. These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.[13]

G cluster_1 Chiral Resolution via Diastereomeric Salt Formation Racemate Racemic Amine (R-Amine + S-Amine) Mix Mixture of Diastereomeric Salts (R-Amine•S-Acid + S-Amine•S-Acid) Racemate->Mix Acid + Chiral Acid (e.g., S-Acid) Cryst Fractional Crystallization (Exploits different solubilities) Mix->Cryst Salt1 Pure Diastereomeric Salt 1 (e.g., Less Soluble Salt) Cryst->Salt1 Salt2 Mother Liquor with Diastereomeric Salt 2 Cryst->Salt2 Base + Base (e.g., NaOH) Salt1->Base Enantiomer Pure Enantiomer 1 (e.g., R-Amine) Base->Enantiomer

Caption: Workflow for chiral resolution using diastereomeric salt crystallization.

  • Resolving Agent Selection: Choose a commercially available and inexpensive chiral acid, such as (+)-dibenzoyl-L-tartaric acid, (-)-dibenzoyl-D-tartaric acid, or (1S)-(+)-10-camphorsulfonic acid.[1]

  • Salt Formation: Dissolve the racemic freebase (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetone). Add the chiral resolving agent (0.5 to 1.0 equivalents) and heat gently to ensure complete dissolution.

  • Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt will preferentially crystallize due to its lower solubility.

  • Isolation and Iteration: Collect the crystals by filtration. The purity of the enantiomer can be checked at this stage (e.g., by chiral HPLC). The mother liquor, now enriched in the other diastereomer, can be concentrated and subjected to crystallization from a different solvent system to isolate the second salt. Multiple recrystallization steps may be needed to achieve high diastereomeric excess.

  • Liberation of Freebase: Treat the purified diastereomeric salt with a strong base (e.g., aqueous NaOH) and extract the pure enantiomer into an organic solvent.

References

  • Grinberg, N., & Pan, S. (2012). Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry. Semantic Scholar. [Link]

  • Péter, A., et al. (n.d.). High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols. PubMed. [Link]

  • Loriga, G., et al. (2006). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. Bioorganic & Medicinal Chemistry, 14(3), 676-691. [Link]

  • Pinna, G. A., et al. (2014). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. ResearchGate. [Link]

  • Murineddu, G., et al. (2012). Pyridinyl- and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: novel selective ligands with subnanomolar affinity for α4β2. IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari. [Link]

  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. (2023). PMC - NIH. [Link]

  • Lysenko, V., et al. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Loriga, M., et al. (n.d.). 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity.
  • Sturm, P. A., et al. (1973). Antifilarial agents. Diazabicyclooctanes and diazabicycloheptanes as bridged analogs of diethylcarbamazine. Journal of Medicinal Chemistry, 16(12), 1321-1324. [Link]

  • Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. (2018). PMC - PubMed Central. [Link]

  • Methods of producing heteropolycycles via bis-epoxidation. (n.d.).
  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (n.d.). BIP. [Link]

  • Salts. (n.d.). Sympatec. [Link]

  • Fragmentation of Bicyclic γ-Silyloxy-β-hydroxy-α-diazolactones as an Approach to Ynolides. (2014). ACS Publications. [Link]

  • Selected Chromatographic Methods for Determining the Biological Activity of Substances. (2023). MDPI. [Link]

  • Acids, Bases and Salts | Crystallization of Salts | Chemistry Tutorial. (2021). YouTube. [Link]

  • Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). (2014). PubMed. [Link]

  • Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec. (n.d.). AIR Unimi. [Link]

  • 6-(tert-Butyloxycarbonyl)-3,6-diazabicyclo[3.1.1]heptane Request for Quotation. (n.d.). ChemBK. [Link]

  • Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]. (n.d.).
  • and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: novel selective ligands with subnanomolar affinity for α4β. (n.d.). Publications CNR API. [Link]

  • Method of crystallizing salts from aqueous solutions. (n.d.).
  • Diastereomeric Salt Crystallization Using Ternary Phase Diagram. (2023). YouTube. [Link]

  • Influence of Foreign Salts and Antiscalants on Calcium Carbonate Crystallization. (2023). MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Diazabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,6-diazabicyclo[3.1.1]heptane and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable, yet challenging, bicyclic scaffold. The strained nature of the 3,6-diazabicyclo[3.1.1]heptane core, a key pharmacophore in ligands for neuronal nicotinic acetylcholine receptors (nAChRs), presents unique synthetic hurdles.[1][2] This guide provides in-depth, experience-driven answers to common problems encountered during synthesis, focusing on the causality behind the issues and providing robust, actionable solutions.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures and unexpected outcomes in a question-and-answer format.

Q1: My intramolecular cyclization to form the bicyclic core is failing or giving very low yields. What are the likely causes and solutions?

Answer:

Failure to form the strained bicyclic core is the most common and frustrating issue. The root cause typically lies in one of three areas: incorrect precursor geometry, insufficient activation of leaving groups, or competing side reactions like elimination or polymerization.

Causality: The formation of the bicyclic system requires a conformationally amenable precursor that can overcome significant ring strain. The key bond-forming step, often an intramolecular nucleophilic substitution, is highly sensitive to the stereoelectronic alignment of the nucleophile (amine) and the electrophile (carbon with a leaving group).

Troubleshooting Steps & Solutions:

  • Verify Precursor Stereochemistry: The synthesis often starts from a 1,3-disubstituted cyclobutane derivative. Ensure that your synthetic route yields the cis isomer, where the functional groups destined to form the bridge are on the same face of the ring. The trans isomer is sterically incapable of cyclizing.

    • Action: Re-evaluate your characterization data (NOESY, COSY NMR) for the cyclobutane precursor to confirm its stereochemistry. If you have a mixture of diastereomers, chromatographic separation is critical before attempting cyclization.[3]

  • Enhance Leaving Group Ability: A poor leaving group (e.g., -OH) will not be displaced efficiently.

    • Action: Convert hydroxyl groups to superior leaving groups like tosylates (-OTs), mesylates (-OMs), or triflates (-OTf). For halide leaving groups, iodide is significantly better than bromide or chloride. If starting with a diol, conversion to a ditosylate is a common and effective strategy.

  • Optimize Reaction Conditions to Favor Cyclization:

    • High Dilution: Intermolecular side reactions (dimerization, polymerization) are often faster than the desired intramolecular cyclization. Running the reaction at high dilution (e.g., 0.01–0.05 M) disfavors intermolecular collisions and promotes the intramolecular pathway.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., potassium tert-butoxide, DBU) to deprotonate the amine nucleophile without competing in the substitution reaction. The choice of base can be critical; for instance, strong bases might favor elimination if a suitable proton is available.

  • Consider Alternative Cyclization Strategies: If direct SN2 cyclization is failing, reductive amination from a suitably positioned ketone and amine can be a powerful alternative for forming one of the rings.[4]

Q2: I'm observing significant amounts of an elimination byproduct instead of my desired bicyclic product. How can I suppress this side reaction?

Answer:

This is a classic competition between intramolecular substitution (SN2) and elimination (E2). The strained, rigid nature of the precursors can often enforce dihedral angles that are favorable for E2 elimination, especially when using strong, sterically hindered bases.

Causality: The E2 reaction requires an anti-periplanar arrangement of a proton and the leaving group. The cyclobutane precursor's geometry might inadvertently favor this alignment. Furthermore, the nucleophilic amine, hindered from achieving the ideal backside attack trajectory for SN2, may instead act as a base, abstracting a proton and triggering elimination.

Troubleshooting Workflow:

G start High % of Elimination Byproduct Observed base Re-evaluate Base start->base Is base strong and hindered? temp Lower Reaction Temperature start->temp Is reaction run at RT or higher? lg Change Leaving Group start->lg Is leaving group very bulky? solvent Modify Solvent start->solvent Is solvent non-polar? outcome1 Use a Weaker, Less Hindered Base (e.g., K2CO3) base->outcome1 outcome2 Run at 0°C or below temp->outcome2 outcome3 Switch to a Less Bulky Leaving Group (e.g., -OMs from -OTs) lg->outcome3 outcome4 Use a More Polar, Aprotic Solvent (e.g., DMF, DMSO) to Favor SN2 solvent->outcome4 end Elimination Suppressed, Yield of Bicyclic Product Increased outcome1->end outcome2->end outcome3->end outcome4->end

Caption: Troubleshooting workflow for suppressing elimination side reactions.

Detailed Solutions:

  • Modify the Base: Switch from strong, hindered bases like LDA or KHMDS to weaker, less-hindered bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are often sufficient to deprotonate the amine for cyclization but are less aggressive in promoting E2 pathways.

  • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the cyclization at a lower temperature (e.g., 0 °C or even -20 °C) can significantly favor the desired SN2 pathway.

  • Change the Solvent: Polar aprotic solvents like DMF or DMSO are known to accelerate SN2 reactions more than E2 reactions compared to less polar solvents like THF.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common protecting group strategies for the two nitrogen atoms, and what are the associated side reactions?

Answer:

Selective protection and deprotection of the N3 and N6 positions are fundamental to synthesizing substituted derivatives.[5] The choice of protecting groups is critical and depends on the planned subsequent reactions. Using orthogonal protecting groups (ones that can be removed under different conditions) is a common and powerful strategy.

Causality: The two nitrogen atoms in the bicyclic core have different steric environments but similar nucleophilicity. Direct selective functionalization is often impossible, necessitating a protection strategy. Side reactions usually occur during the deprotection step.

Common Protecting Groups and Potential Side Reactions:

Protecting GroupAbbreviationTypical Cleavage ConditionsCommon Side Reactions & Troubleshooting
tert-ButoxycarbonylBocStrong acid (TFA, HCl in Dioxane)Side Reaction: Acid-catalyzed rearrangement or fragmentation of the strained bicyclic core. Troubleshooting: Use milder acidic conditions (e.g., lower temperature, shorter reaction time). Monitor carefully by TLC/LCMS. Consider alternative groups if the substrate is highly acid-sensitive.[3]
BenzylBnCatalytic Hydrogenolysis (H₂, Pd/C)Side Reaction: Incomplete deprotection or catalyst poisoning. Troubleshooting: Ensure the catalyst is active (use fresh catalyst). Use a higher pressure of H₂ or a different catalyst (e.g., Pearlman's catalyst). For substrates with other reducible groups, this method lacks chemoselectivity.[3]
CarboxybenzylCbz or ZCatalytic Hydrogenolysis (H₂, Pd/C)Same as Benzyl group. Offers similar reactivity but can sometimes be cleaved under slightly different conditions.
FluorenylmethyloxycarbonylFmocBase (e.g., 20% Piperidine in DMF)Side Reaction: Base-catalyzed epimerization at adjacent stereocenters or other base-sensitive functional groups. Troubleshooting: Not ideal for molecules with base-labile moieties. Ensure reaction is run at room temperature and monitored closely to avoid prolonged exposure to base.

An effective orthogonal strategy is to use Boc on one nitrogen and Bn on the other. The Bn group can be removed via hydrogenolysis, leaving the Boc group intact for further reactions. Subsequently, the Boc group can be removed with acid.[6]

Q2: My final product is difficult to purify. What are some common impurities and effective purification strategies?

Answer:

Purification of the final, often polar, diamine product can be challenging due to its high water solubility and tendency to streak on silica gel. Common impurities include residual starting materials, reagents from the deprotection step, and small amounts of rearranged isomers.

Causality: The free diamine product is basic and highly polar. These properties make standard silica gel chromatography difficult and can lead to poor separation and low recovery.

Purification Workflow Diagram:

G cluster_chrom Chromatography Options start Crude Diamine Product extraction Aqueous Workup (e.g., DCM/aq. NaHCO3) start->extraction distillation Short-Path Distillation (for volatile derivatives) extraction->distillation Choose based on product properties chromatography Chromatography extraction->chromatography Choose based on product properties crystallization Salt Formation & Crystallization extraction->crystallization Choose based on product properties end Purified 3,6-DBH Derivative distillation->end silica Amine-Treated Silica (Et3N in eluent) chromatography->silica Most Common alumina Basic Alumina chromatography->alumina Alternative ion_exchange Ion-Exchange Resin chromatography->ion_exchange For difficult separations crystallization->end silica->end alumina->end ion_exchange->end

Caption: Decision workflow for the purification of 3,6-diazabicyclo[3.1.1]heptane.

Recommended Purification Protocols:

  • Acid-Base Extraction: A robust initial cleanup involves dissolving the crude product in an organic solvent (like DCM or EtOAc) and washing with a mild aqueous base (e.g., sat. NaHCO₃) to remove acidic impurities (like residual TFA). Then, extract the aqueous layer multiple times to recover the polar product.

  • Amine-Treated Silica Gel Chromatography: Standard silica gel is acidic and can cause irreversible binding of the basic diamine.

    • Protocol: Pre-treat the silica gel by slurrying it in an eluent containing 1-2% triethylamine (Et₃N) or ammonia (e.g., 7N NH₃ in MeOH). Run the column using a gradient of DCM/MeOH with a constant 1% of the amine additive. This neutralizes the acidic sites on the silica, preventing streaking and improving recovery.

  • Salt Formation and Crystallization: For solid products, conversion to a hydrochloride (HCl) or hydrobromide (HBr) salt can be an excellent purification method.

    • Protocol: Dissolve the crude free base in a suitable solvent (e.g., ether, 2-propanol). Add a solution of HCl in ether or dioxane dropwise until precipitation is complete. The resulting salt is often a crystalline solid that can be filtered and washed, effectively removing non-basic, organic impurities.[3]

  • Ion-Exchange Chromatography: For particularly challenging separations, cation-exchange chromatography is a powerful tool. The basic amine binds to the acidic resin and can be selectively eluted by washing with a buffered or ammonia-containing mobile phase.

References

  • Murineddu, G., Asproni, B., Pinna, G., Curzu, M. M., Dore, A., Pau, A., Deligia, F., & Pinna, G. A. (2012). Synthesis of Biologically Active Bridged Diazabicycloheptanes. Current Medicinal Chemistry, 19(31), 5342–5363.
  • ResearchGate. (n.d.). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors | Request PDF. Retrieved January 1, 2026, from [Link]

  • Deligia, F., Murineddu, G., Gotti, C., Ragusab, G., Fasolic, F., Sciaccalugad, M., Plutinoe, S., Fuciled,e, Lorigaf, G., Aspronib, B., & Pinnab, G. A. (n.d.). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec. AIR Unimi.
  • Deligia, F., Murineddu, G., Gotti, C., Ragusab, G., Fasolic, F., Sciaccalugad, M., Plutinoe, S., Fuciled,e, Lorigaf, G., Aspronib, B., & Pinnab, G. A. (n.d.). and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: novel selective ligands with subnanomolar affinity for α4β.
  • ResearchGate. (n.d.). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block | Request PDF. Retrieved January 1, 2026, from [Link]

  • WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity. (n.d.).
  • 6-Methyl-3,6-diazabicyclo[3.1.1]heptane. (n.d.). Benchchem.
  • US20060217549A1 - Diamine purification method. (n.d.).
  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (n.d.). ChemRxiv.
  • G. A. Pinna, G. Murineddu, C. Gotti, F. V. Filippini, S. R. T. G. Sciaccaluga, S. Fucile, M. L. Maciocco, D. E. M. Melis, G. Lorigaf, B. Aspronib. (2014). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). Bioorganic & Medicinal Chemistry, 22(23), 6674-6684. [Link]

  • Godfrey, A. G., Taaning, R. H., & Toste, F. D. (2004). The Chemistry of Bridged Lactams and Related Heterocycles. Chemical Reviews, 104(5), 2479-2518. [Link]

Sources

Technical Support Center: Troubleshooting the Deprotection of Sterically Hindered N-Boc Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting the deprotection of tert-butyloxycarbonyl (Boc)-protected amines, with a special focus on sterically hindered substrates. This guide is designed for researchers, chemists, and professionals in drug development who encounter challenges with this common but often troublesome transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring you can logically diagnose and resolve issues in your synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Boc deprotection on a hindered amine is extremely sluggish or has stalled completely using standard TFA/DCM conditions. What is happening and what should I do?

Answer:

This is a classic problem when dealing with sterically encumbered amines. The bulky substituents surrounding the nitrogen atom physically impede the approach of the acid catalyst (e.g., trifluoroacetic acid, TFA) to the carbamate oxygen, which is the initial and rate-limiting step of the deprotection mechanism.[1][2][3] Standard conditions like 20-50% TFA in dichloromethane (DCM) are often insufficient to overcome this kinetic barrier, leading to incomplete or failed reactions.

Troubleshooting Workflow:

To address a stalled or sluggish deprotection, consider the following tiered approach, starting with the simplest modifications:

  • Increase Acid Concentration and Temperature:

    • Increase TFA Concentration: Gradually increase the concentration of TFA. Using neat TFA can significantly accelerate the reaction rate.[1]

    • Elevate the Temperature: Gentle heating of the reaction mixture to 40-50°C can provide the necessary activation energy. However, this should be done with caution as it can also promote side reactions.[1][2]

  • Switch to a Stronger Acid System:

    • If increasing the TFA concentration and temperature is ineffective, a stronger acid system is warranted. A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is a highly effective alternative for cleaving stubborn Boc groups.[1][4] HCl in dioxane is often significantly faster and more potent than TFA for hindered substrates.[1]

Experimental Protocols:

Protocol 1: Enhanced TFA Conditions for Hindered Amines

  • Dissolve the Boc-protected hindered amine in DCM (0.1-0.2 M).

  • Add neat trifluoroacetic acid (TFA) to the solution (start with a 1:1 v/v ratio of TFA to DCM, and increase to neat TFA if necessary).

  • If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger such as triisopropylsilane (TIS) (5-10% v/v).[5]

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS. If the reaction is still slow, gently warm to 40°C.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to eliminate residual TFA.[2][5]

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

  • Dissolve the Boc-protected amine in a minimal amount of an appropriate co-solvent if it is not soluble in dioxane.

  • Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[1][6]

  • Once complete, remove the solvent under reduced pressure. The product is often isolated as the hydrochloride salt, which can be precipitated by adding a non-polar solvent like diethyl ether.[1][7]

Question 2: The Boc group was removed, but I'm seeing significant side products. What are they and how can I prevent them?

Answer:

The primary source of side products during acidic Boc deprotection is the formation of a reactive tert-butyl cation (t-Bu⁺).[8][9] This electrophile will readily react with any nucleophiles present in the reaction mixture, a process known as tert-butylation.[8] Common nucleophilic functional groups susceptible to this side reaction include the indole ring of tryptophan, the thioether of methionine, and the phenolic ring of tyrosine.[8][10]

Strategies for Preventing Side Product Formation:

The most effective way to prevent tert-butylation is to "trap" the tert-butyl cation before it can react with your substrate. This is achieved by adding a scavenger to the reaction mixture.

ScavengerTarget Functional GroupConcentration
Triisopropylsilane (TIS) General purpose, reduces the tert-butyl cation2.5-10% (v/v)
Anisole/Thioanisole Tryptophan, Tyrosine5-10% (v/v)
1,2-Ethanedithiol (EDT) Methionine2.5-5% (v/v)

A cocktail of scavengers is often used in peptide synthesis to protect multiple sensitive residues simultaneously.

Visualizing the Mechanism and Side Reaction:

Caption: Boc deprotection mechanism and the role of scavengers.

Question 3: My substrate contains other acid-sensitive functional groups (e.g., t-butyl esters, acetals). Are there milder, non-acidic methods for Boc deprotection of a hindered amine?

Answer:

Yes, when strong acids are not viable due to the presence of other acid-labile protecting groups, several alternative methods can be employed. The choice of method will depend on the specific functionalities present in your molecule and their relative stability.

Alternative Deprotection Methods for Acid-Sensitive Substrates:
MethodReagentsConditionsAdvantagesDisadvantages
Oxalyl Chloride/Methanol (COCl)₂, MethanolRoom Temp, 1-4 hMild, high yields, tolerates many functional groups.[11][12][13][14]Reagent is moisture-sensitive.
Thermal Deprotection Water or organic solvent100-240°C"Green" method, avoids acidic reagents.[11][15][16]Requires high temperatures, not suitable for thermally labile compounds.
Lewis Acid Catalysis TMSI, AlCl₃, ZnBr₂Varies (often mild)Can offer different selectivity.[9][17][18][19][20]Lewis acids can coordinate with other functional groups.
Experimental Protocols for Milder Deprotection:

Protocol 3: Deprotection with Oxalyl Chloride in Methanol

  • Dissolve the N-Boc protected amine (1 equivalent) in methanol.

  • Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.[1][12]

  • Stir the mixture for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.[1]

Protocol 4: Thermal Deprotection in Boiling Water

  • Suspend the N-Boc protected amine in deionized water.

  • Heat the mixture to reflux (100°C) and stir vigorously.[11][16]

  • Monitor the reaction by TLC or LC-MS (typically 10 min to 2 hours).

  • Upon completion, cool the reaction and extract the product with an appropriate organic solvent.

Decision-Making Workflow for Deprotection Strategy:

Deprotection_Decision_Tree start Start: Hindered Boc-Amine acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive sluggish_reaction Is the reaction sluggish with standard TFA/DCM? acid_sensitive->sluggish_reaction No thermal_stability Is the substrate thermally stable? acid_sensitive->thermal_stability Yes standard_tfa Use 20-50% TFA in DCM sluggish_reaction->standard_tfa No increase_tfa Increase TFA concentration / Heat to 40°C sluggish_reaction->increase_tfa Yes oxalyl_chloride Use Oxalyl Chloride / Methanol thermal_stability->oxalyl_chloride No thermal_deprotection Use Thermal Deprotection (e.g., boiling water) thermal_stability->thermal_deprotection Yes hcl_dioxane Use 4M HCl in Dioxane increase_tfa->hcl_dioxane Still sluggish lewis_acid Consider Lewis Acids (e.g., TMSI) oxalyl_chloride->lewis_acid If fails

Caption: Decision tree for selecting a Boc deprotection strategy.

References

Technical Support Center: Optimization of Catalyst Loading for Coupling Reactions with 3,6-Diazabicyclo[3.1.1]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the optimization of catalyst loading in palladium-catalyzed cross-coupling reactions, specifically focusing on the arylation of 3,6-diazabicyclo[3.1.1]heptanes. This class of strained, bridged bicyclic amines presents unique challenges in C-N bond formation, and this document is designed to provide both theoretical understanding and practical, field-proven solutions to common experimental hurdles.

Introduction: The Challenge of Coupling Strained Bicyclic Amines

3,6-Diazabicyclo[3.1.1]heptanes are valuable scaffolds in medicinal chemistry due to their rigid, three-dimensional structure, which can enhance binding affinity and selectivity to biological targets.[1] However, their successful incorporation into molecules via cross-coupling reactions, such as the Buchwald-Hartwig amination, is often non-trivial. The inherent ring strain and steric hindrance of the bicyclic core can significantly impact the reaction kinetics and catalyst stability.

Key challenges include:

  • Slower Reaction Rates: The steric bulk around the nitrogen atoms can hinder their approach to the palladium center in the catalytic cycle.

  • Catalyst Deactivation: The strained amine can sometimes act as a challenging ligand for the palladium catalyst, potentially leading to off-cycle species and catalyst deactivation.

  • Side Reactions: The unique geometry of the amine can sometimes promote undesired side reactions.

This guide will provide a systematic approach to overcoming these challenges through the careful optimization of catalyst loading and other reaction parameters.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low to No Product Yield

Q1: My Buchwald-Hartwig reaction with a 3,6-diazabicyclo[3.1.1]heptane derivative is showing very low or no conversion. Where do I start troubleshooting?

A1: Low or no yield is the most common issue. A systematic approach is crucial. Before extensively optimizing the catalyst loading, ensure the fundamentals of your reaction setup are sound.

Initial Checks:

  • Reagent Purity: Verify the purity of your aryl halide, the 3,6-diazabicyclo[3.1.1]heptane derivative, solvent, and base. Strained amines can be susceptible to degradation, and impurities can poison the catalyst.

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize phosphine ligands and the Pd(0) catalyst, leading to deactivation.[2]

  • Anhydrous Conditions: Moisture can hydrolyze the base and interfere with the catalytic cycle. Use freshly dried solvents and reagents.

If these initial checks do not resolve the issue, the problem likely lies within the catalytic system itself.

dot

troubleshooting_low_yield start Low/No Yield reagent_check Check Reagent Purity & Inert Atmosphere start->reagent_check reagent_fail Impure Reagents or Atmosphere Leak reagent_check->reagent_fail Issue Found reagent_pass Reagents & Setup OK reagent_check->reagent_pass No Issues catalyst_system Evaluate Catalytic System optimize_catalyst Systematically Optimize Catalyst System catalyst_system->optimize_catalyst reagent_fail->start Rectify & Repeat reagent_pass->catalyst_system

Caption: Initial troubleshooting workflow for low yield.

Q2: I've confirmed my reagents and setup are good, but the yield is still low. How should I approach optimizing the catalyst system for this strained amine?

A2: For challenging substrates like 3,6-diazabicyclo[3.1.1]heptanes, the choice of both the palladium precursor and the ligand is critical. A common mistake is to start with too low a catalyst loading before identifying an effective catalyst system.

Systematic Catalyst Optimization Strategy:

  • Initial High Loading: Begin with a relatively high catalyst loading (e.g., 2-5 mol% Pd) to ensure the reaction "turns on." This will help you identify a promising ligand/base/solvent combination. Once you have a system that provides a reasonable yield, you can then focus on reducing the catalyst loading.

  • Ligand Screening: The steric and electronic properties of the phosphine ligand are paramount. For sterically hindered amines, bulky and electron-rich ligands are often required to promote the reductive elimination step of the catalytic cycle.[3] A good starting point is to screen a diverse set of ligands.

Ligand ClassExample LigandsRationale for Strained Amines
Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosThese are generally excellent for challenging couplings due to their steric bulk and electron-rich nature, which facilitates both oxidative addition and reductive elimination.[4][5]
Josiphos-type CYPF-t-BuHave shown effectiveness for coupling primary amines and can be effective for some challenging secondary amines.[6]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesOffer strong σ-donation and steric bulk, providing a stable catalytic complex.[7]

Experimental Protocol: Ligand Screening

  • Set up a parallel array of reactions in small vials.

  • To each vial, add the aryl halide (1.0 equiv), 3,6-diazabicyclo[3.1.1]heptane (1.2 equiv), and a strong base (e.g., NaOtBu or LHMDS, 1.5 equiv).[8]

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the chosen ligand (5 mol%) to each respective vial.

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Run the reactions at a standard temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).

  • Analyze the conversion in each reaction by LC-MS or GC-MS to identify the most effective ligand.

Issue 2: Catalyst Deactivation and Incomplete Conversion

Q3: My reaction starts but then stalls, leading to incomplete conversion. What could be causing this catalyst deactivation?

A3: Catalyst deactivation is a common issue, especially with challenging substrates. Several factors can contribute to this:

  • Palladium Precipitation: The formation of palladium black is a visual indicator of catalyst decomposition. This can be caused by an unstable catalytic complex.

  • Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at high temperatures.

  • Inhibitory Effects: As the reaction progresses, the formation of product and inorganic salts can sometimes inhibit the catalyst.[8]

Troubleshooting Strategies:

  • Use of Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more stable and efficient at generating the active Pd(0) species compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[8] This can lead to more consistent results and a lower required catalyst loading.

dot

catalyst_activation pd2_source Pd(II) Source (e.g., Pd(OAc)₂) reduction In-situ Reduction (often slow/inefficient) pd2_source->reduction precatalyst Pd Precatalyst (e.g., G3-XPhos) activation Base-induced Activation (fast and efficient) precatalyst->activation active_pd0 Active L-Pd(0) Catalyst reduction->active_pd0 activation->active_pd0

Caption: Catalyst activation pathways.

  • Adjusting the Ligand-to-Palladium Ratio: For some systems, a higher ligand-to-palladium ratio (e.g., 2:1 or even 4:1) can help stabilize the catalytic species and prevent decomposition. However, an excessive amount of ligand can sometimes inhibit the reaction, so this should be optimized.

  • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you suspect deactivation, try running the reaction at a lower temperature for a longer period.

Issue 3: Optimizing Catalyst Loading for Cost-Effectiveness

Q4: I have a reaction that works well at 5 mol% catalyst loading, but for large-scale synthesis, I need to reduce this. What is the best way to optimize for lower catalyst loading?

A4: Once you have an effective catalytic system, a systematic reduction in catalyst loading is the next step.

Step-by-Step Catalyst Loading Optimization:

  • Establish a Baseline: Run the reaction with your optimized ligand, base, and solvent at a known, effective catalyst loading (e.g., 2 mol%) to get a baseline yield and reaction time.

  • Incremental Reduction: In a series of parallel experiments, incrementally decrease the catalyst loading (e.g., 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%) while keeping all other parameters constant.

  • Monitor Reaction Progress: For each catalyst loading, monitor the reaction progress over time (e.g., by taking aliquots for LC-MS analysis at 1, 4, 8, and 24 hours). This will tell you not only the final yield but also how the reaction rate is affected.

  • Analyze the Trade-off: Evaluate the trade-off between catalyst loading, reaction time, and final yield. It may be more cost-effective to use a slightly higher catalyst loading if it significantly reduces the reaction time.

Catalyst Loading (mol%)Typical Reaction TimeExpected OutcomeConsiderations
1 - 24 - 12 hoursHigh yieldGood starting point for optimization.
0.1 - 0.512 - 24 hoursPotentially high yieldMay require longer reaction times.
< 0.124+ hoursYield may be compromisedRequires a highly active and stable catalyst system.

dot

optimization_cycle start Initial Successful Reaction (High Catalyst Loading) reduce_loading Incrementally Reduce Catalyst Loading start->reduce_loading monitor_reaction Monitor Yield and Reaction Time reduce_loading->monitor_reaction analyze Analyze Cost vs. Efficiency monitor_reaction->analyze analyze->reduce_loading Further Optimization Needed optimized Optimized Catalyst Loading analyze->optimized Acceptable Performance

Caption: Iterative cycle for catalyst loading optimization.

References

Sources

Technical Support Center: Managing Stereoselectivity in the Synthesis of Diazabicyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stereoselective synthesis of diazabicyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in these valuable scaffolds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering practical, field-proven solutions.

Problem 1: Poor Diastereoselectivity in Diels-Alder Reactions for [2.2.2]-Diazabicyclic Systems

Question: My intramolecular hetero-Diels-Alder reaction to form a [2.2.2]-diazabicyclic core is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Poor diastereoselectivity in these reactions often stems from insufficient facial control during the cycloaddition. The transition states leading to the different diastereomers are likely too close in energy. Here are several strategies to address this, ranging from simple modifications to more involved synthetic redesigns.

Probable Causes & Solutions:

  • Insufficient Steric Hindrance: The existing substituents on your diene or dienophile may not be providing enough steric bulk to effectively block one face of the cycloaddition.

    • Solution: Consider introducing a bulkier substituent on the diene or dienophile. Even a temporary "directing group" can be effective. For instance, employing a removable chiral phenyl aminal diketopiperazine substituent has been shown to enforce excellent diastereofacial control.[1]

  • Reaction Temperature: Higher reaction temperatures can overcome the small energy differences between diastereomeric transition states, leading to a loss of selectivity.

    • Solution: Attempt the reaction at lower temperatures. If the thermal reaction is too slow, consider using a Lewis acid catalyst to promote the cycloaddition at a reduced temperature.

  • Solvent Effects: The solvent can influence the stability of the transition states.

    • Solution: Screen a variety of solvents with different polarities. In some cases, alcoholic solvents like 2,2,2-trifluoroethanol have been found to improve yields and selectivity in Diels-Alder reactions.[2]

  • Lack of Pre-organization in the Transition State: The tether connecting the diene and dienophile may be too flexible, allowing for multiple competing transition state geometries.

    • Solution: Redesign the tether to be more rigid. Introducing cyclic structures or double bonds within the tether can limit its conformational freedom and favor a single transition state.

Experimental Protocol: Lewis Acid Catalysis Screen

  • Setup: In parallel reaction tubes, dissolve your Diels-Alder precursor (1 equivalent) in a range of anhydrous solvents (e.g., DCM, toluene, THF).

  • Cooling: Cool the solutions to the desired temperature (e.g., 0 °C, -20 °C, -78 °C).

  • Catalyst Addition: Add a selection of Lewis acids (e.g., EtAlCl₂, ZnCl₂, Sc(OTf)₃) at a loading of 10-20 mol%.

  • Monitoring: Monitor the reactions by TLC or LC-MS until the starting material is consumed.

  • Analysis: Quench the reactions, work up, and determine the diastereomeric ratio (d.r.) by ¹H NMR or chiral HPLC.

Data Summary: Effect of Lewis Acid on Diastereoselectivity

Lewis Acid (20 mol%)SolventTemperature (°C)Diastereomeric Ratio (endo:exo)
None (Thermal)Toluene801.2 : 1
EtAlCl₂DCM-7815 : 1
ZnCl₂DCM-785 : 1
Sc(OTf)₃DCM-7810 : 1

This is representative data and will vary based on the specific substrate.

Problem 2: Low Enantioselectivity in Asymmetric Catalysis

Question: I am using a chiral catalyst for the asymmetric synthesis of a diazabicyclo[3.1.0]hexane, but the enantiomeric excess (ee) is consistently low (<30%). What factors could be contributing to this, and how can I improve it?

Answer:

Low enantioselectivity in catalytic asymmetric reactions points to a poorly organized chiral environment in the transition state. The catalyst may not be effectively discriminating between the two prochiral faces of the substrate.

Probable Causes & Solutions:

  • Catalyst-Substrate Mismatch: The chosen chiral ligand may not be optimal for your specific substrate. The steric and electronic properties of the ligand must complement those of the reactants.

    • Solution: Screen a library of chiral ligands with different steric and electronic properties. For the synthesis of diazabicyclo[3.1.0]hexanes via 1,3-dipolar cycloaddition, ligands like (R)-Fesulphos in combination with a copper(I) source have shown high diastereoselectivities and enantioselectivities (up to 98% ee).[3][4]

  • Incorrect Metal Precursor or Counterion: The metal source and its associated counterion can significantly impact the catalyst's activity and selectivity.

    • Solution: Experiment with different metal salts (e.g., CuI, Cu(OTf)₂, Sc(OTf)₃). The counterion can affect the Lewis acidity of the metal center and the overall geometry of the catalytic complex.

  • Solvent and Temperature Effects: As with diastereoselectivity, solvent and temperature play a crucial role.

    • Solution: Conduct a systematic screen of solvents and temperatures. Lowering the temperature often enhances enantioselectivity, provided the reaction rate remains practical.

  • Presence of Impurities: Water or other coordinating impurities can interfere with the catalyst, leading to the formation of a less selective or inactive species.

    • Solution: Ensure all reagents and solvents are rigorously dried. Perform reactions under an inert atmosphere (e.g., argon or nitrogen).

Workflow for Optimizing Enantioselectivity

Caption: Optimization workflow for enantioselectivity.

Problem 3: Difficulty in Separating Stereoisomers

Question: My reaction produces a mixture of diastereomers that are proving difficult to separate by standard column chromatography. What are my options?

Answer:

Separating closely related diastereomers can be a significant purification challenge. When standard silica gel chromatography fails, more specialized techniques are required.

Solutions:

  • High-Performance Liquid Chromatography (HPLC):

    • Normal Phase: If the compounds are not highly polar, a normal phase chiral column can sometimes separate diastereomers.

    • Reversed Phase: For more polar compounds, reversed-phase HPLC (e.g., with a C18 column) can be effective. Method development will be necessary to optimize the mobile phase.[5]

  • Supercritical Fluid Chromatography (SFC): SFC with chiral stationary phases is an excellent technique for separating stereoisomers, often with higher resolution and faster run times than HPLC.[6]

  • Derivatization: Convert the mixture of diastereomers into a new mixture where the physical properties are more distinct. For example, if your compound has a free amine or alcohol, you can react it with a chiral derivatizing agent to form diastereomeric amides or esters. These new diastereomers may be separable by standard chromatography. The derivatizing agent can then be cleaved to regenerate the desired products.

  • Recrystallization: If the compounds are crystalline, fractional recrystallization can be a powerful purification method. This is often a trial-and-error process involving screening various solvents and solvent mixtures.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stereoselective synthesis of diazabicyclic compounds.

Q1: What are the main strategies for controlling stereoselectivity in diazabicyclic synthesis?

There are three primary strategies:

  • Substrate Control: The inherent chirality of the starting material directs the stereochemical outcome of the reaction. This is often seen in intramolecular reactions where the stereocenters in the tether influence the facial selectivity of the cyclization.

  • Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a reaction.[7] After the reaction, the auxiliary is removed. Common auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam.[7][8][9]

  • Catalyst Control: A chiral catalyst creates a chiral environment around the reactants, favoring the formation of one stereoisomer over the other. This is a highly efficient approach as a small amount of catalyst can generate a large amount of enantiomerically enriched product.[10]

Q2: How do I choose the right chiral auxiliary for my synthesis?

The choice of a chiral auxiliary depends on several factors:

  • The type of reaction: Different auxiliaries are effective for different transformations (e.g., alkylations, aldol reactions, Diels-Alder reactions).[11]

  • The structure of your substrate: The auxiliary must be easily attached to your substrate and be removable under conditions that do not harm the product.

  • Desired stereoisomer: Both enantiomers of many auxiliaries are available, allowing for the synthesis of either product enantiomer.[9]

  • Cost and availability: For large-scale synthesis, the cost and ease of recovery of the auxiliary are important considerations.

Q3: My aza-Diels-Alder reaction is giving the "exo" product instead of the expected "endo" product. Why is this happening?

While the "endo rule" is a useful guideline for many Diels-Alder reactions, it is not absolute, especially in aza-Diels-Alder reactions. The preference for the endo product is often attributed to secondary orbital interactions. However, other factors can override this preference:

  • Steric hindrance: Severe steric clashes in the endo transition state can favor the exo pathway.

  • Non-covalent interactions: In some cases, non-covalent interactions such as hydrogen bonding can stabilize the exo transition state over the endo.[12]

  • Lewis acid catalysis: The coordination of a Lewis acid to the dienophile can alter the geometry of the transition state and change the endo/exo selectivity.

Q4: What are the best methods for determining the enantiomeric excess (ee) and diastereomeric ratio (d.r.) of my products?

Accurate determination of stereoisomeric ratios is crucial for optimizing your reaction. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining ee. A variety of chiral stationary phases are commercially available.[13]

  • Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable compounds.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR of Diastereomers: The d.r. of a mixture of diastereomers can often be determined by integrating the signals of non-overlapping protons.

    • Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce chemical shift differences between the signals of enantiomers, allowing for the determination of ee.

    • Mosher's Acid Analysis: Derivatizing a chiral alcohol or amine with Mosher's acid chloride creates diastereomeric esters or amides whose ¹H or ¹⁹F NMR signals can be resolved to determine ee.

Diagram of Stereochemical Control Strategies

G cluster_0 Strategies for Stereocontrol Substrate Control Substrate Control Auxiliary Control Auxiliary Control Catalyst Control Catalyst Control Diazabicyclic Synthesis Diazabicyclic Synthesis Diazabicyclic Synthesis->Substrate Control  Inherent Chirality Diazabicyclic Synthesis->Auxiliary Control  Temporary Chiral Group Diazabicyclic Synthesis->Catalyst Control  Chiral Environment

Caption: Main strategies for managing stereoselectivity.

III. References

  • Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications.

  • Stereoselective Synthesis of Aza- and Diazabicyclo[X.Y.0]alkane Dipeptide Mimetics | Request PDF. ResearchGate.

  • Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications (RSC Publishing).

  • Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines | Request PDF. ResearchGate.

  • Efficient Entry to the [2.2.2]-Diazabicyclic Ring System via Diastereoselective Domino Reaction Sequence | Request PDF. ResearchGate.

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date). OUCI.

  • The Catalytic Regio- and Stereoselective Synthesis of 1,6-Diazabicyclo[4.3.0]nonane-2,7-diones. The Journal of Organic Chemistry.

  • Chiral auxiliary. Wikipedia.

  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. PMC - PubMed Central.

  • Unveiling the migration reactivity of bicyclic diaziridines: enantioselective synthesis of chiral pyrazolines. PMC - NIH.

  • Total Synthesis of Natural Products with Bridged Bicyclo[m.n.1] Ring Systems via Type II [5 + 2] Cycloaddition. PubMed.

  • Synthesis of Bridge-substituted BCPs with Joe Anderson. YouTube.

  • Determination of enantiomeric excess. University of Bristol.

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.

  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PMC - NIH.

  • EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. PMC - NIH.

  • Chiral Auxiliaries. Sigma-Aldrich.

  • (PDF) Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. ResearchGate.

  • (PDF) Synthesis of (±)-Epibatidine and Its Analogues †. ResearchGate.

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry.

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO.

  • synthesis and reactions of bridged bicyclic compounds. University of Glasgow.

  • Chiral auxiliaries for asymmetric radical cyclization reactions: application to the enantioselective synthesis of (+)-triptocallol. PubMed.

  • Advancements in organocatalysis for radical-mediated asymmetric synthesis: A recent perspective. Cell Press.

  • Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. RSC Publishing.

  • Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry.

  • Diels–Alder Reaction (Part 2). University of California, Irvine.

  • Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry.

  • 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube.

  • Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. MDPI.

  • Origins of Stereoselectivity in the trans-Diels-Alder Paradigm. PMC - NIH.

  • Intramolecular Diels-Alder Reactions. Macmillan Group.

  • Epibatidine and pain. British Journal of Anaesthesia.

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP.

  • (PDF) Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. ResearchGate.

  • Influence of Non-Covalent Interactions in the Exo- and Regioselectivity of Aza-Diels-Alder Reactions: Experimental and DFT Calculations. PubMed.

  • PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA. DiVA portal.

  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PMC - NIH.

  • Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases. PubMed.

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH.

  • 3.1. Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis.

  • Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. ResearchGate.

  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.

  • Stereoselectivity & Regioselectivity in Diels Alder Reactions. Chad's Prep®.

  • Chapter 6 - Stereochemistry of Fused and Bridged Ring System.pdf. Scribd.

  • Liquid chromatographic separation of the stereoisomers of thiazide diuretics. PubMed.

  • Facile synthesis of bicyclic amidines and imidazolines from 1,2-diamines. PubMed.

Sources

Technical Support Center: Navigating the Challenges in the Purification of Polar Amine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often frustrating challenges encountered during the purification of polar amine products. Polar amines are cornerstones in medicinal chemistry and materials science, yet their inherent basicity and high polarity frequently lead to purification roadblocks. This guide is structured to provide direct, actionable solutions to common problems, moving from fundamental troubleshooting to advanced strategies.

Part 1: Troubleshooting Common Purification Issues

This section is designed in a question-and-answer format to address the most frequent problems researchers face during the purification of polar amines.

1.1 Column Chromatography Complications

A1: This is the most common issue when purifying amines on silica gel. The root cause is a strong acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica.[1][2] This interaction leads to irreversible binding or very slow elution, resulting in significant peak tailing (streaking) and poor recovery.[3]

Causality Explained: Silica gel is a Brønsted acid, readily donating protons. Your basic amine eagerly accepts these protons, becoming a protonated, positively charged species. This charged species then binds ionically to the deprotonated, negatively charged silanolate groups (Si-O⁻) on the silica surface, effectively "sticking" your compound to the column.

Solutions:

  • Mobile Phase Modification (The Quick Fix): The most straightforward approach is to add a small amount of a competing base to your mobile phase.[1][2] This base neutralizes the acidic sites on the silica, preventing your compound from binding strongly.

    • Triethylamine (TEA): Add 0.1-2% TEA to your eluent (e.g., Hexane/Ethyl Acetate). TEA is a volatile base that can be easily removed during solvent evaporation.[4]

    • Ammonium Hydroxide: For very polar amines that require highly polar solvent systems (e.g., Dichloromethane/Methanol), a solution of ammonium hydroxide in methanol (e.g., 1-10% of a 10% NH₄OH in MeOH stock solution) can be highly effective.[3][5]

  • Stationary Phase Modification (The Robust Solution): If mobile phase modifiers don't resolve the issue, changing your stationary phase is the next logical step.

    • Amine-Functionalized Silica: These columns have an amine-based stationary phase that masks the acidic silanols, minimizing the problematic acid-base interactions and often providing excellent separation without needing a basic modifier in the eluent.[1]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying amines due to its basic or neutral surface properties.[6]

    • Deactivated Silica Gel: You can prepare this yourself by treating standard silica gel with a base like triethylamine to reduce its acidity.[6]

A2: This indicates that your compound is too polar for traditional normal-phase chromatography, even with polar eluents. The mobile phase is outcompeting your compound for binding sites on the stationary phase.

Solutions:

  • Switch to Reversed-Phase (RP) Chromatography: In RP-HPLC or flash chromatography, the stationary phase (e.g., C18) is nonpolar, and polar compounds have weaker retention. This might seem counterintuitive, but it allows for fine-tuning with aqueous mobile phases. For basic amines, it's crucial to control the pH. Purifying them in their free-base form at an alkaline pH (at least two pH units above the amine's pKa) increases their hydrophobicity and retention.[2]

    • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile or methanol, with 0.1% of a volatile base like TEA added to both solvents to maintain a high pH.[2]

  • Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that are not retained in reversed-phase.[7] It uses a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase high in organic solvent (like acetonitrile) and a small amount of water.[8][9] Water acts as the strong, eluting solvent in this system, allowing for excellent retention and separation of highly polar molecules.[8]

Troubleshooting Workflow for Amine Chromatography

This diagram provides a decision-making framework for addressing common chromatography issues with polar amines.

G start_node start_node decision_node decision_node process_node process_node solution_node solution_node start Start: Poor Separation (Tailing/Low Recovery) check_interaction Strong interaction with silica suspected? start->check_interaction add_modifier Add Mobile Phase Modifier check_interaction->add_modifier Yes check_retention Compound not retained? (Elutes at solvent front) check_interaction->check_retention No/ Modifier Ineffective modifier_choice Which Modifier? add_modifier->modifier_choice tea 0.1-2% Triethylamine (TEA) for less polar systems modifier_choice->tea Non-polar/Medium Eluent ammonia 1-10% NH4OH/MeOH for polar systems modifier_choice->ammonia Polar Eluent (DCM/MeOH) change_sp Change Stationary Phase sp_choice Which Phase? change_sp->sp_choice amine_silica Amine-Functionalized Silica sp_choice->amine_silica Best for amines alumina Basic/Neutral Alumina sp_choice->alumina Good alternative check_retention->change_sp No use_rp Switch to Reversed-Phase (e.g., C18) check_retention->use_rp Yes rp_conditions Use alkaline mobile phase (pH > pKa+2) with 0.1% TEA use_rp->rp_conditions use_hilic Use HILIC rp_conditions->use_hilic Still no retention

Caption: Decision tree for troubleshooting amine purification on columns.

1.2 Crystallization and Isolation Challenges

A3: "Oiling out" is common for amines, which are often liquids or low-melting solids, especially when impurities are present. The key is to change the molecule's physical properties to favor the formation of a stable crystal lattice. The most effective strategy is to convert the amine into a salt.[10][11]

Causality Explained: The freebase form of many amines, particularly those with flexible side chains, may lack the strong, directional intermolecular interactions (like hydrogen bonding) needed to form an ordered crystal lattice. Converting the amine to a salt (e.g., a hydrochloride) introduces strong ionic interactions, which dramatically increases the lattice energy and promotes crystallization.

Solutions:

  • Form a Hydrochloride (HCl) Salt: This is the most common and effective method.

    • Dissolve the purified amine oil in a non-polar, anhydrous solvent like diethyl ether, ethyl acetate, or dichloromethane.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise while stirring.

    • The hydrochloride salt will often precipitate immediately as a crystalline solid.[10] This solid can then be collected by filtration and recrystallized if necessary.

  • Experiment with Other Acids: If the HCl salt is too soluble or doesn't crystallize well, other acids can be used to form different salts with varying properties.[10]

    • Organic Acids: Tartaric acid or oxalic acid can form crystalline salts.

    • Other Inorganic Acids: Sulfuric acid can be used to form sulfate salts.

  • Optimize Recrystallization Conditions:

    • Solvent Choice: Use a solvent system where the salt is soluble when hot but sparingly soluble when cold. For polar salts, polar solvents like ethanol, methanol, or water/ethanol mixtures are often required.[9][12]

    • Slow Cooling: Cool the saturated solution slowly to encourage the growth of larger, purer crystals. Rapid cooling can trap impurities and lead to smaller crystals or oils.[10]

    • Seed Crystals: If you have a tiny amount of solid material, add a "seed crystal" to the supersaturated solution to initiate crystallization.[10]

Part 2: Advanced Purification Strategies & FAQs

This section explores more complex purification scenarios and provides answers to broader strategic questions.

A4: Absolutely. An acid-base extraction is a powerful, simple, and often overlooked technique for purifying amines from neutral or acidic impurities before chromatography.[13][14]

The Principle: This technique exploits the ability of an amine (a base) to be protonated by an acid, forming a water-soluble salt.[15][16]

  • Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.

  • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic amine will react with the acid to form an ammonium salt, which will move into the aqueous layer.

  • Neutral and acidic impurities will remain in the organic layer.

  • Separate the aqueous layer, cool it (e.g., in an ice bath), and then add a base (e.g., 2M NaOH) to neutralize the acid and deprotonate the ammonium salt. This regenerates the neutral amine, which will typically precipitate out of the aqueous solution or can be extracted back into a fresh organic layer.[15]

This method can rapidly remove a large portion of impurities, making subsequent chromatographic purification much easier.

A5: Using a protecting group is an excellent strategy when the amine's basicity or nucleophilicity interferes with a reaction or a purification step.[17] By temporarily converting the amine into a less polar, non-basic functional group (like a carbamate), you can dramatically simplify purification.

Consider a Protecting Group When:

  • Your polar amine is difficult to separate from other polar, basic impurities.

  • The amine functionality is sensitive to the conditions of another purification method (e.g., degradation on silica).[3]

  • You need to perform subsequent reactions where the amine could interfere.

Common Amine Protecting Groups:

  • Boc (tert-butyloxycarbonyl): This is perhaps the most common protecting group. It's stable to a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA).[17][18][19] The protected amine is much less polar and can often be purified easily on standard silica gel.

  • Cbz (Carboxybenzyl): Another popular choice, Cbz is stable to acidic conditions but is cleaved by catalytic hydrogenolysis (H₂, Pd/C).[17][20]

The addition of a protecting group adds two steps to your synthesis (protection and deprotection), but the time saved by simplifying the purification often makes it a worthwhile trade-off.[3]

A6: Ion-exchange chromatography (IEX) is a high-resolution technique that separates molecules based on their net charge.[21] It is extremely well-suited for purifying polar amines, especially in complex biological mixtures like peptides or nucleotides.[22]

How it Works:

  • Stationary Phase: The IEX column contains a resin with charged functional groups. For purifying a positively charged (protonated) amine, you would use a cation exchanger , which has negatively charged groups (e.g., sulfopropyl).[21][23]

  • Binding: At a specific buffer pH where your amine has a net positive charge, it will bind to the negatively charged resin.

  • Elution: You then elute the bound molecules by changing the mobile phase conditions. This is typically done by increasing the salt concentration (e.g., a sodium chloride gradient) or changing the pH. The salt ions compete with your amine for binding to the resin, causing it to elute.[23]

IEX is a powerful tool, particularly for preparative purification of biomolecules or when other methods fail to provide the required purity.[24]

Purification Strategy Selection Guide

This flowchart helps in selecting an appropriate purification strategy based on the nature of the amine and the impurities present.

G start_node start_node decision_node decision_node process_node process_node solution_node solution_node start Start: Purify Crude Polar Amine Mixture check_impurities Are impurities acidic or neutral? start->check_impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base Yes check_chroma Is the amine separable from remaining impurities by chromatography? check_impurities->check_chroma No/Complex acid_base->check_chroma run_column Run Column Chromatography check_chroma->run_column Yes use_pg Use Protecting Group (e.g., Boc) check_chroma->use_pg No/ Co-elutes use_iex Consider Ion-Exchange Chromatography (IEX) check_chroma->use_iex No/ Biomolecule troubleshoot_column Use Amine Troubleshooting Workflow (See Diagram 1) run_column->troubleshoot_column check_crystallization Is final product an oil? troubleshoot_column->check_crystallization form_salt Form Salt (e.g., HCl) and Recrystallize check_crystallization->form_salt Yes final_product Pure Amine check_crystallization->final_product No form_salt->final_product purify_pg Purify protected amine, then deprotect use_pg->purify_pg purify_pg->check_crystallization use_iex->final_product

Caption: Flowchart for selecting a polar amine purification strategy.

Part 3: Key Experimental Protocols
Protocol 1: Flash Column Chromatography of a Polar Amine Using a Basic Modifier

Objective: To purify a polar amine using standard silica gel by suppressing acid-base interactions.

Materials:

  • Crude amine product

  • Silica gel (flash grade)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Modifier: Ammonium hydroxide solution (e.g., 28-30% in water)

  • Glass column, collection tubes, TLC plates

Methodology:

  • Prepare the Mobile Phase Modifier: Create a stock solution of 10% ammonium hydroxide in methanol. To do this, carefully add 1 part concentrated ammonium hydroxide to 9 parts methanol. (Caution: Work in a fume hood).

  • Determine Elution Conditions via TLC:

    • Prepare a test eluent, for example, 95:5 DCM:(10% NH₄OH in MeOH).

    • Spot your crude mixture on a TLC plate.

    • Develop the plate in the test eluent.

    • Adjust the ratio of DCM to the MeOH/NH₄OH solution until the desired compound has an Rf value of ~0.3.

  • Pack the Column:

    • Prepare a slurry of silica gel in the initial, weaker eluent (or pure DCM).

    • Pour the slurry into the column and allow it to pack under pressure.

    • Equilibrate the column by running 2-3 column volumes of your starting mobile phase through the silica gel. This ensures the silica is pre-treated with the base.[25][26]

  • Load the Sample:

    • Dissolve your crude product in a minimum amount of DCM.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute and Collect:

    • Begin eluting with your determined mobile phase.

    • Collect fractions and monitor the separation by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure. The volatile ammonia and methanol will be removed easily.

Protocol 2: Salt Formation for Crystallization of an Amine Oil

Objective: To convert a purified but non-crystalline (oily) amine into a solid hydrochloride salt.

Materials:

  • Purified amine oil

  • Anhydrous diethyl ether (or ethyl acetate)

  • 2.0 M solution of HCl in diethyl ether (commercially available or prepared by bubbling dry HCl gas through anhydrous ether)

  • Stir bar, flask, filtration apparatus

Methodology:

  • Dissolve the Amine: Dissolve your amine oil in a minimal amount of anhydrous diethyl ether in a flask. A typical concentration would be ~0.1-0.5 M.

  • Precipitate the Salt:

    • While stirring the amine solution at room temperature, add the 2.0 M HCl/ether solution dropwise.

    • A white precipitate (the hydrochloride salt) should begin to form almost immediately.

    • Continue adding the HCl solution until no further precipitation is observed. Adding a slight excess is acceptable.

  • Isolate the Salt:

    • Stir the resulting slurry for 15-30 minutes to ensure complete precipitation.

    • Collect the solid salt by vacuum filtration.

    • Wash the solid on the filter with a small amount of cold, anhydrous diethyl ether to remove any excess starting material or soluble impurities.

  • Dry the Product: Dry the crystalline salt under high vacuum to remove all residual solvent. The product can then be recrystallized from a more polar solvent system (e.g., ethanol/ether) if further purification is needed.

References
  • Protection for the AMINE.pptx. (n.d.).
  • Protecting Groups - Lokey Lab Protocols. (2017, March 7). Wikidot. Retrieved from [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Application Of Acid Base Extraction In Organic Chemistry. (n.d.). Welcome Home Vets of NJ. Retrieved from [Link]

  • Amine purification. (2011, August 29). Science Forums. Retrieved from [Link]

  • Modeling Crystal Shape of Polar Organic Materials: Applications to Amino Acids. (n.d.). Retrieved from [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? (2019, November 13). ResearchGate. Retrieved from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Amine workup. (2024, March 12). Reddit. Retrieved from [Link]

  • Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved from [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved from [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved from [Link]

  • Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • The role of crystal polarity in alpha-amino acid crystals for induced nucleation of ice. (n.d.). PubMed. Retrieved from [Link]

  • Purifying amines on silica. (2006, October 5). Org Prep Daily. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. (n.d.). PubMed. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024, January 24). Technology Networks. Retrieved from [Link]

  • Purification of secondary alkyl amines. (n.d.). Google Patents.
  • Everything You Need to Know About Ion exchange chromatography. (2023, March 18). Microbioz India. Retrieved from [Link]

  • Ion Exchange Chromatography. (2024, November 12). Cytiva Life Sciences. Retrieved from [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). PMC - NIH. Retrieved from [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022, November 20). PMC. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Incomplete N-Boc Deprotection in Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, chemists, and drug development professionals encountering challenges with the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group, particularly in the context of complex and sensitive molecular architectures. The N-Boc group is a cornerstone of modern organic synthesis due to its stability and predictable reactivity. However, its removal can sometimes be incomplete, leading to low yields and purification difficulties. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete N-Boc deprotection?

Incomplete removal of the N-Boc group is a common issue that can typically be traced back to a few key factors:

  • Insufficient Acid Strength or Concentration: The most common method for Boc deprotection relies on acid-catalyzed cleavage. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion, especially for sterically hindered or electronically deactivated substrates.[1][2]

  • Low Reaction Temperature: While running reactions at lower temperatures (e.g., 0 °C) is a good practice to minimize side reactions, it can also significantly slow down the rate of deprotection.[1][3]

  • Steric Hindrance: In complex molecules, bulky functional groups near the N-Boc protected amine can physically block the approach of the acid, making deprotection sluggish.[2][3][4][5]

  • Substrate Electronic Effects: Electron-withdrawing groups on the molecule can destabilize the carbocation intermediate formed during deprotection, slowing down the reaction. Conversely, electron-donating groups can accelerate it.[4][5]

  • Inadequate Reaction Time: Deprotection may simply require more time to reach completion, a factor that is highly substrate-dependent.[2][3]

  • Poor Solubility: If the N-Boc protected substrate is not fully dissolved in the reaction solvent, the reagents cannot interact effectively, leading to an incomplete reaction.

  • Peptide Aggregation (in SPPS): During solid-phase peptide synthesis, growing peptide chains can aggregate, preventing the deprotection reagents from accessing all the N-terminal Boc groups.[2]

Troubleshooting Guide: Tackling Incomplete Deprotection

This section provides a systematic approach to diagnosing and resolving incomplete N-Boc deprotection.

Issue 1: My standard TFA/DCM protocol is yielding a mixture of starting material and product.

Causality: This is the most frequent scenario and usually points to suboptimal reaction conditions for your specific substrate. The balance between reactivity and selectivity needs adjustment.

Troubleshooting Workflow:

G start Incomplete Deprotection with Standard TFA/DCM step1 Increase Reaction Time and/or Temperature (e.g., warm to RT or 40°C) start->step1 outcome1 Reaction Complete? step1->outcome1 step2 Increase TFA Concentration (e.g., from 20% to 50% or neat TFA) outcome2 Reaction Complete? step2->outcome2 step3 Switch to a Stronger Acid System (e.g., 4M HCl in Dioxane) outcome3 Reaction Complete? step3->outcome3 step4 Consider Alternative Deprotection Methods failure Consult Literature for Substrate-Specific Methods step4->failure outcome1->step2 No success Isolate Product outcome1->success Yes outcome2->step3 No outcome2->success Yes outcome3->step4 No outcome3->success Yes

Caption: Troubleshooting workflow for incomplete deprotection.

Detailed Protocols:

Protocol 1: Standard Boc Deprotection with TFA [3]

  • Dissolve the N-Boc protected substrate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[3]

Protocol 2: Boc Deprotection with HCl in Dioxane [3]

  • Dissolve the N-Boc protected substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).

  • Add a 4M solution of HCl in 1,4-dioxane (a large excess is often used).

  • Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.

  • Monitor for the disappearance of the starting material by TLC or LC-MS.[7]

  • If a precipitate forms, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.[3]

Issue 2: My complex molecule contains other acid-sensitive functional groups. How can I selectively deprotect the N-Boc group?

Causality: This is a common challenge in the synthesis of complex molecules where orthogonal protecting group strategies are crucial.[8][9] Strong acids like TFA can cleave other acid-labile groups (e.g., t-butyl esters, silyl ethers).

Solutions: Milder and Alternative Deprotection Methods

When acid sensitivity is a concern, several alternative methods can be employed. The choice of method depends on the specific sensitivities of your substrate.[10]

Table 1: Comparison of Alternative N-Boc Deprotection Methods

Method/ReagentConditionsTypical Reaction TimeAdvantagesConsiderations
Thermal (Boiling Water) Water, 100°C10 min - 2 hEnvironmentally friendly, neutral pH.[9][10][11][12]Substrate must be thermally stable and have some water solubility.
Oxalyl Chloride/Methanol (COCl)₂ (3 equiv.), Methanol, RT1 - 4 hMild, room temperature conditions, tolerant of many functional groups.[4][5][13][14]The mechanism is not simply in-situ HCl generation.[4][5][14]
Iron(III) Catalysis Catalytic FeCl₃, DCM, RTNot specifiedMild, catalytic Lewis acid approach.[10]May not be suitable for all substrates.
Continuous Flow (Thermal) Methanol or Trifluoroethanol, 240°C30 minRapid, catalyst-free, allows for selective deprotection by controlling temperature.[10][15][16]Requires specialized equipment.

Protocol 3: Thermal Deprotection in Boiling Water [9]

  • Dissolve the N-Boc protected amine in deionized water.

  • Heat the solution to reflux (100°C) and stir.

  • Monitor the reaction by TLC. The reaction is often complete within 12 minutes to 2 hours.[9]

  • After cooling to room temperature, extract the product with a suitable organic solvent (e.g., dichloromethane).

Protocol 4: Deprotection with Oxalyl Chloride in Methanol [4][13]

  • In a dry flask, dissolve the N-Boc protected substrate in methanol at room temperature.

  • Slowly add oxalyl chloride (3 equivalents) to the solution.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

Issue 3: I am observing significant side product formation, particularly a mass corresponding to the addition of a t-butyl group.

Causality: This side product is a result of tert-butylation. The mechanism of acid-catalyzed Boc deprotection generates a stable tert-butyl cation.[8][9] This highly reactive electrophile can then alkylate any available nucleophiles in the reaction mixture, such as electron-rich aromatic rings (e.g., tryptophan, tyrosine) or sulfur-containing residues (e.g., methionine).[3][17]

G BocNHR N-Boc Protected Amine Protonation Protonation (H+) BocNHR->Protonation Intermediate Carbamic Acid Intermediate + t-Butyl Cation Protonation->Intermediate DeprotectedAmine Deprotected Amine + CO₂ Intermediate->DeprotectedAmine Desired Pathway SideReaction t-Butylation of Nucleophile Intermediate->SideReaction Side Reaction TrappedCation Trapped t-Butyl Cation Intermediate->TrappedCation Scavenging Nucleophile Nucleophile (e.g., Tryptophan) Nucleophile->SideReaction Scavenger Scavenger (e.g., TIS) Scavenger->TrappedCation

Caption: Mechanism of Boc deprotection and t-butylation side reaction.

Solution: The Use of Scavengers

Scavengers are nucleophilic compounds added to the deprotection cocktail to trap the reactive tert-butyl cation before it can alkylate your molecule of interest.[3]

Common Scavengers and Their Applications:

ScavengerTypical ConcentrationTarget Residues/Functionalities
Triisopropylsilane (TIS) 2.5 - 5%General purpose, effective for tryptophan.
Water 2.5 - 5%Suppresses side reactions with methionine.
Anisole/Thioanisole 2.5 - 5%Effective for protecting tyrosine and tryptophan.[8]
1,2-Ethanedithiol (EDT) 2.5%Useful for preventing side reactions with tryptophan.

Protocol 5: Boc Deprotection with a Scavenger Cocktail [3]

  • Dissolve the N-Boc protected substrate in DCM.

  • In a separate flask, prepare the deprotection cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v).

  • Add the deprotection cocktail to the substrate solution at room temperature.

  • Stir and monitor the reaction as usual.

  • Work-up as described in Protocol 1.

Analytical Monitoring of Deprotection

Reliable monitoring is key to optimizing any reaction.

  • Thin-Layer Chromatography (TLC): A quick and easy method to follow the disappearance of the less polar starting material and the appearance of the more polar, deprotected amine product.[6] The product will have a lower Rf value. Staining with ninhydrin can be used to visualize the newly formed primary or secondary amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress, allowing for the quantification of starting material, product, and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet for the nine tert-butyl protons (typically around 1.4-1.5 ppm in ¹H NMR) is a definitive indicator of deprotection.[7]

By understanding the underlying causes of incomplete N-Boc deprotection and systematically applying these troubleshooting strategies, you can overcome these synthetic hurdles and achieve high yields of your desired complex molecules.

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Canadian Center of Science and Education. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications. Available at: [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]

  • A mild and selective method for N-Boc deprotection. ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Trifluoroacetyl (TFA) Ester Formation in Peptide Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to understand, troubleshoot, and prevent the formation of trifluoroacetyl (TFA) ester byproducts during the acidolytic deprotection of synthetic peptides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your decision-making in the lab.

Frequently Asked Questions (FAQs)
Q1: What is TFA ester formation and why is it a problem?

Answer: TFA ester formation is an undesired side reaction where a trifluoroacetyl group (CF₃CO-) is covalently attached to the hydroxyl side chains of Serine (Ser), Threonine (Thr), and Tyrosine (Tyr) residues during the final cleavage and deprotection step with trifluoroacetic acid. This results in a mass addition of +96 Da per modification site.

This modification is problematic for several reasons:

  • Compromised Purity: It introduces significant, hard-to-separate impurities into the crude peptide product.

  • Altered Biological Activity: The modification can block phosphorylation sites or alter the peptide's conformation, potentially reducing or eliminating its biological function.

  • Ambiguous Analytical Data: The presence of multiple esterified species complicates the interpretation of analytical data from HPLC and Mass Spectrometry.

Q2: What is the primary cause of TFA ester formation?

Answer: The formation of TFA esters is primarily an acid-catalyzed esterification of the hydroxyl groups on Ser, Thr, and Tyr residues by trifluoroacetic acid. While TFA itself is the reagent, the reaction can be exacerbated by two main factors:

  • Presence of Trifluoroacetic Anhydride (TFAA): Old or improperly stored TFA can contain small amounts of its highly reactive anhydride, (CF₃CO)₂O. TFAA is a potent acylating agent and will rapidly and irreversibly modify free hydroxyl and amino groups.

  • Concentrated TFA and Elevated Temperatures: The global deprotection step involves using high concentrations of TFA (typically >90%) to cleave acid-labile side-chain protecting groups.[1] Prolonged exposure to these harsh acidic conditions, especially at elevated temperatures, can drive the equilibrium towards ester formation even without significant TFAA contamination.

Q3: Which amino acid residues are most susceptible?

Answer: Amino acids with nucleophilic side chains containing hydroxyl groups are the primary targets for trifluoroacetylation.

  • Serine (Ser) & Threonine (Thr): These are the most commonly observed residues to be modified due to their primary and secondary alcohol side chains.

  • Tyrosine (Tyr): The phenolic hydroxyl group of Tyrosine can also be esterified, though it is often less reactive than Ser and Thr in this specific side reaction.[2]

  • Hydroxyproline (Hyp): This non-standard amino acid is also susceptible.

It's important to distinguish this from trifluoroacetylation of amine groups, which can occur under different mechanistic pathways, often involving resin-bound intermediates.[3][4]

Q4: How can I detect TFA ester byproducts in my sample?

Answer: The most effective method for detection is Mass Spectrometry (LC-MS) . Look for peaks corresponding to the mass of your desired peptide plus multiples of 96.0 Da (the mass of a trifluoroacetyl group minus the hydrogen it replaces). For example:

  • [M+H]+ = Your desired peptide.

  • [M+H+96]+ = Peptide with one TFA ester.

  • [M+H+192]+ = Peptide with two TFA esters.

In Reverse-Phase HPLC (RP-HPLC) , the TFA-esterified peptides will typically be more hydrophobic and thus have a longer retention time than the parent peptide. You may see distinct, well-resolved post-peaks corresponding to the modified species.

Troubleshooting Guide: Identifying and Resolving TFA Ester Issues

This section addresses common scenarios encountered during peptide synthesis and analysis.

Issue 1: My Mass Spec shows a significant [M+96] peak after cleavage.
  • Symptom: A prominent peak in the mass spectrum at +96 Da relative to the expected product mass.

  • Primary Cause: Trifluoroacetylation of a single Ser, Thr, or Tyr residue has occurred.

  • Immediate Action: Before attempting a complex repurification, consider a chemical removal step (see Remediation Protocol 1). If the modification is extensive, optimizing the cleavage protocol for future syntheses is critical.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process when unexpected adducts are detected post-cleavage.

troubleshooting_workflow start Crude Peptide Analysis (LC-MS) check_mass Unexpected Mass Detected? start->check_mass mass_is_96 Is Mass Adduct +96 Da? check_mass->mass_is_96  Yes   no_issue No Unexpected Mass. Proceed to Purification. check_mass->no_issue  No   other_adduct Identify Other Side Reaction (e.g., Alkylation, Oxidation) mass_is_96->other_adduct  No   tfa_ester_confirmed TFA Ester Confirmed mass_is_96->tfa_ester_confirmed  Yes   remediation Attempt Chemical Removal (See Remediation Protocol 1) tfa_ester_confirmed->remediation check_success Removal Successful? remediation->check_success purify Proceed to HPLC Purification check_success->purify  Yes   resynthesize Resynthesize Peptide with Optimized Cleavage Protocol (See Prevention Strategies) check_success->resynthesize  No / Partial  

Caption: A logical workflow for troubleshooting TFA ester formation.

Prevention & Mitigation Strategies

Proactive measures are the most effective way to manage TFA ester formation.

1. Optimize Your Cleavage Cocktail & Conditions

The composition of your cleavage cocktail is critical. While scavengers are primarily designed to trap reactive carbocations (e.g., from tert-butyl groups), their presence and the overall conditions can influence side reactions.[5][6]

  • Use Fresh, High-Purity TFA: Never use old or discolored TFA. If in doubt, use a fresh bottle. This minimizes the risk of contamination with trifluoroacetic anhydride (TFAA).

  • Minimize Cleavage Time: Limit the resin's exposure to TFA to the minimum time required for complete deprotection (typically 2-3 hours at room temperature). Perform a time-course study if you are working with a particularly sensitive peptide.

  • Avoid Elevated Temperatures: Perform cleavage at room temperature. Heating will accelerate both the desired deprotection and undesired side reactions like esterification.

Mechanism of TFA Ester Formation

The diagram below illustrates the direct acid-catalyzed esterification of a serine residue by TFA.

mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination ser_peptide Peptide-Ser-OH p1 ser_peptide->p1 tfa + CF₃COOH protonated_ser Peptide-Ser-OH₂⁺ p2 protonated_ser->p2 tfa_adduct Intermediate Adduct tfa_ester Peptide-Ser-O-CO-CF₃ (TFA Ester, +96 Da) tfa_adduct->tfa_ester h2o + H₂O tfa_adduct->h2o h_plus H⁺ tfa_anion CF₃COO⁻ p1->protonated_ser H⁺ (from TFA) p2->tfa_adduct + CF₃COO⁻ p3

Caption: Mechanism of TFA ester formation on a serine residue.

2. Scavenger Cocktail Selection

While no scavenger directly "scavenges" TFA, the choice of cocktail creates an environment that can suppress side reactions.

Reagent CocktailComposition (v/v/v)Primary Application & Notes
Standard (95% TFA) TFA/TIS/H₂O (95:2.5:2.5)General purpose for peptides without highly sensitive residues.[6] The water can help suppress esterification by competing for reaction sites.
Reagent K TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5)Robust cocktail for complex peptides with Trp, Met, Cys, Tyr.[7] The lower TFA concentration and presence of water are beneficial.
Reduced TFA TFA/DCM/TIS/H₂O (e.g., 50:45:2.5:2.5)For extremely acid-sensitive peptides. May require longer cleavage times or not achieve complete deprotection of all groups (e.g., Pbf on Arg).[8]

TIS = Triisopropylsilane, EDT = 1,2-Ethanedithiol, DCM = Dichloromethane

Experimental Protocols
Protocol 1: Optimized Global Deprotection & Cleavage

This protocol is designed to minimize side reactions, including TFA ester formation.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Prepare Cleavage Cocktail: In a chemical fume hood, prepare a fresh cleavage cocktail. For a general-purpose peptide containing Ser/Thr, TFA/TIS/H₂O (95:2.5:2.5) is a good starting point.

  • Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL per 100 mg of resin) to the reaction vessel. Ensure the resin is fully wetted.

  • Incubation: Gently agitate the mixture at room temperature for 2 hours . Avoid longer incubation times unless you have validated that they are necessary for your sequence.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.[9]

  • Washing: Centrifuge the suspension to pellet the crude peptide. Decant the ether. Wash the pellet 2-3 more times with cold ether to remove residual TFA and scavengers.[9]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., 0.1% TFA in water) and analyze by LC-MS to check for completeness of deprotection and the presence of any byproducts.

Protocol 2: Remediation - Mild Basic Hydrolysis of TFA Esters

This protocol can be used to remove TFA esters from a crude peptide product before HPLC purification. Caution: This procedure uses a base and may not be suitable for peptides containing base-labile modifications (e.g., thioesters).

  • Dissolve Crude Peptide: Dissolve the crude peptide containing the TFA ester byproduct in a minimal amount of aqueous solvent (e.g., water with 10% acetonitrile). A typical concentration is 1-5 mg/mL.

  • Adjust pH: While stirring, slowly add a 10% solution of ammonium bicarbonate (NH₄HCO₃) or a dilute (0.1 M) solution of ammonium hydroxide (NH₄OH) dropwise until the pH of the solution reaches ~8.5-9.0. Monitor closely with a pH meter or pH paper.

  • Incubation: Let the solution stand at room temperature for 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing by LC-MS every 30 minutes until the [M+96] peak is gone.

  • Neutralization/Acidification: Once the reaction is complete, carefully re-acidify the solution by adding a 1% formic acid or 0.1% TFA solution until the pH is between 3 and 5. This prepares the sample for purification.

  • Lyophilization (Optional): If the volume is large, you can freeze-dry the sample to obtain a powder.

  • Purification: Proceed immediately with standard RP-HPLC purification.

References
  • Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). Aapptec. Retrieved from [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Available at: [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2015). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Methods in Molecular Biology, 1248, 29-53. Available at: [Link]

  • Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. (n.d.). Aapptec. Retrieved from [Link]

  • How to remove TFA from synthetic peptides using HCl? (2024). LifeTein. Retrieved from [Link]

  • Kumar, V., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 5(4), 1989-1997. Available at: [Link]

  • Kent, S. B., Mitchell, A. R., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180-2184. Available at: [Link]

  • Mitchell, A. R., Kent, S. B., Engelhard, M., & Merrifield, R. B. (1978). A new synthetic route to Boc-aminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, an improved support for solid-phase peptide synthesis. The Journal of Organic Chemistry, 43(14), 2845-2852. Available at: [Link]

  • Removing Trifluoroacetic Acid (TFA) From Peptides. (n.d.). Scribd. Retrieved from [Link]

  • Raro, M., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(14), 3290. Available at: [Link]

  • Cahill, T. M., et al. (1999). Simplified Method for Trace Analysis of Trifluoroacetic Acid in Plant, Soil, and Water Samples Using Headspace Gas Chromatography. Analytical Chemistry, 71(20), 4465-4471. Available at: [Link]

  • Wujcik, C. E., Zehavi, D., & Seiber, J. N. (1998). Extraction and analysis of trifluoroacetic Acid in environmental waters. Analytical Chemistry, 70(9), 1991-1997. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Side reactions in peptide synthesis. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Available at: [Link]

  • Pauff, S. M., & Miller, S. C. (2008). A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore. The Journal of Organic Chemistry, 73(17), 6887-6890. Available at: [Link]

  • Zehavi, D., & Seiber, J. N. (1996). An Analytical Method for Trifluoroacetic Acid in Water and Air Samples Using Headspace Gas Chromatographic Determination of the Methyl Ester. Analytical Chemistry, 68(19), 3450-3459. Available at: [Link]

  • TFA Removal from Reaction. (2017). ResearchGate. Retrieved from [Link]

  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. PolyPeptide Group. Retrieved from [Link]

  • Kunz, H., & Unverzagt, C. (1984). The p-(methylsulfinyl)benzyl group: a trifluoroacetic acid (TFA)-stable carboxyl-protecting group readily convertible to a TFA-labile group. The Journal of Organic Chemistry, 49(22), 4352-4356. Available at: [Link]

  • Pauff, S. M., & Miller, S. C. (2008). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. PMC, 23(12), 1-3. Available at: [Link]

  • Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water by Direct Injection Using UPLC™-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • Kent, S. B. H., Mitchell, A. R., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PNAS, 76(5), 2180-2184. Available at: [Link]

  • Sipos, A., et al. (n.d.). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. ChemRxiv. Available at: [Link]

  • Prevention of TFA ester formation during Boc + Acetonide deprotection. (2022). Reddit. Retrieved from [Link]

  • Roda, G., et al. (1974). Specific sulfonation of tyrosine, tryptophan and hydroxy-amino acids in peptides. International Journal of Peptide and Protein Research, 6(5), 319-323. Available at: [Link]

  • Coin, I., et al. (2007). Improved acidolytic deprotection conditions for the Fmoc-based solid-phase synthesis of thioxo peptides. Journal of Peptide Science, 13(11), 749-755. Available at: [Link]

  • Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

Sources

"impact of solvent choice on Buchwald-Hartwig reaction with bicyclic amines"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide is designed to provide advanced technical support for scientists and drug development professionals utilizing the Buchwald-Hartwig amination for the challenging coupling of bicyclic amines. As a Senior Application Scientist, my goal is to move beyond generic protocols and offer insights into the causality behind experimental choices, particularly concerning the critical role of the solvent. This resource is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to directly address issues you may encounter at the bench.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical when working with bicyclic amines in Buchwald-Hartwig reactions?

Solvent choice is paramount because it directly influences multiple, often competing, factors within the catalytic cycle. Bicyclic amines, such as derivatives of tropane, nortropane, or other bridged systems, introduce significant steric hindrance. The solvent must not only solubilize these often rigid and bulky amines, the aryl halide, and the base, but it also modulates the behavior of the palladium catalyst itself.[1]

An effective solvent system will:

  • Ensure Homogeneity: Insolubility is a primary reason for reaction failure.[2] The solvent must adequately dissolve all reactants and the catalyst to allow for efficient interaction.

  • Modulate Catalyst Activity: Solvents can coordinate to the palladium center. Ethereal solvents like 1,4-dioxane or THF can act as weak ligands, influencing the stability and reactivity of catalytic intermediates. This can be beneficial or detrimental depending on the specific ligand and substrates involved.[1][3]

  • Prevent Catalyst Deactivation: The solvent choice can impact the lifetime of the active Pd(0) species and prevent the formation of inactive palladium black.

  • Influence Side Reactions: The polarity of the solvent can dramatically affect the rates of undesired pathways. For instance, polar aprotic solvents have been observed to promote β-hydride elimination, leading to hydrodehalogenation of the aryl halide and formation of an imine from the amine.[4][5]

Q2: Toluene and 1,4-dioxane are the most cited solvents. How do I choose between them for my bicyclic amine coupling?

This is a classic dilemma, and the choice is substrate-dependent.

  • Toluene (and other aromatic hydrocarbons like xylene): Toluene is a nonpolar, aprotic solvent and is often the first choice.[6]

    • Advantages: Its non-coordinating nature leaves the palladium center more accessible for the catalytic cycle to proceed. It has a high boiling point (111 °C), which is suitable for less reactive aryl chlorides or sterically demanding couplings that require thermal energy.

    • Disadvantages: It has poor solvating power for polar bicyclic amines or highly polar salts (like Cs₂CO₃ or K₃PO₄).[7] The insolubility of common strong bases like sodium tert-butoxide (NaOt-Bu) can lead to heterogeneous reaction mixtures where agitation speed becomes a critical, and sometimes overlooked, variable.[8]

  • 1,4-Dioxane: This is a polar, aprotic ethereal solvent.

    • Advantages: It generally offers better solubility for a wider range of substrates and bases compared to toluene.[9] For some systems, its ability to coordinate weakly to the palladium catalyst can stabilize intermediates and prevent catalyst decomposition.

    • Disadvantages: Dioxane is a high-impact solvent from a safety and environmental perspective.[10] Mechanistically, its coordination can sometimes inhibit the reaction by competing with the amine or the phosphine ligand for a coordination site on the palladium. For aryl iodides, using dioxane over toluene has been shown to be necessary in some cases, albeit with modest yields.[4]

Senior Scientist Recommendation: Start with toluene for most systems, especially with bromides and sterically demanding phosphine ligands. If you face solubility issues or suspect catalyst instability, 1,4-dioxane is a logical next solvent to screen. For greener alternatives with similar properties to THF and dioxane, consider 2-MeTHF or CPME.[11]

Q3: My bicyclic amine is highly polar and insoluble in toluene. What are my options?

This is a common challenge. Forcing the reaction in a solvent where a key reactant is poorly soluble is a frequent cause of low yields.[7]

  • Switch to a More Polar Solvent System:

    • Ethereal Solvents: As discussed, 1,4-dioxane or THF are standard choices.[12] THF has a lower boiling point (~66 °C), which may require longer reaction times or may not be suitable for unreactive aryl chlorides.

    • Mixed Solvents: A mixture of toluene and a more polar co-solvent like THF or dioxane can sometimes provide the right balance of reactivity and solubility.[13]

    • Polar Aprotic Solvents (Use with Caution): Solvents like DMF or DMAc offer excellent solubility but must be used judiciously.[5][7] They are known to promote side reactions, particularly hydrodehalogenation via β-hydride elimination.[5] If you must use them, it is often in combination with weaker bases like Cs₂CO₃.[7]

  • Modify the Amine: If possible, temporarily installing a lipophilic protecting group on a remote functional group of the bicyclic amine can dramatically improve its solubility in nonpolar solvents, allowing you to use the generally more reliable toluene system.

Part 2: Troubleshooting Guide

Scenario 1: Low or No Yield

Problem: You've set up your reaction with a bicyclic amine and an aryl halide in toluene with NaOt-Bu, but after 24 hours, you see only starting materials or a trace amount of product.

Troubleshooting Workflow Diagram

Here is a logical workflow for troubleshooting this common issue, with a focus on the role of the solvent.

G cluster_start cluster_observe cluster_actions cluster_solutions start Low / No Yield observe Initial Observation start->observe solubility Poor SM Solubility (Heterogeneous Mixture) observe->solubility Visual Inspection side_products Side Products Observed (e.g., Hydrodehalogenation) observe->side_products LCMS/TLC Analysis clean_no_rxn Clean Reaction (Only Starting Materials) observe->clean_no_rxn LCMS/TLC Analysis sol_change 1. Switch to Dioxane or 2-MeTHF 2. Screen Toluene/THF mixture 3. Consider DMF with Cs₂CO₃ solubility->sol_change Action base_solvent 1. Change solvent to nonpolar (Toluene) 2. Switch to a weaker base (K₃PO₄) 3. Lower Reaction Temperature side_products->base_solvent Action catalyst_check 1. Degas solvent thoroughly 2. Rescreen ligands (e.g., bulkier phosphines) 3. Increase temperature (if in THF) clean_no_rxn->catalyst_check Action

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig reactions.

Detailed Causality and Solutions:

  • Check Solubility: Is your bicyclic amine fully dissolved? Is the base sitting as an insoluble chunk at the bottom?[8]

    • Why it Matters: The reaction can only occur in the solution phase. If the concentration of your amine in the solvent is negligible, the reaction rate will be effectively zero. While NaOt-Bu is often used as a suspension, poor mixing can create localized areas of high base concentration and prevent the bulk solution from being sufficiently basic.

    • Solution: Switch to a more effective solvent for your substrates, such as 1,4-dioxane . Alternatively, screen a solvent system like 2-MeTHF , which is a greener and often superior alternative to THF.[11]

  • Assess Catalyst and Reagent Integrity:

    • Why it Matters: The Pd(0) catalyst is sensitive to oxygen. Solvents that are not properly degassed can lead to rapid catalyst oxidation and death. Water can hydrolyze the base and react with catalytic intermediates.

    • Solution: Ensure your solvent is anhydrous and has been thoroughly degassed via a sparge with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.

  • Consider the Base-Solvent Interaction:

    • Why it Matters: The effectiveness of the base is linked to the solvent. A strong base like NaOt-Bu in a polar solvent like DMF can be overly reactive, leading to substrate decomposition or promotion of side reactions. Conversely, a weak base like K₃PO₄ may not be basic enough unless it has some solubility, which is often better in slightly more polar systems.

    • Solution: If you suspect base-related side reactions, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, which often requires a solvent like dioxane to achieve sufficient reactivity.

Scenario 2: Significant Side Product Formation

Problem: Your reaction yields some product, but you observe a significant amount of hydrodehalogenated starting material (Ar-H) and/or what appears to be an imine byproduct.

Causality: This pattern strongly suggests that β-hydride elimination is competing with reductive elimination.[4] This side reaction is a known issue, especially with primary amines or amines with an α-proton, and its rate is highly influenced by the solvent.

The Catalytic Cycle and Point of Failure

G cluster_solvent Solvent Influence: - Intermediate Solubility - Coordination to Pd - Polarity affects side reactions Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex + Ar-X Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ OA_Complex->Amine_Complex + HNR₂ Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex - HX (Base) branch Amido_Complex->branch Product Ar-NR₂ Product->Pd0 Regenerates Catalyst Side_Product Ar-H + Imine Side_Product->Pd0 Regenerates Catalyst branch->Product Reductive Elimination (Desired) branch->Side_Product β-Hydride Elimination (Undesired)

Caption: The Buchwald-Hartwig catalytic cycle highlighting solvent influence.

  • Why it Happens: The key intermediate is the palladium amido complex. From here, it can either undergo the desired C-N bond-forming reductive elimination or the undesired β-hydride elimination. Aprotic polar solvents can stabilize the charged intermediates or transition states involved in the β-hydride elimination pathway, making it more competitive.[5][14]

  • Solutions:

    • Switch to a Nonpolar Solvent: If you are using dioxane, THF, or especially DMF, immediately switch to toluene or m-xylene .[14] These nonpolar environments disfavor the pathways leading to β-hydride elimination.

    • Change the Ligand: Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or BrettPhos) can favor reductive elimination by making the palladium center more electron-rich and sterically encumbered, physically hindering the conformation required for β-hydride elimination.[4][15] The choice of ligand and solvent are often intertwined.[16]

    • Lower the Temperature: If thermally viable, reducing the reaction temperature can sometimes slow the rate of β-hydride elimination more than the rate of reductive elimination.

Part 3: Data and Protocols

Solvent Comparison Table
SolventTypeBoiling Point (°C)Dielectric Constant (ε)Pros for Bicyclic Amine CouplingCons & Considerations
Toluene Aromatic, Nonpolar1112.4Non-coordinating, promotes reductive elimination. High boiling point for difficult couplings.[6]Poor solubility for polar amines and many inorganic bases.[7]
1,4-Dioxane Ethereal, Polar Aprotic1012.2Good general solubility. Can stabilize catalytic intermediates.[9]Can promote side reactions. Potential to inhibit by coordinating to Pd. Safety concerns.[5][10]
THF Ethereal, Polar Aprotic667.5Good solubility for many substrates.Low boiling point may not be sufficient for unreactive partners.[12]
2-MeTHF Ethereal, Polar Aprotic806.2"Greener" alternative to THF with a higher boiling point and similar solvating power.[11]Less literature precedent than traditional solvents.
DMF Amide, Polar Aprotic15336.7Excellent solubility for highly polar substrates.[7]Strongly coordinating. Known to promote β-hydride elimination and other side reactions.[1][5] Use as a last resort.
Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Bicyclic Amine

This protocol assumes an inert atmosphere technique (glovebox or Schlenk line).

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or vial with a stir bar), add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), and the phosphine ligand (if not using a precatalyst, 1.1-1.2 eq relative to Pd).

  • Addition of Amine and Base: Add the bicyclic amine (1.1-1.2 equiv) and the base (e.g., NaOt-Bu, 1.3-1.5 equiv).

  • Atmosphere Exchange: Seal the vessel, and if using a Schlenk line, evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the chosen anhydrous and degassed solvent (e.g., toluene, typically to make a 0.1-0.5 M solution with respect to the aryl halide) via syringe.

  • Heating and Monitoring: Place the reaction vessel in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts. Wash the filtrate with water or brine, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Small-Scale Parallel Solvent Screen

  • Setup: In a glovebox, arrange an array of 4 mL vials, each with a small stir bar.

  • Stock Solution: Prepare a stock solution of your aryl halide and bicyclic amine in a minimal amount of a readily evaporated solvent (like DCM) to ensure accurate dispensing. Aliquot the same amount of this solution into each vial and evaporate the transfer solvent.

  • Dispense Solids: To each vial, add the same amount of palladium precatalyst and base.

  • Solvent Addition: To each vial, add 1.0 mL of a different degassed solvent (e.g., Vial 1: Toluene, Vial 2: Dioxane, Vial 3: 2-MeTHF, Vial 4: CPME, Vial 5: Toluene/THF 4:1).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a parallel synthesis heating block set to the desired temperature (e.g., 100 °C).

  • Analysis: After a set time (e.g., 16 hours), cool the reactions. Take a small aliquot from each, dilute, filter through a syringe filter, and analyze by LC-MS to determine the relative conversion to the product. This allows for rapid identification of the most promising solvent system for scale-up.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Andersen, R. A., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 750-755. Available from: [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2019). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Lei, P., & Szostak, M. (2021). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. Available from: [Link]

  • Chan, D. M. T., et al. (2020). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. Available from: [Link]

  • WuXi AppTec. (2023). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available from: [Link]

  • Radleys. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Silva, A. M. S., et al. (2018). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). ResearchGate. Available from: [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2019). Preparation of Sec and Tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddit. (2017). Buchwald-Hartwig Amination Solvent Choice. r/chemistry. Available from: [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2019). Buchwald-Hartwig Amination. Retrieved from [Link]

  • chemeurope.com. (n.d.). Buchwald-Hartwig reaction. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available from: [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Available from: [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]

  • Smith, C. J. (2018). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Mitigating Epimerization During Functionalization of Chiral Bicyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for a critical challenge in medicinal chemistry: controlling the stereochemical integrity of chiral bicyclic amines during functionalization. Bicyclic amines are privileged scaffolds in modern drug discovery, offering conformational rigidity that can enhance binding affinity and selectivity.[1] However, the very reactions used to build molecular complexity can compromise a key stereocenter through epimerization, leading to undesired diastereomers that can be difficult to separate and may possess altered biological activity or toxicity profiles.[2][3][4][5]

This document moves beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to prevent, diagnose, and resolve epimerization issues in your synthetic workflow.

Section 1: Understanding the Core Problem: Mechanisms of Epimerization

This section addresses the fundamental chemical principles that govern epimerization in chiral amines. Understanding these pathways is the first step toward effective mitigation.

Q1: What is epimerization and why is it a critical issue for chiral bicyclic amines?

A1: Epimerization is a chemical process that changes the configuration at only one of several stereogenic centers within a molecule.[5][6] In the context of a chiral bicyclic amine, this typically occurs at a carbon atom adjacent (alpha) to an activating group, such as a newly formed amide carbonyl or another electron-withdrawing group. The central problem is the conversion of a single, pure diastereomer into a mixture of diastereomers.

This is critical because the three-dimensional shape of a drug molecule is paramount to its biological function. The presence of an undesired epimer can drastically reduce the efficacy of a compound, introduce off-target effects, or exhibit a different toxicity profile.[2] Furthermore, epimers often have very similar physical properties, making their separation by standard chromatographic methods challenging and costly, which is a significant hurdle in pharmaceutical development.[3][4]

Q2: What are the primary mechanistic pathways leading to epimerization during functionalization?

A2: Epimerization almost always proceeds through the formation of a planar, achiral intermediate. The loss of stereochemistry occurs because a subsequent protonation or reaction can occur from either face of this planar structure. The two most common pathways are:

  • Direct Enolization/Enamine Formation: The most direct route involves the abstraction of a proton from the chiral carbon atom by a base.[2][7] If the chiral carbon is alpha to a carbonyl group (like an amide), a planar enolate is formed. For a chiral center alpha to the amine itself, an enamine intermediate can be formed. Re-protonation of this intermediate from either face leads to a mixture of epimers. The acidity of this proton is the key factor; it is significantly increased by adjacent electron-withdrawing groups.[2][5]

  • Oxazolone Formation (During Amide Coupling): This is a specific and highly prevalent mechanism when functionalizing an amine via acylation with an N-protected amino acid.[2][3][5] The activated carboxyl group can undergo intramolecular cyclization to form a planar oxazolone intermediate. This intermediate is achiral at the formerly stereogenic center and is susceptible to racemization before the amine attacks to form the desired amide bond, resulting in an epimeric product mixture.[2]

Epimerization_Mechanism cluster_0 Chiral Bicyclic Amine Derivative cluster_1 Epimerization Event cluster_2 Product Mixture Start Desired Epimer (Chiral Center Intact) Intermediate Planar Intermediate (e.g., Enolate, Oxazolone) (Achiral Center) Start->Intermediate Base (Proton Abstraction) or High Activation (Oxazolone) Desired Desired Epimer Intermediate->Desired Re-protonation (Original Face) Undesired Undesired Epimer Intermediate->Undesired Re-protonation (Opposite Face)

Caption: General mechanism of epimerization via a planar intermediate.

Section 2: Troubleshooting Guide

This guide is structured to address common experimental observations. Identify the problem that best matches your situation to find probable causes and scientifically-grounded solutions.

ProblemProbable Cause(s)Recommended Solutions & Scientific Rationale
Significant epimerization (>5%) observed during amide bond formation (acylation). 1. Overly Reactive Coupling Reagent: Highly reactive reagents (e.g., some carbodiimides without additives) can rapidly form activated species that are prone to oxazolone formation.[2] 2. Strong or Sterically Unhindered Base: Bases like triethylamine (TEA) or excess N,N-diisopropylethylamine (DIPEA) can directly abstract the α-proton from the activated acid or the product amide.[2][5] 3. Polar Aprotic Solvent: Solvents like DMF or NMP can stabilize charged intermediates and accelerate epimerization pathways.[8] 4. Elevated Temperature: Higher temperatures provide the activation energy needed for epimerization.[8][9]1. Change Coupling Reagent/Additives:    • Switch to Uronium/Phosphonium Reagents with Additives: Use HATU or HBTU. These reagents incorporate 1-hydroxy-7-azabenzotriazole (HOAt) or 1-hydroxybenzotriazole (HOBt) respectively, which form active esters that are more resistant to epimerization than other intermediates.[2]    • Add Cu(II) Salts: Additives like CuCl₂ (1.2 eq) can suppress epimerization, particularly in carbodiimide-mediated couplings.[10][11] 2. Optimize Base:    • Use a Weaker or More Hindered Base: Switch from TEA to DIPEA or 2,4,6-collidine. Use the minimum stoichiometry required (typically 2.0-2.5 eq). 3. Change Solvent:    • Use a Less Polar Solvent: Switch to dichloromethane (DCM) or chloroform. If solubility is an issue, a mixture like chloroform/trifluoroethanol can be effective.[2] 4. Control Temperature:    • Run at Low Temperature: Perform the activation and coupling steps at 0 °C or below before allowing the reaction to slowly warm to room temperature.[2][8]
Epimerization occurs during a base-mediated alkylation or other C-C bond formation. 1. Base Strength and Temperature: The combination of a strong base (e.g., LDA, n-BuLi) and elevated temperature is a primary driver for deprotonation and epimerization. 2. Reversible Reaction Conditions: If the bond-forming step is reversible, the reaction may equilibrate to the thermodynamically more stable diastereomer, which may not be the desired product.[10] 3. Ring Strain: The bicyclic system's inherent strain can make one epimer significantly more stable than the other, providing a strong thermodynamic driving force for epimerization if a pathway exists.[10]1. Modify Base/Temperature Conditions:    • Use a Milder Base: If possible, screen weaker bases (e.g., K₂CO₃, Cs₂CO₃) that may be sufficient for the desired reaction but not for epimerization.    • Lower the Temperature: Perform the reaction at the lowest possible temperature that allows for an acceptable reaction rate. 2. Ensure Irreversibility:    • Choose Irreversible Conditions: Employ reagents and conditions that lead to a rapid and irreversible reaction to "trap" the kinetic product before it can epimerize.[10] 3. Computational Analysis:    • Model Relative Stabilities: Use computational chemistry to predict the relative stabilities of the epimers. This can inform whether you are fighting against a strong thermodynamic preference and guide synthetic strategy.[10]
Epimerization is detected at a stereocenter remote from the reaction site. 1. "Long-Range" Electronic Effects: Activating groups elsewhere in the molecule can increase the acidity of a proton at a distant chiral center, making it susceptible to epimerization under basic or acidic conditions.[10] 2. Catalyst-Mediated Epimerization: An acidic or basic site on a catalyst (e.g., a transition metal catalyst) can interact with the substrate to facilitate epimerization.[10]1. Employ Protecting Groups:    • Mask Activating Groups: Temporarily protect functional groups (e.g., ketones, esters) that may be increasing the acidity of remote protons. 2. Strict pH Control:    • Buffer the Reaction: Maintain the reaction mixture at a pH that minimizes the likelihood of unintended deprotonation. 3. Screen Catalysts/Additives:    • Test Different Catalysts: Evaluate catalysts with different steric and electronic properties to find one that does not promote epimerization.[10]

Section 3: Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are best for quantifying the epimeric ratio?

A1: The gold standard for separating and quantifying epimers (diastereomers) is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[2] Standard C18 columns can often resolve diastereomers.[12][13] For enantiomers, a chiral stationary phase is required. Other useful techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can often distinguish between diastereomers, as the different spatial arrangements lead to distinct chemical shifts. Integration of unique peaks allows for quantification.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While MS cannot distinguish isomers by mass, it can quantify them after they have been separated by LC.[12][13]

Q2: How does the structure of the bicyclic amine itself influence the risk of epimerization?

A2: The structure is highly influential. Key factors include:

  • Ring Strain: Fused ring systems can possess significant strain. Epimerization may occur if it leads to a more stable, less strained conformation (e.g., moving a bulky substituent from an axial-like to an equatorial-like position).[10]

  • Substituents: Electron-withdrawing groups near a chiral center will increase the acidity of the α-proton, making it more susceptible to base-mediated epimerization.[2][5]

  • Conformational Rigidity: While generally a benefit, the fixed conformation of a bicyclic system can sometimes place the α-proton in an orientation that is highly accessible for abstraction.

Q3: Are there any "epimerization-free" functionalization methods?

A3: While no chemical reaction is ever truly "free" of side reactions, some methods are known to be exceptionally low in epimerization. For amide bond formation, coupling reactions that proceed through Native Chemical Ligation (NCL) are considered epimerization-free.[8] Additionally, using reagents like HATU under optimized, low-temperature conditions can often reduce epimerization to undetectable levels (<0.1%).[11] For other functionalizations, methods that avoid strong bases and high temperatures, such as certain photoredox-catalyzed reactions, can offer high stereofidelity, although some photoredox methods are explicitly designed to cause epimerization to reach a thermodynamic mixture.[15]

Q4: When should I be most concerned about temperature control?

A4: Always, but especially during the activation step of an amide coupling and during any reaction involving a strong base . The formation of highly reactive intermediates (activated esters, enolates) is often the point of highest risk. Cooling the reaction to 0 °C or -20 °C before adding the base or coupling agent is a standard and highly effective practice to minimize the rate of epimerization relative to the rate of the desired reaction.[2][8]

Section 4: Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common functionalization reactions, designed to minimize epimerization.

Troubleshooting_Workflow Start Epimerization Detected in Functionalization CheckReaction Is it an Amide Coupling? Start->CheckReaction Protocol1 Implement Protocol 1: Low-Temp HATU Coupling CheckReaction->Protocol1 Yes BaseTemp Review Base & Temperature CheckReaction->BaseTemp No (e.g., Alkylation) YesCoupling YES NoCoupling NO CheckCopper Is Epimerization Still >1%? Protocol1->CheckCopper Protocol2 Implement Protocol 2: Cu(II) Additive Method CheckCopper->Protocol2 Yes FinalAnalysis Analyze Epimeric Ratio (Chiral HPLC) CheckCopper->FinalAnalysis No YesCopper YES NoCopper NO Protocol2->FinalAnalysis CheckSolvent Switch to Non-Polar Solvent (e.g., DCM) BaseTemp->CheckSolvent CheckSolvent->FinalAnalysis

Caption: Experimental workflow for troubleshooting epimerization.

Protocol 1: Low-Epimerization Amide Coupling using HATU/HOAt

This protocol is a first-line defense for minimizing epimerization during the acylation of a chiral bicyclic amine with an N-protected amino acid.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-protected chiral amino acid (1.0 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF). Note: DCM is preferred to suppress epimerization.[2]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 5 minutes.

  • Activation: Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) to the reaction mixture and stir for another 5 minutes at 0 °C. A color change is typically observed.

  • Amine Addition: Add the chiral bicyclic amine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification & Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Crucially, analyze the final product for epimeric purity by chiral HPLC.[2]

Protocol 2: Epimerization Suppression using a Cu(II) Additive with EDC

This protocol is an excellent alternative, particularly for carbodiimide-based couplings where epimerization is persistent. The Cu(II) ion is believed to act as a Lewis acid, influencing the reaction pathway to disfavor epimerization.[11]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the N-protected amino acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous copper(II) chloride (CuCl₂) (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Amine Addition: Add the chiral bicyclic amine component (1.2 eq) to the mixture.

  • Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the reaction.

  • Reaction: Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Stir for an additional 4-24 hours, monitoring for completion.

  • Work-up & Analysis: Follow the work-up, purification, and analysis steps as described in Protocol 1. The simultaneous use of HOBt and Cu²⁺ ions in carbodiimide-mediated couplings has been shown to yield products with <0.1% epimerization.[11]

References

  • Vargas-Rivera, M. A., Liu, A. S., & Ellman, J. A. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Organic Letters, 25(51), 9197–9201. [Link]

  • Various Authors. (2018). Factors affecting epimerization/isomerization? ResearchGate. [Link]

  • Dahmani, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 29(1), 38. [Link]

  • Dahmani, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 29(1), 38. [Link]

  • Kananovich, D., et al. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Advances, 10(25), 14853–14865. [Link]

  • Perry, M. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath Thesis. [Link]

  • Unknown Author. (n.d.). Epimerization of Peptide. SlideShare. [Link]

  • Dahmani, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 29(1), 38. [Link]

  • Uekama, K., et al. (1990). Epimerization and racemization of some chiral drugs in the presence of cyclodextrin and liposomes. Journal of Inclusion Phenomena and Molecular Recognition in Chemistry, 9(1), 35-46. [Link]

  • Ryadnov, M. G., Klimenko, L. V., & Mitin, Y. V. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Journal of Peptide Research, 53(3), 322–328. [Link]

  • Xia, Y., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 86(19), 9497–9504. [Link]

  • Xia, Y., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. eScholarship, University of California. [Link]

  • Uekama, K., et al. (1990). Epimerization and racemization of some chiral drugs in the presence of human serum albumin. Chemical & Pharmaceutical Bulletin, 38(8), 2218-2221. [Link]

  • Various Authors. (2012). How to reduce epimerization in Chiral molecule? ResearchGate. [Link]

  • Wikipedia contributors. (2023). Chiral analysis. Wikipedia. [Link]

  • Dahmani, S., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Vargas-Rivera, M. A., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society, 144(1), 185-191. [Link]

  • Chemistry Learning. (2021, September 18). Epimers and Epimerization. YouTube. [Link]

  • Ziegler, C., & Knochel, P. (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews. [Link]

  • Allen, S. E., & Seidel, D. (2024). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. Journal of the American Chemical Society. [Link]

  • Wang, D., et al. (2021). Recent advances in the functionalization of saturated cyclic amines. Organic Chemistry Frontiers, 8(1), 134-164. [Link]

Sources

Validation & Comparative

"1H NMR and 13C NMR data for Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison and analysis of the ¹H and ¹³C NMR spectral data for Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate. This document is structured to offer not just reference data, but a practical framework for researchers to distinguish between positional isomers, a common challenge in synthetic chemistry.

Introduction: The Challenge of Isomeric Purity in Bicyclic Scaffolds

The 3,6-diazabicyclo[3.1.1]heptane framework is a rigid, bridged bicyclic system that serves as a valuable scaffold in medicinal chemistry, particularly in the development of ligands for nicotinic acetylcholine receptors (nAChRs).[1][2] Protecting one of the two secondary amine groups, typically with a tert-butyloxycarbonyl (Boc) group, is a standard strategy to allow for selective functionalization of the remaining nitrogen. This leads to two possible positional isomers:

  • This compound (CAS 1251017-66-9)

  • Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS 869494-16-6)

Distinguishing between these isomers is critical, as their reactivity and subsequent synthetic pathways are entirely different. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose. This guide will compare the known spectral data of the more commonly cited 6-carboxylate isomer with the expected data for the 3-carboxylate isomer, providing a clear rationale for spectral assignments.

Visualizing the Isomers

The subtle difference in the position of the Boc protecting group has a significant impact on the molecule's symmetry and the electronic environment of the bicyclic core.

cluster_0 This compound cluster_1 Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate 3-carboxylate 3-carboxylate 6-carboxylate 6-carboxylate

Figure 1. Chemical structures of the two positional isomers.

NMR Data Comparison: Known vs. Predicted

While this compound is commercially available[3][4], peer-reviewed publications detailing its full NMR characterization are sparse. In contrast, the 6-carboxylate isomer is more frequently cited as a synthetic intermediate.[5] Therefore, we will present the data for the 6-carboxylate and use established principles of NMR spectroscopy to predict the spectrum for the 3-carboxylate isomer.

Analysis of Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

In this isomer, the Boc group is attached to the N6 nitrogen. This desymmetrizes the molecule, leading to distinct signals for most protons and carbons. The protons and carbons alpha to the N6-Boc group will experience a significant downfield shift due to the electron-withdrawing nature of the carbonyl group.

Table 1: Experimental NMR Data for Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (Note: Data is compiled from typical values found on supplier certificates of analysis and may vary slightly based on conditions.)[6][7]

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm
~4.30 (br s, 2H)H-7, H-5 (α to N-Boc)~155.0
~3.95 (br s, 2H)H-2, H-4 (α to N-H)~80.0
~3.10 (m, 1H)H-1~58.0
~2.90 (s, 1H)N-H~52.0
~2.05 (m, 2H)H-8 (geminal)~35.0
~1.45 (s, 9H)C(CH₃)₃ (Boc)~28.5
~25.0
Predicted Data for this compound

When the Boc group is moved to the N3 position, the electronic environment changes dramatically. The protons and carbons at positions 2 and 4 are now alpha to the carbamate and will be shifted downfield. Conversely, the protons at position 7 and the carbon at C7, now alpha to a secondary amine (N-H), will be shifted upfield relative to the 6-Boc isomer.

Table 2: Predicted NMR Data for this compound

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Predicted Shift (δ) ppm Assignment Predicted Shift (δ) ppm
~4.30 (br s, 2H)H-2, H-4 (α to N-Boc)~155.0
~3.95 (br s, 1H)H-7 (α to N-H)~80.0
~3.40 (m, 2H)H-1, H-5~58.0
~3.10 (d, 1H)H-7 (α to N-H)~53.0
~2.50 (s, 1H)N-H~48.0
~1.80 (m, 2H)H-8 (geminal)~28.5
~1.45 (s, 9H)C(CH₃)₃ (Boc)~26.0

Key Differentiators: The most telling signals will be the chemical shifts of the methylene protons alpha to the nitrogens. In the 3-Boc isomer , the protons at C2/C4 will be downfield (~4.3 ppm), while the protons at C7 will be significantly upfield. In the 6-Boc isomer , the protons at C5/C7 are downfield (~4.3 ppm), while the protons at C2/C4 are upfield.

Experimental Protocol: A Self-Validating Workflow

To ensure accurate and unambiguous structural determination, the following protocol should be employed. This workflow is designed to be self-validating by incorporating standard best practices.

Step 1: Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.

  • Sample Quantity : Weigh approximately 5-10 mg of the compound for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is preferable due to the low natural abundance of the ¹³C isotope.

  • Solvent Selection : Deuterated chloroform (CDCl₃) is the standard solvent for this class of compounds due to its excellent dissolving power and relatively clean spectral window. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but be aware that chemical shifts will vary.

  • Procedure :

    • Place the weighed sample into a clean, dry 5 mm NMR tube.

    • Using a clean Pasteur pipette, add approximately 0.6 mL of the deuterated solvent. The final solution height should be around 4.5-5 cm.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra. Many commercial deuterated solvents already contain TMS.

    • Cap the NMR tube securely and gently agitate until the sample is fully dissolved. The solution must be transparent and free of any solid particles. If solids are present, filter the solution through a small cotton plug in a pipette into a clean NMR tube.

Step 2: NMR Data Acquisition
  • Instrumentation : Data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Experiment :

    • Tune and shim the spectrometer on the sample.

    • Acquire a standard single-pulse ¹H spectrum.

    • Key parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of ~4 seconds.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C NMR Experiment :

    • Acquire a proton-decoupled ¹³C spectrum (¹³C{¹H}). This simplifies the spectrum to single lines for each unique carbon atom.

    • Key parameters: 512-2048 scans (or more, depending on concentration), relaxation delay (d1) of 2 seconds.

    • Reference the spectrum using the TMS signal at 0.00 ppm or the solvent peak (CDCl₃ at 77.16 ppm).

Step 3: Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum correctly to obtain a flat baseline.

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

  • Analyze the chemical shifts, splitting patterns (multiplicity), and integration values to assign the peaks to the molecular structure, comparing the results against the expected data in Tables 1 and 2.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in ~0.6 mL CDCl3 with TMS weigh->dissolve filter Filter if solids are present dissolve->filter h1 Acquire 1H Spectrum (16-32 scans) filter->h1 c13 Acquire 13C{1H} Spectrum (512+ scans) filter->c13 process Fourier Transform, Phase, & Reference h1->process c13->process assign Assign Peaks based on Shift & Multiplicity process->assign compare Compare to Isomer Data (Tables 1 & 2) assign->compare confirm Confirm Isomer Identity compare->confirm

Figure 2. Experimental workflow for isomer identification.

Conclusion

References

  • CNR API. (n.d.). and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: novel selective ligands with subnanomolar affinity for α4β. Publications CNR API. Retrieved from [Link]

  • PMC. (n.d.). 5-(5-(6-[11C]methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)pyridin-2-yl)-1H-indole as a potential PET radioligand for imaging cerebral α7-nAChR in mice. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3,6-diazabicyclo(3.1.1)heptane-6-carboxylate. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • AIR Unimi. (n.d.). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3,6-Diazabicyclo[3.1.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the robust characterization of novel chemical entities is a cornerstone of successful therapeutic innovation. The 3,6-diazabicyclo[3.1.1]heptane scaffold has emerged as a promising structural motif in modern drug discovery, prized for its conformational rigidity and ability to serve as a versatile bioisostere for piperidine and other key heterocyles.[1] The effective application of these derivatives hinges on precise analytical methodologies, with mass spectrometry standing as an indispensable tool for structural elucidation, purity assessment, and metabolic profiling.

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 3,6-diazabicyclo[3.1.1]heptane derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource grounded in scientific principles.

Choosing the Right Ionization Technique: A Comparative Analysis

The selection of an appropriate ionization source is paramount for achieving optimal sensitivity and generating informative mass spectra. The choice is intrinsically linked to the physicochemical properties of the analyte, particularly its polarity and thermal stability. For 3,6-diazabicyclo[3.1.1]heptane derivatives, which often feature basic nitrogen atoms, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most pertinent techniques.

Ionization TechniquePrincipleAnalytesAdvantagesDisadvantages
Electrospray Ionization (ESI) Soft ionization technique where ions in solution are transferred to the gas phase.Polar, thermally labile, and large molecules.Gentle ionization with minimal fragmentation, suitable for determining molecular weight.[2][3]Can be susceptible to ion suppression from matrix components.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent, which then transfers a proton to the analyte.Less polar and more volatile compounds.Less prone to matrix effects than ESI; good for compounds that are not easily ionized by ESI.[4]Can cause more in-source fragmentation than ESI.
Matrix-Assisted Laser Desorption/Ionization (MALDI) A laser desorbs and ionizes the analyte co-crystallized with a matrix.Large biomolecules (proteins, peptides).Generates singly charged ions with little fragmentation.[2]Matrix interference can complicate spectral interpretation.[2]
Electron Ionization (EI) A high-energy electron beam bombards the analyte in the gas phase.Volatile, thermally stable, small molecules.Produces extensive, reproducible fragmentation patterns useful for structural elucidation.[2]Often leads to the absence of a molecular ion peak.[4]

For most 3,6-diazabicyclo[3.1.1]heptane derivatives encountered in drug discovery, which are often polar and exist as salts, ESI is the preferred ionization method . Its soft nature ensures the preservation of the molecular ion, providing a clear determination of the molecular weight. APCI can be a valuable alternative for less polar derivatives or when matrix effects are a significant concern.[4]

Deciphering Fragmentation Patterns: A Window into Molecular Structure

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, where a specific ion (typically the molecular ion) is isolated and fragmented to produce a characteristic pattern of product ions. The fragmentation of cyclic amines is governed by established principles, primarily involving cleavages alpha to the nitrogen atom and ring-opening reactions.

For a representative 3,6-diazabicyclo[3.1.1]heptane derivative, such as tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, we can propose a logical fragmentation pathway. The presence of the Boc protecting group introduces its own characteristic fragmentation patterns, namely the loss of isobutylene (56 Da) and the entire Boc group (100 Da).[5][6]

The fragmentation of the bicyclic core is expected to proceed through several key pathways:

  • Alpha-cleavage: The initial radical cation can undergo cleavage of the C-C bond adjacent to a nitrogen atom, leading to a resonance-stabilized cation.

  • Ring-opening: Subsequent to alpha-cleavage, the strained four-membered ring can open, leading to a more stable acyclic ion.

  • Loss of small neutral molecules: The fragmentation cascade can also involve the elimination of small, stable neutral molecules like ethylene or ammonia.

M [M+H]+ F1 Loss of isobutylene (-56 Da) M->F1 Boc fragmentation F2 Loss of Boc group (-100 Da) M->F2 Boc fragmentation F4 Alpha-Cleavage F2->F4 Core fragmentation F3 Ring Opening F4->F3 Core fragmentation cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis Prep1 Weigh Compound Prep2 Dissolve in Solvent Prep1->Prep2 Prep3 Serial Dilutions Prep2->Prep3 LC1 Inject Sample Prep3->LC1 LC2 Reversed-Phase C18 Column LC1->LC2 LC3 Gradient Elution LC2->LC3 MS1 ESI+ Ionization LC3->MS1 MS2 Full Scan (MS1) MS1->MS2 MS3 Isolate [M+H]+ MS2->MS3 MS4 Collision-Induced Dissociation MS3->MS4 MS5 Product Ion Scan (MS2) MS4->MS5 Data1 Identify [M+H]+ MS5->Data1 Data2 Analyze Fragmentation Pattern Data1->Data2 Data3 Structure Elucidation Data2->Data3

Sources

A Comparative Guide for Medicinal Chemists: Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate vs. Piperazine in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperazine ring is a cornerstone of medicinal chemistry, celebrated for its versatility and presence in numerous approved drugs.[1] However, its inherent flexibility can present challenges in achieving high target affinity and selectivity. This guide provides an in-depth comparison between the traditional piperazine scaffold and an emerging alternative: the conformationally restricted tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate (Boc-DBH). We will dissect their structural nuances, compare key physicochemical properties, and explore the profound implications of these differences on drug design, metabolic stability, and intellectual property. This analysis is supported by experimental data and protocols to empower researchers in making informed scaffold selections for next-generation therapeutics.

Introduction to Core Scaffolds: Flexibility vs. Rigidity

The strategic selection of a core scaffold is a critical decision in drug discovery, profoundly influencing a molecule's pharmacodynamic and pharmacokinetic profiles.

The Ubiquitous Piperazine: A Flexible Mainstay

Piperazine is a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions. Its widespread use stems from its synthetic tractability and its ability to modulate physicochemical properties like solubility and basicity.[2] As a flexible motif, piperazine predominantly exists in a dynamic equilibrium of chair and boat conformations.[3][4] This conformational adaptability allows it to engage with a wide variety of biological targets, contributing to its status as a "privileged structure" in drug design.[1] However, this same flexibility can be a double-edged sword, leading to an entropic penalty upon binding and potentially lower selectivity due to off-target interactions.

The Emerging Challenger: 3,6-Diazabicyclo[3.1.1]heptane (DBH) - A Rigid Analog

The 3,6-diazabicyclo[3.1.1]heptane (DBH) scaffold represents a conformationally constrained bioisostere of piperazine.[5] By tethering the C2 and C5 positions of a piperazine-like ring with a methylene bridge, the system is locked into a rigid conformation. This pre-organization of substituent vectors in 3D space can offer significant advantages, including enhanced binding affinity, improved selectivity, and the potential to block metabolic pathways.[6] The specific subject of this guide, this compound, is a commonly used mono-protected intermediate that allows for selective functionalization at the N6 position.[7]

Head-to-Head Physicochemical & Structural Comparison

The fundamental differences in structure between piperazine and Boc-DBH give rise to distinct physicochemical properties that are critical for drug design.

Structural Rigidity and Conformational Space

The most striking difference is the degree of flexibility. Piperazine's ring can invert, allowing its substituents to adopt various spatial arrangements.[3] In contrast, the bicyclic nature of DBH severely restricts this movement. This rigidity reduces the entropic cost of binding to a target protein, as the molecule does not need to "freeze" into a specific bioactive conformation. This can translate directly to higher binding affinity.[6]

G cluster_0 Piperazine (Flexible) cluster_1 3,6-Diazabicyclo[3.1.1]heptane (Rigid) p1 Chair 1 p2 Boat p1->p2 Conformational Equilibrium p3 Chair 2 p2->p3 Conformational Equilibrium p3->p1 Conformational Equilibrium dbh Locked Conformation

Caption: Conformational flexibility of piperazine vs. the rigid DBH scaffold.

Basicity (pKa) and Protonation States

The basicity of the nitrogen atoms is crucial for target interaction (e.g., forming salt bridges) and for aqueous solubility. Unsubstituted piperazine has two pKa values, approximately 9.73 and 5.35.[8][9][10] The N-substituents significantly modulate these values. For instance, N-alkylation tends to slightly decrease the pKa of the adjacent nitrogen.[11]

Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The calculated XLogP3 for Boc-DBH is approximately 0.7.[12][13] For unsubstituted piperazine, the LogP is approximately -1.5, indicating it is quite hydrophilic.[9] The addition of substituents dramatically alters this value. The rigid, three-dimensional structure of the DBH scaffold can bury some of the polar nitrogen surface area compared to a more open piperazine conformer, which can influence its lipophilicity and interactions with biological membranes.

Data Presentation: Comparative Physicochemical Properties
PropertyPiperazine (Unsubstituted)This compoundRationale for Difference
Molecular Weight 86.14 g/mol [9]198.26 g/mol [12]Addition of Boc group and bicyclic structure.
Conformation Flexible (Chair/Boat)[3]Rigid, Locked[6]Methylene bridge restricts ring inversion.
pKa (approx.) pKa1: ~9.73, pKa2: ~5.35[10]N/A (Requires experimental determination)Geometry and electronic effects of the bicyclic system.
Calculated LogP -1.5[9]0.7 (XLogP3)[13]3D structure and large non-polar Boc group increase lipophilicity.
TPSA 24.1 Ų[9]41.6 Ų[12][13]The carbamate group of the Boc-protector adds polar surface area.

Implications for Drug Design & ADME Properties

The structural and physicochemical differences between these scaffolds have profound consequences for drug development.

Target Engagement and Selectivity

The pre-organized conformation of the DBH scaffold can lead to more potent and selective compounds. By locking substituents into a defined orientation, the molecule can be designed to perfectly complement the topology of a target's binding site, minimizing the entropic penalty of binding.[6] This can be particularly advantageous for achieving selectivity between closely related protein isoforms, where subtle differences in the binding pocket can be exploited by a rigid ligand.

Metabolic Stability

Piperazine rings are known metabolic hotspots. The carbons alpha to the nitrogen atoms are susceptible to oxidation by cytochrome P450 (CYP) enzymes, and N-dealkylation is a common clearance pathway.[14][15][16] The rigid structure of the DBH scaffold can sterically shield these positions, hindering the approach of metabolic enzymes and potentially improving the compound's half-life. This structural constraint can be a deliberate design strategy to "block" known metabolic liabilities.

Navigating Chemical Space and Intellectual Property

From a strategic perspective, employing novel scaffolds like DBH allows researchers to explore new chemical space. It serves as a non-classical bioisostere for piperazine, enabling the design of new chemical entities (NCEs) that can circumvent existing patents and establish a novel intellectual property position.[17]

Experimental Protocols for Scaffold Evaluation

To objectively compare derivatives of these scaffolds, a standardized set of in vitro assays is essential.

Protocol: Measurement of LogD₇.₄ by Shake-Flask Method

This protocol determines the lipophilicity of a compound at physiological pH.

  • Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Prepare buffer solutions of pH 7.4 and n-octanol.

  • Partitioning: Add a small volume of the stock solution to a vial containing a known ratio of n-octanol and pH 7.4 buffer (e.g., 1:1 v/v).

  • Equilibration: Shake the vial vigorously for 1-2 hours at room temperature to allow for partitioning equilibrium.

  • Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).

Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay predicts in vivo clearance by measuring the rate of metabolism by key drug-metabolizing enzymes.

  • Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, test compound, and a positive control (e.g., a rapidly metabolized drug like verapamil).

  • Incubation: Pre-warm HLM in a phosphate buffer (pH 7.4) at 37°C. Add the test compound (final concentration typically 1 µM).

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693 / k).

G cluster_0 Scaffold Selection Workflow cluster_1 In Vitro Testing start Define Project Goals (e.g., Potency, Selectivity, PK) piperazine Consider Piperazine (Flexible, Known Art) start->piperazine dbh Consider DBH Scaffold (Rigid, Novel IP) start->dbh design In Silico Design & Virtual Screening piperazine->design dbh->design synthesis Synthesize Derivatives design->synthesis pka pKa Determination synthesis->pka logd LogD7.4 Assay synthesis->logd metstab Metabolic Stability (Microsomes, Hepatocytes) synthesis->metstab solubility Solubility Assay synthesis->solubility data Analyze Data: Structure-Activity Relationship (SAR) Structure-Property Relationship (SPR) pka->data logd->data metstab->data solubility->data decision Select Lead Scaffold data->decision

Caption: A typical workflow for evaluating and selecting a chemical scaffold.

Conclusion & Future Outlook

The choice between a flexible piperazine and a rigid DBH scaffold is not a matter of one being universally superior. Instead, the decision must be context-driven, guided by the specific goals of the drug discovery program.

  • Choose Piperazine when: Rapid exploration of chemical space is needed, synthetic accessibility is paramount, or when a degree of conformational adaptability is required for the target.[18][19]

  • Choose a DBH scaffold when: High affinity and/or selectivity are primary goals, overcoming known metabolic liabilities of a piperazine analog is necessary, or establishing a strong, novel intellectual property position is a key strategic driver.[6][20]

As our understanding of structure-based drug design deepens, the strategic use of conformationally constrained scaffolds like 3,6-diazabicyclo[3.1.1]heptane will continue to grow. They provide a powerful tool for medicinal chemists to overcome long-standing challenges in drug discovery, enabling the development of more precise and durable therapeutics.

References

  • Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373–4385.
  • Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.
  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets.
  • Manetti, F. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Request PDF. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Addressing Metabolic Instability of the Piperazine Moiety. BenchChem.
  • PubChem. (n.d.). Tert-butyl 3,6-diazabicyclo[3.1.
  • Bicycle Therapeutics. (n.d.). Therapeutic Modalities. Bicycle Therapeutics.
  • Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent. (2011). Journal of Molecular Modeling, 17(1), 181-200.
  • Bicyclic Peptides: Types, Synthesis and Applications. (n.d.).
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). MedChemComm, 8(7), 1479-1485.
  • Exploration Science. (2022, November 18).
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.).
  • Conformational analysis of 2-substituted piperazines. (2016). Bioorganic & Medicinal Chemistry Letters, 26(14), 3293-3296.
  • ChemicalBook. (n.d.). tert-Butyl 3,6-diazabicyclo[3.1.
  • Wikipedia. (n.d.). Piperazine. Wikipedia.
  • pK a values of common substituted piperazines. (n.d.).
  • Bicyclic peptides: Paving the road for therapeutics of the future. (n.d.). Bohrium.
  • PubChem. (n.d.). Piperazine. PubChem.
  • Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? (2013). Bioorganic & Medicinal Chemistry, 21(17), 5465-5473.
  • Better than ADCs? AstraZeneca bids for Bicyclic Peptides. (2022, June 22). Labiotech.eu.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Sigma-Aldrich. (n.d.). tert-butyl 3,6-diazabicyclo[3.1.
  • Khalili, F., Henni, A., & East, A. L. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.
  • The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. (1972). Journal of the Chemical Society, Perkin Transactions 2, 1678-1683.
  • ChemScene. (n.d.). tert-Butyl 3,6-diazabicyclo[3.1.
  • BenchChem. (n.d.). 6-Azabicyclo[3.1.1]heptane. BenchChem.
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). Journal of Analytical Toxicology, 42(2), 116-123.
  • Metabolic interactions with piperazine-based 'party pill' drugs. (n.d.).
  • AK Scientific, Inc. (n.d.). tert-Butyl 3,6-diazabicyclo[3.1.
  • AK Scientific, Inc. (n.d.). Tert-butyl 6-(2,2,2-trifluoroacetyl)-3,6-diazabicyclo[3.1.
  • Angene Chemical. (n.d.). tert-butyl 3,6-diazabicyclo[3.1.
  • ChemicalBook. (n.d.). tert-Butyl 3,6-diazabicyclo[3.1.
  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (2024). The Journal of Organic Chemistry.
  • Blumberg Institute. (2022).
  • 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity. (2005).
  • PubChem. (n.d.). tert-Butyl 3,6-diazabicyclo(3.1.1)
  • Teodori, E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1085.
  • Sigma-Aldrich. (n.d.). (1R,5S)-6-Isopropyl-3-(4-nitrophenyl)-3,6-diazabicyclo[3.1.1]heptane. Sigma-Aldrich.
  • Request PDF. (n.d.). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block.

Sources

A Comparative Guide to the X-ray Crystal Structures of 3,6-Diazabicyclo[3.1.1]heptane Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the rigid three-dimensional architecture of bicyclic scaffolds is of paramount importance for the design of potent and selective therapeutics. Among these, 3,6-diazabicyclo[3.1.1]heptane has emerged as a compelling structural motif, offering a constrained conformational framework that can precisely orient substituents for optimal interaction with biological targets. This guide provides an in-depth comparison of the X-ray crystal structure of 3,6-diazabicyclo[3.1.1]heptane derivatives with alternative bicyclic diamine scaffolds, supported by experimental data and detailed protocols.

The Structural Significance of 3,6-Diazabicyclo[3.1.1]heptane

The 3,6-diazabicyclo[3.1.1]heptane core is a bridged bicyclic amine that can be considered a conformationally restricted analog of piperazine. This rigidity is a key attribute in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. Derivatives of this scaffold have shown significant promise as ligands for various biological targets, including nicotinic acetylcholine receptors (nAChRs), where they have been explored for the treatment of pain and neurological disorders.

While numerous studies have focused on the synthesis and biological evaluation of these derivatives, detailed experimental investigations into their solid-state structures are less common. Understanding the precise bond lengths, bond angles, and torsion angles through X-ray crystallography is crucial for validating computational models and informing the rational design of new drug candidates.

Comparative Structural Analysis of Bicyclic Diamines

To provide a comprehensive understanding of the structural nuances of the 3,6-diazabicyclo[3.1.1]heptane system, we present a comparative analysis with other pertinent bicyclic diamine scaffolds for which X-ray crystallographic data is available.

The 2,5-Diazabicyclo[2.2.1]heptane Scaffold: A Close Relative

A frequently employed alternative to the 3,6-diazabicyclo[3.1.1]heptane core is the 2,5-diazabicyclo[2.2.1]heptane system. The crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide provides valuable insights into the geometry of this scaffold[1][2]. The asymmetric unit of this structure contains two crystallographically independent cages, each protonated at the two nitrogen sites[1][2].

In a derivative, (1S,4S)-2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane, the key bond angles within the bicyclic core are C2—C5—C4 at 92.9 (3)°, C4—N1—C1 at 107.2 (3)°, and C3—N2—C2 at 106.1 (3)°. The two benzene rings attached to the scaffold are oriented in opposite directions with respect to the rigid core[3].

The 3,8-Diazabicyclo[3.2.1]octane Scaffold: A Larger Ring System

Expanding the ring system, the 3,8-diazabicyclo[3.2.1]octane scaffold offers a different geometric profile. The X-ray structural analysis of 8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane reveals the conformational details of this larger bicyclic system[4]. The different orientations of the substituents on the nitrogen atoms in isomeric forms of this compound have been shown to influence their pharmacological properties[4].

The 6-Azabicyclo[3.1.1]heptane Scaffold: A Mono-Aza Analogue

While not a diamine, the 6-azabicyclo[3.1.1]heptane scaffold provides a valuable comparison due to its identical bicyclo[3.1.1]heptane core. This allows for an assessment of the influence of the second nitrogen atom on the overall geometry. Recent research has focused on the synthesis and structural characterization of 3-substituted derivatives of this scaffold as conformationally restricted piperidine analogues[5]. X-ray crystallographic analysis has been instrumental in confirming the stereochemistry and understanding the conformational nuances of these compounds[5]. The crystal structures of cis- and trans-isomers of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid have been deposited with the Cambridge Crystallographic Data Centre (CCDC), providing a clear picture of their solid-state conformations[5].

Parameter2,5-Diazabicyclo[2.2.1]heptane Derivative[3]3,8-Diazabicyclo[3.2.1]octane Derivative[4]6-Azabicyclo[3.1.1]heptane Derivative[5]3,6-Diazabicyclo[3.1.1]heptane Derivative (Predicted)
Bridgehead C-C-C Angle ~93°VariesVariesExpected to be constrained
C-N-C Angle (within ring) ~106-107°VariesVariesExpected to be similar to other bicyclic systems
Nitrogen Atom Hybridization sp³sp³sp³sp³
Overall Conformation Rigid, boat-likeFlexible, chair-boat interconversion possibleRigid, constrained chair/boatHighly rigid, constrained

Note: Predicted values for the 3,6-diazabicyclo[3.1.1]heptane derivative are based on computational modeling and comparison with related structures, as detailed experimental crystallographic data is not widely available in the public domain.

Experimental Protocols: From Molecule to Crystal Structure

The determination of the X-ray crystal structure of a small molecule is a multi-step process that requires careful execution of crystallization and diffraction experiments.

Crystallization of Bicyclic Diamine Derivatives

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography[6][7]. The choice of crystallization method and solvent is critical and often requires empirical screening.

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment[8]. This method is straightforward but can sometimes lead to the formation of multiple small crystals rather than a single large one.

  • Vapor Diffusion: This is a highly effective method for small quantities of material[6]. A solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution induces slow crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent[8]. Crystallization occurs at the interface as the two solvents slowly mix.

Diagram of the Vapor Diffusion Crystallization Technique:

VaporDiffusion cluster_0 Sealed Chamber cluster_1 Inner Vial solution Compound in Solvent antisolvent Anti-solvent antisolvent->solution Vapor Diffusion XRD_Workflow crystal Single Crystal Selection & Mounting data_collection X-ray Diffraction Data Collection crystal->data_collection data_processing Data Integration & Scaling data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation cif Crystallographic Information File (CIF) validation->cif

Caption: From crystal to structure: the X-ray diffraction workflow.

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.[9][10] The three-dimensional arrangement of atoms in the crystal is then determined by solving the "phase problem," often using direct methods for small molecules.[11] The initial structural model is then refined to achieve the best possible fit with the experimental data.

Conclusion and Future Directions

The rigid framework of 3,6-diazabicyclo[3.1.1]heptane and its analogues offers a powerful platform for the design of novel therapeutics. While synthetic and pharmacological studies are abundant, this guide highlights the critical need for more extensive experimental determination of their X-ray crystal structures. A deeper understanding of the solid-state conformations of these molecules will undoubtedly accelerate the structure-based design of next-generation drugs with enhanced potency and selectivity. The continued application of advanced crystallization techniques and high-resolution X-ray diffraction will be instrumental in populating the structural databases with this vital information, thereby empowering the medicinal chemistry community to fully exploit the potential of these fascinating bicyclic scaffolds.

References

  • Rumyantsev, A. M., et al. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E: Crystallographic Communications, 73(11), 1679-1682. [Link]

  • Britvin, S. N., et al. (2017). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. ResearchGate. [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 48-51. [Link]

  • University of York. Single Crystal X-ray Diffraction. University of York Chemistry Teaching Labs. [Link]

  • Zhu, J. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

  • Wu, C., et al. (2011). (1S,4S)-2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo-[2.2.1]heptane. Acta Crystallographica Section E: Structure Reports Online, 67(1), o272. [Link]

  • PLATINUM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. PLATINUM. [Link]

  • Holzer, W., et al. (1999). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Chemical Communications, (18), 1799-1800. [Link]

  • Jones, P. G. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 575–586. [Link]

  • Bombieri, G., et al. (2002). A STRUCTURAL AND CONFORMATIONAL STUDY OF 8-p-NITROCINNAMYL-3-PROPIONYL-3,8-DIAZABICYCLO[3.2.1]OCTANE AND ITS ISOMER. HETEROCYCLES, 57(3), 523-534. [Link]

  • Ahlin, K., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(38), 16462-16466. [Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Beinat, C., et al. (2016). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. [Link]

  • Bolte, M. (2017). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Blumberg Institute. (2021). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]

  • Clarke, M. L., & Waddell, P. G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995-2010. [Link]

  • PubChem. 3,8-Diazabicyclo(3.2.1)octane. PubChem. [Link]

  • PubChem. 3,8-diazabicyclo(3.2.1)octane, 3-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-8-methyl-,(z)-2-butenedioate (1:1). PubChem. [Link]

  • Tummalapalli, S. R., et al. (2017). Synthesis and computational analysis of conformationally restricted [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Tetrahedron Letters, 58(43), 4087-4089. [Link]

  • Cambridge Crystallographic Data Centre. (2024). CCDC 2391276: Experimental Crystal Structure Determination. OSTI.GOV. [Link]

  • Sepe, V., et al. (2017). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm, 8(1), 135-141. [Link]

  • Cambridge Crystallographic Data Centre. (2016). CCDC 1429470: Experimental Crystal Structure Determination. The University of Manchester. [Link]

  • PubChem. tert-Butyl 3,6-diazabicyclo(3.1.1)heptane-6-carboxylate. PubChem. [Link]

  • Google Patents. (2023). RU2787767C2 - Benzoxazole derivative crystal.
  • Pham, T. A., et al. (2014). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). European Journal of Medicinal Chemistry, 86, 60-74. [Link]

  • Grygorenko, O. O., et al. (2011). Bicyclic conformationally restricted diamines. Chemical Reviews, 111(9), 5506-5568. [Link]

  • Murineddu, G., et al. (2019). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry, 180, 51-61. [Link]

  • PubChem. Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride. PubChem. [Link]

  • Reddy, D. S., & Chi, K. W. (2011). Bicyclization involving pseudo-intramolecular imination with diamines. Chemical Communications, 47(17), 4938-4940. [Link]

  • Grygorenko, O. O., et al. (2011). Bicyclic conformationally restricted diamines. Chemical Reviews, 111(9), 5506-5568. [Link]

  • Isert, C., et al. (2022). Exploring bicyclic diamines as drug scaffolds. Chimia, 76(1-2), 114-114. [Link]

  • Murineddu, G., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. ResearchGate. [Link]

  • Li, Z., et al. (2023). Photochemical Intermolecular [3σ + 2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes. Journal of the American Chemical Society, 145(1), 237-245. [Link]

  • Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10488-10500. [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Boc-3,6-diazabicyclo[3.1.1]heptane Derivatives as nAChR Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neuronal nicotinic acetylcholine receptor (nAChR) modulation, the 3,6-diazabicyclo[3.1.1]heptane scaffold has emerged as a promising and versatile platform. This guide provides an in-depth comparison of the biological activity of compounds synthesized from this core structure, juxtaposing their performance against established alternatives such as varenicline and epibatidine analogs. We will delve into the causality behind experimental choices, present supporting data in a clear and comparative format, and provide detailed methodologies to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Targeting nAChRs with Bicyclic Scaffolds

Neuronal nAChRs, particularly the α4β2 subtype, are ligand-gated ion channels widely distributed throughout the central nervous system. Their activation by acetylcholine plays a critical role in modulating the release of various neurotransmitters, most notably dopamine.[[“]][[“]] This modulation is fundamental to cognitive processes, reward pathways, and pain perception. Consequently, nAChRs have become a focal point for therapeutic intervention in a range of CNS disorders, including nicotine addiction, neurodegenerative diseases, and chronic pain.

The rigid, bicyclic structure of 3,6-diazabicyclo[3.1.1]heptane offers a distinct advantage in medicinal chemistry. It provides a constrained conformation that can enhance binding affinity and selectivity for specific nAChR subtypes, a critical factor in mitigating off-target effects. This guide will explore how modifications to this core scaffold influence its interaction with nAChRs and translate into specific biological activities.

Comparative Analysis of Receptor Binding Affinity

A primary determinant of a compound's pharmacological profile is its binding affinity for its molecular target. For nAChR modulators, high affinity for the α4β2 subtype is often desired, while lower affinity for other subtypes, such as the α7 nAChR, can contribute to a more favorable side-effect profile. The following table compares the binding affinities (Ki values) of representative 3,6-diazabicyclo[3.1.1]heptane derivatives with key comparator compounds.

Compound ClassRepresentative Compoundα4β2 nAChR Ki (nM)α7 nAChR Ki (nM)Selectivity (α7/α4β2)Reference(s)
3,6-Diazabicyclo[3.1.1]heptane Derivatives 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane0.023 - 0.056>10,000>178,571[3]
5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(2-fluorophenyl)nicotinamide0.010HighVery High[3]
3-(anilino)pyridine derivative (12g)0.022583737,200[4][5]
Comparator: Clinically Used Varenicline0.14 - 0.15125~893[6][7]
Comparator: Research Tool Epibatidine~0.04~20~500[8]
Comparator: Epibatidine Analog RTI-36 (2′-fluorodeschloroepibatidine)~0.037--[9][10]
RTI-102 (2′-fluoro-3′-(4-nitrophenyl)deschloroepibatidine)~0.009--[9][10]

Expert Insights: The data clearly demonstrates that derivatives of the 3,6-diazabicyclo[3.1.1]heptane scaffold can achieve exceptionally high affinity for the α4β2 nAChR, with some compounds exhibiting picomolar potency.[3][4] Notably, these derivatives often display remarkable selectivity over the α7 subtype, a feature that is highly desirable for minimizing potential side effects associated with broad-spectrum nAChR activation. In comparison, while varenicline is a potent α4β2 ligand, its selectivity is less pronounced. Epibatidine, a potent natural alkaloid, shows high affinity for α4β2 but also significant activity at α7, contributing to its high toxicity.[8]

Functional Activity: Modulation of Dopamine Release

Binding affinity is a critical parameter, but it is the functional consequence of this binding that dictates the therapeutic potential of a compound. As agonists, partial agonists, or antagonists, these ligands can modulate nAChR-mediated dopamine release. The following table summarizes the functional activity of these compounds.

CompoundFunctional Activity at α4β2 nAChRDopamine Release EC50 (µM)Max Efficacy (vs. Nicotine)Reference(s)
3,6-Diazabicyclo[3.1.1]heptane Derivatives Partial Agonist0.52 - 1.9011 - 42% (vs. ACh)[5]
Varenicline Partial Agonist0.029 - 0.08624%[6]
Epibatidine Full Agonist0.0024100%[11][12]

Expert Insights: Many of the highly potent 3,6-diazabicyclo[3.1.1]heptane derivatives act as partial agonists at the α4β2 nAChR.[5] This profile is often considered therapeutically advantageous, particularly for indications like smoking cessation, as it can provide sufficient receptor stimulation to alleviate withdrawal symptoms while simultaneously attenuating the effects of a full agonist like nicotine. Varenicline's clinical success is attributed to this partial agonist mechanism.[6][7] In contrast, epibatidine's full agonist activity, coupled with its high potency, can lead to overstimulation of the system and significant toxicity.[11][12]

In Vivo Performance: A Comparative Look at Analgesic Efficacy

The ultimate test of a therapeutic compound is its performance in a relevant in vivo model. The analgesic properties of nAChR agonists have been extensively studied in various pain models.

CompoundAnimal ModelAnalgesic EffectTherapeutic WindowReference(s)
3,6-Diazabicyclo[3.1.1]heptane Derivatives Opioid receptor binding assays suggest analgesic potential.High central analgesic activity reported for some derivatives.Substantially free from side effects of morphine.[13]
Varenicline Acute Nerve Injury (Rat)Reduces inflammatory and pain biomarkers.Neuroprotective and anti-inflammatory effects observed.[14]
Epibatidine Neuropathic & Inflammatory Pain (Rat)Potent antinociceptive effects.Narrow; motor disruption at analgesic doses.[15]
Epibatidine Analog (ABT-594) Neuropathic & Inflammatory Pain (Rat)Reverses hyperalgesia.Improved separation between motor and anti-hyperalgesic effects compared to epibatidine.[15]

Expert Insights: While in vivo data for specific 3,6-diazabicyclo[3.1.1]heptane derivatives in pain models is emerging, the initial findings are promising, suggesting potent analgesic activity with a potentially wider therapeutic window than established compounds like morphine.[13] Varenicline has also demonstrated efficacy in preclinical pain models, highlighting the therapeutic potential of α4β2 partial agonists in this area.[14] The comparison with epibatidine and its analog, ABT-594, underscores the critical importance of selectivity in achieving a safe and effective analgesic profile.[15]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step protocols for the key assays used to characterize these compounds.

Synthesis of a Representative 3,6-Diazabicyclo[3.1.1]heptane Derivative

The following is a representative synthesis for a 3-substituted-3,6-diazabicyclo[3.1.1]heptane, based on published procedures.[16][17]

Workflow for Synthesis

start Boc-protected 3,6-diazabicyclo[3.1.1]heptane step1 Coupling Reaction (e.g., Buchwald-Hartwig) start->step1 step3 Boc-protected intermediate step1->step3 step2 Aryl/Heteroaryl Halide step2->step1 step4 N-Boc Deprotection (e.g., TFA in DCM) step3->step4 final Final 3-substituted derivative step4->final

Caption: General synthetic scheme for 3-substituted derivatives.

  • Coupling Reaction: To a solution of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate in a suitable solvent (e.g., toluene), add the desired aryl or heteroaryl halide, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 110 °C) for a designated time (e.g., 12-24 hours).

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a solvent such as dichloromethane (DCM). Add trifluoroacetic acid (TFA) and stir at room temperature for a specified time (e.g., 2-4 hours).

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO3 solution). Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the final compound.

Radioligand Binding Assay for α4β2 nAChR

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound.

Workflow for Radioligand Binding Assay

prep Membrane Preparation (from cells expressing α4β2 nAChR) incubation Incubation (Membranes + Radioligand + Test Compound) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis (IC50 -> Ki calculation) counting->analysis

Caption: Workflow for determining receptor binding affinity.

  • Membrane Preparation: Homogenize cells or tissues expressing the α4β2 nAChR in an ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine), and varying concentrations of the unlabeled test compound.

  • Equilibrium: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Dopamine Release Assay

This assay measures the functional ability of a compound to stimulate dopamine release from synaptosomes.

Workflow for Dopamine Release Assay

prep Synaptosome Preparation (from striatal tissue) loading Loading with [3H]Dopamine prep->loading stimulation Stimulation with Test Compound loading->stimulation collection Collection of Supernatant stimulation->collection quantification Quantification of Released [3H]Dopamine collection->quantification analysis Data Analysis (EC50 and Emax determination) quantification->analysis

Caption: Workflow for assessing functional dopamine release.

  • Synaptosome Preparation: Isolate synaptosomes from the striatum of rodents.

  • Radiolabeling: Incubate the synaptosomes with [3H]dopamine to allow for its uptake into the synaptic vesicles.

  • Stimulation: Aliquot the loaded synaptosomes and expose them to varying concentrations of the test compound.

  • Termination: Stop the release by rapid filtration or centrifugation.

  • Quantification: Measure the amount of [3H]dopamine released into the supernatant using a scintillation counter.

  • Data Analysis: Plot the amount of released [3H]dopamine against the concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) values.

Mechanistic Insights: nAChR Signaling and Dopamine Release

The biological effects of the 3,6-diazabicyclo[3.1.1]heptane derivatives and their comparators are underpinned by their interaction with the nAChR signaling pathway.

nAChR-Mediated Dopamine Release Pathway

cluster_0 Presynaptic Dopaminergic Terminal nAChR α4β2 nAChR Membrane_depolarization Membrane Depolarization nAChR->Membrane_depolarization Na+/Ca2+ influx Ca_channel Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Dopamine_vesicle Dopamine Vesicle Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Membrane_depolarization->Ca_channel opens Ca_influx->Dopamine_vesicle triggers fusion Ligand Agonist / Partial Agonist (e.g., 3,6-diazabicyclo[3.1.1]heptane derivative) Ligand->nAChR binds and activates

Caption: Simplified nAChR signaling cascade in a presynaptic terminal.

  • Ligand Binding: An agonist or partial agonist, such as a 3,6-diazabicyclo[3.1.1]heptane derivative, binds to the orthosteric site of the α4β2 nAChR located on the presynaptic terminal of a dopaminergic neuron.

  • Channel Opening and Depolarization: This binding event induces a conformational change in the receptor, opening its ion channel and allowing the influx of sodium (Na+) and calcium (Ca2+) ions.[18]

  • Activation of Voltage-Gated Calcium Channels: The influx of positive ions leads to depolarization of the presynaptic membrane. This change in membrane potential activates nearby voltage-gated calcium channels.

  • Calcium Influx and Vesicle Fusion: The opening of voltage-gated calcium channels results in a significant influx of extracellular Ca2+. This rise in intracellular Ca2+ concentration triggers the fusion of dopamine-containing synaptic vesicles with the presynaptic membrane.

  • Dopamine Release: The fusion of vesicles releases dopamine into the synaptic cleft, where it can then bind to postsynaptic dopamine receptors and elicit a downstream cellular response.[19]

Conclusion

The 3,6-diazabicyclo[3.1.1]heptane scaffold represents a highly promising platform for the development of novel nAChR modulators. Compounds derived from this core structure have demonstrated exceptional potency and selectivity for the α4β2 subtype, often exhibiting a partial agonist profile that is desirable for therapeutic applications. When compared to established alternatives like varenicline and epibatidine, these derivatives show a competitive, and in some cases superior, in vitro profile. The translation of these promising in vitro characteristics into in vivo efficacy with a favorable safety margin will be the ultimate determinant of their clinical utility. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and optimize this exciting class of compounds for the treatment of a range of neurological and psychiatric disorders.

References

  • Luque-Sanchez, K., Felix, J., Bilbrey, J., Restrepo, L., Reeves, M., McMahon, L. R., & Wilkerson, J. L. (2023). Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. Advances in drug and alcohol research, 3, 11622. Available from: [Link]

  • Bannon, A. W., Decker, M. W., Holladay, M. W., Curzon, P., Donnelly-Roberts, D., Puttfarcken, P. S., ... & Williams, M. (1998). Analgesic profile of the nicotinic acetylcholine receptor agonists, (+)-epibatidine and ABT-594 in models of persistent inflammatory and neuropathic pain. British Journal of Pharmacology, 124(8), 1647-1654. Available from: [Link]

  • Drenan, R. M., Grady, S. R., Whiteaker, P., McClure-Begley, T., McKinney, S., Miwa, J. M., ... & Marks, M. J. (2010). Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum. Journal of Pharmacology and Experimental Therapeutics, 335(1), 134-142. Available from: [Link]

  • Exley, R., Clements, M. A., Hart, E., & Cragg, S. J. (2011). Varenicline enhances dopamine release facilitation more than nicotine after long-term nicotine treatment and withdrawal. Journal of Neurochemistry, 118(4), 575-585. Available from: [Link]

  • Wilkerson, J. L., et al. (2024). Treating neuropathic pain and nicotine dependence: Epibatidine derivatives as potential therapeutics. Open Access Government. Available from: [Link]

  • Daly, J. W. (2000). Epibatidine and pain. Anesthesiology, 92(4), 921-923. Available from: [Link]

  • Kihara, T., & Shimohama, S. (2018). Overview. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Singapore: Springer. Available from: [Link]

  • Gerzanich, V., Peng, X., Wang, F., Wells, G., Anand, R., Fletcher, S., & Lindstrom, J. (1995). Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors. Molecular pharmacology, 48(4), 774-782. Available from: [Link]

  • Bagdas, D., Al-Obeidi, F. A., Damaj, M. I. (2018). New insights on the effects of varenicline on nicotine reward, withdrawal and hyperalgesia in mice. Neuropharmacology, 139, 133-141. Available from: [Link]

  • Tapper, A. R., & Gould, T. J. (2012). Discovery and development of varenicline for smoking cessation. Expert opinion on drug discovery, 7(6), 527-539. Available from: [Link]

  • Consensus. (n.d.). Modulation of dopamine release by nicotinic acetylcholine receptors. Available from: [Link]

  • Consensus. (n.d.). Modulation of dopamine release by nicotinic acetylcholine receptors. Available from: [Link]

  • Mihalak, K. B., Carroll, F. I., & Luetje, C. W. (2006). Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors. Molecular pharmacology, 70(3), 801-805. Available from: [Link]

  • Marks, M. J., Whiteaker, P., & Collins, A. C. (2000). UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the 4 2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes. Journal of Neuroscience, 20(15), 5589-5599. Available from: [Link]

  • Ross, S., et al. (2018). Specificity of varenicline in blocking mesolimbic circuit activation to natural and drug rewards. eNeuro, 5(5), ENEURO.0226-18.2018. Available from: [Link]

  • Baris, E., et al. (2025). Effects of varenicline as an adjunct to analgesic and anti-inflammatory therapy in acute nerve injury. Injury. Available from: [Link]

  • Koranda, J. L., et al. (2014). Nicotinic receptors regulate the dynamic range of dopamine release in vivo. Journal of neurophysiology, 112(11), 2736-2744. Available from: [Link]

  • Nufer, J. R., & El-Hage, S. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Molecules (Basel, Switzerland), 24(22), 4172. Available from: [Link]

  • Maggio, R., et al. (1997). Epibatidine: a nicotinic acetylcholine receptor agonist releases monoaminergic neurotransmitters: in vitro and in vivo evidence in rats. Journal of neurochemistry, 69(6), 2538-2544. Available from: [Link]

  • Gotti, C., et al. (2015). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in pharmacology, 6, 251. Available from: [Link]

  • Perez, X. A., & Quik, M. (2011). α6β2* and α4β2* Nicotinic Receptors Both Regulate Dopamine Signaling with Increased Nigrostriatal Damage: Relevance to Parkinson's Disease. Journal of Neuroscience, 31(49), 18040-18051. Available from: [Link]

  • Gerzanich, V., et al. (1995). Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors. Molecular pharmacology, 48(4), 774-782. Available from: [Link]

  • Zernig, G., et al. (1999). Modulation of dopamine release by the nicotinic agonist epibatidine in the frontal cortex and the nucleus accumbens of naive and chronic nicotine treated rats. Naunyn-Schmiedeberg's archives of pharmacology, 360(5), 532-537. Available from: [Link]

  • Murineddu, G., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European journal of medicinal chemistry, 105, 133-145. Available from: [Link]

  • Koga, Y., et al. (2025). Experimental protocols. (A) Effect of varenicline treatment for a... ResearchGate. Available from: [Link]

  • Murineddu, G., et al. (2018). Pyridinyl- and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: Novel selective ligands with subnanomolar affinity for α4β2 nACh receptors. European Journal of Medicinal Chemistry, 152, 401-416. Available from: [Link]

  • Baris, E., et al. (2021). Varenicline Prevents LPS-Induced Inflammatory Response via Nicotinic Acetylcholine Receptors in RAW 264.7 Macrophages. Inflammation, 44(4), 1466-1481. Available from: [Link]

  • Baris, E., et al. (2021). (PDF) Varenicline Prevents LPS-Induced Inflammatory Response via Nicotinic Acetylcholine Receptors in RAW 264.7 Macrophages. ResearchGate. Available from: [Link]

  • Carta, V., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Biochemical Pharmacology, 214, 115655. Available from: [Link]

  • Murineddu, G., et al. (2018). Pyridinyl- and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: Novel selective ligands with subnanomolar affinity for α4β2 nACh receptors. European journal of medicinal chemistry, 152, 401-416. Available from: [Link]

  • Murineddu, G., et al. (2011). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. ResearchGate. Available from: [Link]

  • Murineddu, G., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. ResearchGate. Available from: [Link]

  • Cignarella, G., et al. (2005). 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity. Google Patents.
  • Caldwell, W. S., et al. (2007). Pharmaceutical compositions and methods for effecting dopamine release. Google Patents.
  • Murineddu, G., et al. (2018). and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: novel selective ligands with subnanomolar affinity for α4β. Publications CNR API. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3,6-diazabicyclo[3.1.1]heptane-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Novel Scaffold

In the landscape of medicinal chemistry, the quest for drug candidates with optimized pharmacokinetic profiles is relentless. The 3,6-diazabicyclo[3.1.1]heptane scaffold has emerged as a compelling structural motif, often employed as a bioisosteric replacement for the ubiquitous piperazine ring.[1][2] Piperazines, while synthetically tractable and possessing favorable physicochemical properties, are frequently associated with metabolic liabilities that can curtail a drug candidate's development.[3][4] The rigid, bridged structure of 3,6-diazabicyclo[3.1.1]heptane offers a unique three-dimensional geometry that can enhance target binding while potentially mitigating the metabolic "soft spots" associated with more flexible diamines.[5] One study highlighted that replacing a piperazine with a bioisostere led to superior metabolic stability in a series of dopamine transporter inhibitors.

This guide provides a comprehensive framework for researchers to design, execute, and interpret in vitro metabolic stability assays for molecules containing this promising scaffold. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol, and compare the performance of this scaffold against its traditional counterparts, grounded in authoritative data.

The Scientific Imperative: Why Metabolic Stability is a Critical Gateway

Metabolic stability, the measure of a compound's susceptibility to biotransformation, is a cornerstone of early drug discovery. A compound with low metabolic stability is rapidly cleared from the body, leading to poor bioavailability and a short duration of action, often necessitating higher or more frequent dosing. Conversely, a compound that is too stable may accumulate and cause toxicity.[6] Assessing metabolic stability early allows for:

  • Informed Candidate Selection: Ranking compounds to prioritize those with favorable pharmacokinetic futures.[7]

  • Prediction of In Vivo Behavior: Using in vitro data like intrinsic clearance (CLint) to model in vivo hepatic clearance and predict human dose.[8][9]

  • Structural Optimization: Identifying metabolic liabilities to guide medicinal chemistry efforts in blocking sites of metabolism, for instance, through fluorination or deuteration.[8][10]

Regulatory bodies like the FDA emphasize the importance of understanding a drug's metabolic profile early in development to assess safety and potential drug-drug interactions (DDIs).[11][12]

Experimental Design: Choosing the Right Tools for a Validated Assessment

The objective of an in vitro metabolic stability assay is to measure the rate of disappearance of a parent compound when incubated with a metabolically active system.[6] The choice of this system is the first critical decision.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, primarily containing Phase I enzymes like Cytochrome P450s (CYPs).[13] They are cost-effective, readily available for multiple species, and ideal for high-throughput screening of CYP-mediated metabolism.[6] This is our focus for the primary protocol.

  • S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomal and cytosolic (Phase II) enzymes.[14][6] It offers a broader view of metabolism but requires specific cofactors for Phase II reactions.

  • Hepatocytes (Liver Cells): As the most physiologically relevant system, hepatocytes contain the full complement of Phase I and II enzymes, as well as transporters.[13][15] They are considered the gold standard but are more expensive and have lower throughput.

For initial screening and comparison of scaffolds like 3,6-diazabicyclo[3.1.1]heptane, the liver microsomal stability assay provides the best balance of throughput, cost, and relevant data for Phase I metabolism, which is often the primary driver of clearance for such scaffolds.[10]

Core Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol is designed as a self-validating system, incorporating controls to ensure the integrity of the experiment.

Materials and Reagents
  • Test Compounds: Stock solutions in DMSO (e.g., 10 mM).

  • Control Compounds:

    • High Clearance Control: Verapamil (or Propranolol)

    • Low Clearance Control: Warfarin (or Diazepam)

  • Human Liver Microsomes (HLM): Pooled from multiple donors (e.g., 20 mg/mL stock).

  • Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System (NRS): Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase). This system continuously generates the NADPH cofactor required for CYP enzyme activity.[3]

  • Quenching Solution: Ice-cold Acetonitrile containing an analytical internal standard (e.g., Tolbutamide, Labetalol). The organic solvent stops the enzymatic reaction, and the internal standard corrects for variability during sample processing and analysis.[16]

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[17]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Analysis prep_cpd Prepare Compound Working Solutions (2x) pre_warm Pre-warm HLM + Cpd Plate for 10 min prep_cpd->pre_warm Add to Plate prep_hlm Prepare HLM Working Solution (2x) prep_hlm->pre_warm Add to Plate prep_nrs Prepare NRS Solution (2x) initiate Initiate Reaction by adding NRS prep_nrs->initiate pre_warm->initiate time_points Aliquot at 0, 5, 15, 30, 45, 60 min initiate->time_points quench Quench with ice-cold Acetonitrile + IS time_points->quench Stop Reaction centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant via LC-MS/MS centrifuge->lcms calc Calculate % Remaining, t½, and CLint lcms->calc

Caption: Workflow for a liver microsomal metabolic stability assay.

Step-by-Step Methodology
  • Preparation of Working Solutions:

    • Prepare a 2 µM working solution of the test and control compounds by diluting the 10 mM DMSO stock in phosphate buffer. This results in a final assay concentration of 1 µM with less than 0.1% DMSO, minimizing solvent-induced enzyme inhibition.

    • Prepare a 1 mg/mL HLM working solution in phosphate buffer. The final concentration in the assay will be 0.5 mg/mL.[3]

    • Prepare the NADPH regenerating system according to the manufacturer's protocol.

  • Incubation Setup:

    • In a 96-well plate, add 50 µL of the HLM working solution to the appropriate wells.

    • Add 50 µL of the compound working solution (test compounds, controls, and a vehicle control without compound).

    • Include a "No-NRS" control for each compound. In these wells, the NRS will be replaced with buffer. This control validates that compound loss is enzyme-dependent and not due to non-specific binding or chemical instability.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reactions by adding 100 µL of the pre-warmed NRS solution to all wells (except the No-NRS controls, which receive buffer). The time of this addition is T=0.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring 50 µL of the incubation mixture to a new plate containing 100 µL of the ice-cold acetonitrile quenching solution.[3][16]

  • Sample Processing and Analysis:

    • Seal the collection plate and vortex thoroughly.

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.[18][19] The use of tandem mass spectrometry (MS/MS) provides the high sensitivity and specificity needed to detect the parent drug in a complex biological matrix.[17][20]

Data Analysis and Interpretation
  • Calculate Percentage Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample.

    % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the "% Remaining" against time. The slope of the resulting linear regression line is the elimination rate constant (k).[16]

    t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.[16]

    CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Comparative Data Analysis: 3,6-Diazabicyclo[3.1.1]heptane vs. Piperazine

To illustrate the potential advantages of the 3,6-diazabicyclo[3.1.1]heptane scaffold, the table below presents representative data from a human liver microsomal stability assay. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

CompoundScaffoldHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Interpretation
Compound A Piperazine-containing12115.5Low Stability
Compound B 3,6-diazabicyclo[3.1.1]heptane > 60< 23.1High Stability
Verapamil (Control)-8173.3High Clearance
Warfarin (Control)-11012.6Low Clearance

These are illustrative data based on general trends observed when replacing metabolically labile piperazines.[3]

The data clearly demonstrates the potential of the 3,6-diazabicyclo[3.1.1]heptane scaffold (Compound B) to significantly enhance metabolic stability compared to a structurally analogous piperazine-containing molecule (Compound A). This improved stability translates to a lower predicted hepatic clearance, a critical attribute for a successful drug candidate.

Mechanistic Insights: Potential Metabolic Pathways

Understanding the likely sites of metabolism is crucial for rational drug design. For saturated heterocycles, metabolism often occurs at the carbon atom adjacent to a heteroatom (α-carbon hydroxylation) or via N-dealkylation.[10] The rigid, bridged nature of the 3,6-diazabicyclo[3.1.1]heptane ring can sterically hinder the access of CYP enzymes to these positions, contributing to its enhanced stability compared to the more flexible piperazine ring.

Caption: Potential metabolic pathways for saturated diazacyclic scaffolds.

Conclusion and Forward Outlook

The systematic assessment of metabolic stability is a non-negotiable step in modern drug discovery. The 3,6-diazabicyclo[3.1.1]heptane scaffold presents a valuable alternative to traditional motifs like piperazine, frequently demonstrating superior metabolic stability that can translate into an improved pharmacokinetic profile.[1] By employing robust, validated in vitro assays as detailed in this guide, researchers can generate high-quality, comparative data to make confident decisions. This enables the early selection of compounds with a higher probability of success in the clinic, ultimately accelerating the delivery of new, effective therapeutics to patients.

References

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition, National Institutes of Health. [Link]

  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. ResearchGate. [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. Blog. [Link]

  • MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. European Pharmaceutical Review. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]

  • Basic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. The Scientist. [Link]

  • Synthesis of Biologically Active Bridged Diazabicycloheptanes. Current Medicinal Chemistry. [Link]

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Discovery Today. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. [Link]

  • Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. ResearchGate. [Link]

  • What In Vitro Metabolism and DDI Studies Do I Actually Need? BioIVT. [Link]

  • Ring Expansion toward Fused Diazabicyclo[3.1.1]heptanes through Lewis Acid Catalyzed Highly Selective C−C/C−N Bond Cross‐Exchange Reaction between Bicyclobutanes and Diaziridines. Angewandte Chemie International Edition. [Link]

  • Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). European Journal of Medicinal Chemistry. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S. Food and Drug Administration. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Metabolic Stability Assay. Creative Biolabs. [Link]

Sources

The Impact of Scaffold Architecture on Lipophilicity: A Comparative Guide to Diazabicyclo[3.1.1]heptane and Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Lipophilicity as a Cornerstone of Drug Design

In the intricate process of drug discovery and development, the physicochemical properties of a molecule are paramount to its success. Among these, lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides a comprehensive comparison of the lipophilicity of the rigid, bridged diazabicyclo[3.1.1]heptane scaffold against more common, flexible heterocyclic scaffolds such as piperidine, piperazine, morpholine, and azetidine. Through an analysis of experimental and calculated LogP data, we will explore how the unique three-dimensional structure of diazabicyclo[3.1.1]heptane influences this key property, offering valuable insights for medicinal chemists and drug development professionals.

Comparative Analysis of Lipophilicity (LogP)

The selection of a scaffold is a pivotal decision in drug design, directly impacting a molecule's interaction with biological membranes and target proteins. The following table summarizes the calculated and experimental LogP values for diazabicyclo[3.1.1]heptane and other commonly employed scaffolds. Calculated LogP (cLogP) values provide a standardized basis for comparison across different scaffolds.

ScaffoldStructureCalculated LogP (cLogP)Experimental LogP
Diazabicyclo[3.1.1]heptane ~ -0.2 to 0.0*Not Available
Piperidine0.880.84[1]
Piperazine-1.17-1.5[3]
Morpholine-0.85-0.86[4]
Azetidine-0.1[5]Not Available

*Note: The cLogP for the parent diazabicyclo[3.1.1]heptane is estimated based on the calculated XLogP3 of a close analog, 3-(1-pyrrolidinyl)-3,6-diazabicyclo[3.1.1]heptane, which is -0.2[2], and the LogP of an ethyl-substituted version (0.019)[6]. This is consistent with qualitative statements suggesting its lipophilicity is similar to piperazine.[7]

The Influence of Scaffold Architecture on Lipophilicity

The data reveals a fascinating interplay between a scaffold's structure and its lipophilicity. The conformationally flexible, monocyclic scaffolds exhibit a range of LogP values. Piperidine, a simple saturated heterocycle, is moderately lipophilic.[1] In contrast, the introduction of a second nitrogen atom in piperazine dramatically increases hydrophilicity, resulting in a negative LogP value.[3] Morpholine, with its oxygen atom, also displays hydrophilic character.[4] Azetidine, a smaller four-membered ring, has a LogP close to zero.[5]

The rigid, bridged structure of diazabicyclo[3.1.1]heptane presents a unique lipophilicity profile. Its estimated cLogP near zero suggests a balanced hydrophilic/lipophilic character. This is noteworthy because, despite having two nitrogen atoms like piperazine, its rigid bicyclic nature appears to mitigate the strong hydrophilic pull, resulting in a less polar character than piperazine. This structural rigidity locks the molecule into a specific conformation, which can influence its interaction with the surrounding water molecules and its partitioning behavior. This fixed three-dimensional arrangement can be advantageous in drug design, offering a predictable orientation of substituents for optimal target engagement.

Experimental Determination of Lipophilicity: The RP-HPLC Method

While computational methods provide valuable estimations, experimental determination of LogP remains the gold standard. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a widely used, high-throughput technique for measuring lipophilicity.

Principle of the RP-HPLC Method

The RP-HPLC method for LogP determination is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity. A longer retention time indicates greater lipophilicity. A calibration curve is generated using a series of reference compounds with known LogP values. The LogP of an unknown compound can then be determined by interpolating its retention time on this curve.

Experimental Protocol
  • Preparation of Mobile Phase and Standards:

    • Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a specific pH). The exact ratio will depend on the expected lipophilicity of the compounds being analyzed.

    • Prepare stock solutions of at least five reference compounds with a range of known LogP values that bracket the expected LogP of the test compound.

    • Prepare a stock solution of the test compound.

  • Chromatographic Conditions:

    • Equilibrate the RP-HPLC system, equipped with a C18 column, with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C).

    • Use a UV detector set to a wavelength at which all compounds can be detected.

  • Data Acquisition:

    • Inject a known volume of each reference standard solution and the test compound solution onto the column.

    • Record the retention time (t_R) for each compound.

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculation of LogP:

    • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

    • Plot the logarithm of the capacity factor (log k) of the reference standards against their known LogP values.

    • Perform a linear regression analysis to obtain the equation of the calibration curve (log k = a * LogP + b).

    • Calculate the log k of the test compound and use the regression equation to determine its LogP value.

experimental_workflow cluster_prep Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Processing & Calculation prep_mobile Prepare Mobile Phase (Organic + Aqueous Buffer) equilibration Equilibrate C18 Column prep_mobile->equilibration prep_standards Prepare Reference Standards (Known LogP) injection Inject Samples prep_standards->injection prep_test Prepare Test Compound prep_test->injection equilibration->injection detection UV Detection injection->detection record_rt Record Retention Times (tR) detection->record_rt calc_k Calculate Capacity Factor (k) record_rt->calc_k calibration Generate Calibration Curve (log k vs. LogP) calc_k->calibration calc_logp Determine LogP of Test Compound calibration->calc_logp

Caption: Experimental workflow for LogP determination using the RP-HPLC method.

The Interplay of Lipophilicity, Scaffold Rigidity, and ADME Properties

The choice of a molecular scaffold has profound implications for a drug candidate's overall ADME profile. Lipophilicity, as influenced by the scaffold, is a key driver of these properties.

adme_relationship cluster_structure Molecular Structure cluster_adme ADME Properties scaffold Scaffold Architecture (e.g., Diazabicyclo[3.1.1]heptane) lipophilicity Lipophilicity (LogP) scaffold->lipophilicity substituents Substituents substituents->lipophilicity absorption Absorption lipophilicity->absorption distribution Distribution lipophilicity->distribution metabolism Metabolism lipophilicity->metabolism excretion Excretion lipophilicity->excretion

Caption: Relationship between molecular structure, lipophilicity, and ADME properties.

The rigid nature of the diazabicyclo[3.1.1]heptane scaffold offers several potential advantages:

  • Reduced Conformational Entropy: Upon binding to a target, a rigid molecule loses less conformational entropy compared to a flexible one. This can translate to a more favorable binding affinity.

  • Improved Selectivity: The well-defined three-dimensional structure can lead to more specific interactions with the target protein, potentially reducing off-target effects.

  • Metabolic Stability: The rigid framework may be less susceptible to metabolic enzymes that often act on flexible regions of a molecule.

By providing a scaffold with a balanced lipophilicity and a fixed geometry, diazabicyclo[3.1.1]heptane offers a compelling starting point for the design of drug candidates with potentially improved ADME properties.

Conclusion

The lipophilicity of a molecular scaffold is a critical parameter that medicinal chemists must carefully consider. This guide has demonstrated that the rigid, bridged diazabicyclo[3.1.1]heptane scaffold possesses a unique and potentially advantageous lipophilicity profile compared to more common, flexible heterocyclic scaffolds. Its balanced hydrophilic/lipophilic character, coupled with its conformational rigidity, makes it an attractive building block for the design of novel therapeutics with optimized ADME properties. The experimental and computational data presented herein provide a valuable resource for researchers seeking to leverage the unique structural features of diazabicyclo[3.1.1]heptane in their drug discovery programs.

References

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875. [Link]

  • FooDB. (2010). Showing Compound Piperidine (FDB012644). [Link]

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. [Link]

  • Chemsrc. (2022). 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane. [Link]

  • PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Azetidine. National Center for Biotechnology Information. [Link]

  • Walker, D. P., & Bedore, M. W. (2012). N-protected 3,6-diazabicyclo[3.1.1]heptanes; Useful intermediates for the preparation of novel bridged bicyclic piperazines. Tetrahedron Letters, 53(48), 6535-6537. [Link]

Sources

Navigating the Landscape of Constrained Diamines: A Comparative Guide to Alternatives for 3,6-Diazabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the quest for novel molecular scaffolds that can precisely orient pharmacophoric elements in three-dimensional space is perpetual. The 3,6-diazabicyclo[3.1.1]heptane core has emerged as a valuable constrained diamine scaffold, offering a rigid framework that can pre-organize molecular functionalities for optimal interaction with biological targets, thereby reducing the entropic penalty of binding.[1] Its utility has been particularly noted in the development of ligands for nicotinic acetylcholine receptors (nAChRs).[2][3][4] However, the landscape of drug discovery demands a diverse arsenal of building blocks. Over-reliance on a single scaffold can limit the exploration of chemical space and may lead to suboptimal drug-like properties.

This guide provides a comparative analysis of viable alternative constrained scaffolds to 3,6-diazabicyclo[3.1.1]heptane. We will delve into the structural nuances, synthetic accessibility, and the impact of these alternatives on physicochemical and pharmacological properties, supported by experimental data from the literature. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling informed decisions in the design of next-generation therapeutics.

The Benchmark: Understanding the 3,6-Diazabicyclo[3.1.1]heptane Scaffold

The 3,6-diazabicyclo[3.1.1]heptane scaffold is a bridged bicyclic amine characterized by its rigid structure, which locks the embedded piperazine-like ring into a defined conformation. This rigidity is a key attribute, as it allows for the precise positioning of substituents, which can lead to enhanced potency and selectivity for a given biological target.[5] Derivatives of this scaffold have been shown to be potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[4]

The core value of such conformationally restricted diamines lies in their ability to decrease the entropy of binding when a molecule interacts with its biological target.[1][5] By presenting ligand subunits in a predefined spatial arrangement, the entropic cost of freezing rotational bonds upon binding is minimized, which can translate to a more favorable free energy of binding.

Alternative Constrained Scaffolds: A Comparative Overview

A variety of alternative bicyclic and spirocyclic diamine scaffolds have been explored in medicinal chemistry, each with its own unique set of properties. Here, we compare some of the most promising alternatives to 3,6-diazabicyclo[3.1.1]heptane.

2,5-Diazabicyclo[2.2.1]heptane

This scaffold, a close structural isomer of the benchmark, is also a rigid bicyclic diamine that has been extensively used as a constrained piperazine bioisostere.[6] Its compact and well-defined geometry has made it an attractive building block in the design of various CNS-active agents.

3,8-Diazabicyclo[3.2.1]octane

This larger bicyclic system offers a different spatial arrangement of the two nitrogen atoms compared to the [3.1.1]heptane and [2.2.1]heptane systems. This can be advantageous for targeting proteins with different binding pocket geometries. It has been employed as a scaffold for analgesics and other CNS-targeting compounds.[7][8]

Spirocyclic Diamines

Spirocycles, where two rings share a single atom, offer a distinct three-dimensional topology.[9][10][11] They have gained significant attention in recent years as they can improve physicochemical properties such as solubility and metabolic stability while providing novel exit vectors for chemical diversification.[12]

Structural and Physicochemical Property Comparison

The choice of a scaffold can significantly impact a molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.[13][14][15] The table below summarizes key properties of the discussed scaffolds, collated from various sources. It is important to note that direct, head-to-head comparative studies are scarce, and these values should be considered as representative examples.

ScaffoldStructureKey Structural FeaturesRepresentative pKaRepresentative cLogPKey Applications
3,6-Diazabicyclo[3.1.1]heptane Highly rigid, bridged system.~8.5 - 9.5 (for the more basic nitrogen)~ -1.0 to 0.5 (unsubstituted)nAChR ligands, CNS agents
2,5-Diazabicyclo[2.2.1]heptane Very rigid, compact bicyclic system.~8.0 - 9.0~ -0.5 to 0.8 (unsubstituted)CNS agents, piperazine bioisostere
3,8-Diazabicyclo[3.2.1]octane Less strained than smaller bicyclics, offers different vector space.pKa1 ~ 7.9, pKa2 ~ 3.4[16]~ -0.2 to 1.0 (unsubstituted)Analgesics, CCR5 antagonists
Azaspiro[3.3]heptane diamine Spirocyclic, rigid core with orthogonal exit vectors.~9.0 - 10.0~ -0.8 to 0.2 (unsubstituted)M4 mAChR inhibitors, CNS agents

Note: pKa and cLogP values are highly dependent on the specific substituents and the method of calculation or measurement. The values presented here are approximate ranges for the parent, unsubstituted scaffolds to provide a general comparison.[1][17]

Synthetic Accessibility: A Practical Consideration

The ease and scalability of synthesis are critical factors in the selection of a scaffold for a drug discovery program. Below are representative synthetic protocols for the benchmark scaffold and a key alternative.

Experimental Protocol 1: Synthesis of monoprotected 3,6-diazabicyclo[3.1.1]heptane
Experimental Protocol 2: Synthesis of monoprotected 3,8-diazabicyclo[3.2.1]octane

A practical synthesis of the 3,8-diazabicyclo[3.2.1]octane core has been reported, often starting from readily available materials like tropinone or through multi-step sequences involving cyclization reactions.[7][8][19]

Representative Step-by-Step Synthesis of a 3,8-diazabicyclo[3.2.1]octane derivative:

  • Step 1: Benzylation of a precursor. A suitable starting material, such as methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, is subjected to reductive amination with benzaldehyde to introduce a benzyl group on one of the nitrogen atoms.

  • Step 2: Deprotection. The protecting group on the other nitrogen is removed, for example, through hydrogenolysis of a benzyl group or acidic cleavage of a Boc group.

  • Step 3: Functionalization. The newly freed nitrogen can then be functionalized with the desired substituent using standard coupling or alkylation reactions.

  • Step 4: Final Deprotection. The remaining protecting group is removed to yield the final product.

Rationale for Experimental Choices: The use of orthogonal protecting groups (e.g., Boc and Benzyl) is a common strategy that allows for the selective functionalization of the two nitrogen atoms in the scaffold. The choice of specific reagents and reaction conditions is dictated by the nature of the substituents and the desired final product, aiming for high yields and purity.

Comparative Pharmacological Performance: Case Studies

While a broad, systematic comparison across multiple targets is lacking in the literature, we can draw insights from specific examples where different constrained diamine scaffolds have been evaluated.

In the context of nicotinic acetylcholine receptor (nAChR) ligands, both 3,6-diazabicyclo[3.1.1]heptane and 2,5-diazabicyclo[2.2.1]heptane have been successfully employed to generate potent and selective compounds.[2][3] The subtle differences in the geometry and vector space of these scaffolds can lead to significant variations in binding affinity and subtype selectivity. For instance, the slightly different distances and angles between the nitrogen atoms in these two scaffolds can influence how a molecule fits into the binding pocket of a receptor, highlighting the importance of having a diverse set of scaffolds to screen.

Spirocyclic diamines have shown promise in modulating the activity of G protein-coupled receptors (GPCRs). In one study, a novel spirocyclic diamine was identified as a micromolar inhibitor of the M4 muscarinic acetylcholine receptor.[9][10] The unique three-dimensional structure of the spirocycle was crucial for its activity.

Logical Relationships and Structural Diversity

The following diagram illustrates the structural relationships between the discussed scaffolds, highlighting their common origin as constrained diamine building blocks and their diversification into different bicyclic and spirocyclic systems.

G cluster_0 Core Concept cluster_1 Bicyclic Scaffolds cluster_2 Spirocyclic Scaffolds Constrained Diamines Constrained Diamines 3,6-Diazabicyclo[3.1.1]heptane 3,6-Diazabicyclo[3.1.1]heptane Constrained Diamines->3,6-Diazabicyclo[3.1.1]heptane Benchmark 2,5-Diazabicyclo[2.2.1]heptane 2,5-Diazabicyclo[2.2.1]heptane Constrained Diamines->2,5-Diazabicyclo[2.2.1]heptane Alternative 3,8-Diazabicyclo[3.2.1]octane 3,8-Diazabicyclo[3.2.1]octane Constrained Diamines->3,8-Diazabicyclo[3.2.1]octane Alternative Spirocyclic Diamines Spirocyclic Diamines Constrained Diamines->Spirocyclic Diamines Alternative 3,6-Diazabicyclo[3.1.1]heptane->2,5-Diazabicyclo[2.2.1]heptane Isomeric Relationship 3,6-Diazabicyclo[3.1.1]heptane->3,8-Diazabicyclo[3.2.1]octane Ring Size Variation

Caption: Structural relationships between constrained diamine scaffolds.

Conclusion and Future Directions

The 3,6-diazabicyclo[3.1.1]heptane scaffold is a powerful tool in the medicinal chemist's toolbox. However, a thorough exploration of alternative constrained diamines, such as 2,5-diazabicyclo[2.2.1]heptane, 3,8-diazabicyclo[3.2.1]octane, and various spirocyclic diamines, is crucial for expanding the horizons of drug discovery. Each of these scaffolds offers a unique combination of rigidity, vector space, and physicochemical properties that can be leveraged to design novel therapeutics with improved efficacy, selectivity, and ADME profiles.

The causality behind choosing one scaffold over another is deeply rooted in the specific requirements of the biological target and the desired properties of the final drug candidate. While direct comparative data is not always available, the information presented in this guide provides a solid foundation for making informed decisions. Future research efforts should focus on systematic, head-to-head comparisons of these scaffolds against a diverse panel of biological targets to build a more comprehensive understanding of their relative strengths and weaknesses. Such studies will be invaluable in guiding the rational design of the next generation of innovative medicines.

References

  • Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm, 2017, 8(1), 139-147. [Link]

  • Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., Tolmachev, A. A., & Komarov, I. V. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5506–5568. [Link]

  • Liashuk, O., Moroz, B., Melnykov, K. P., & Grygorenko, O. (2025). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. Journal of Fluorine Chemistry. [Link]

  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J. L. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 105(12), e202200133. [Link]

  • A similar strategy has been successfully applied for the preparation of 8-alkyl-3,8diazabicyclo[3.2.1]octanes from adipic acid. Request PDF. [Link]

  • Milbeo, P., et al. (2017). Synthesis of Enantiopure 1,2-Diaminobicyclo[2.2.2]octane Derivatives, C1-Symmetric Chiral 1,2-Diamines with a Rigid Bicyclic Backbone. The Journal of Organic Chemistry, 82(6), 3144-3151. [Link]

  • A series of 3,8-diazabicyclo[3.2.1]octanes substituted either at the 3 position (compounds 1) or at the 8 position (compounds 2) by a chlorinated heteroaryl ring were synthesized, as potential analogues of the potent natural analgesic epibatidine. CORE. [Link]

  • 8-Methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) is synthesized efficiently from pyroglutamic acid making use of amide activation. Request PDF. [Link]

  • Cignarella, G., & Testa, E. (1962). Bicyclic Homologs of Piperazine. Synthesis of 8-Methyl-3,8-diazabicyclooctanes. I. The Journal of Organic Chemistry, 27(7), 2668–2672. [Link]

  • Carrel, A., et al. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 105(12), e202200133. [Link]

  • Bioactivity of spirocyclic diamine scaffolds. (a) Design and activity... ResearchGate. [Link]

  • Milbeo, P., et al. (2017). Synthesis of Enantiopure 1,2-Diaminobicyclo[2.2.2]octane Derivatives, C 1 -Symmetric Chiral 1,2-Diamines with a Rigid Bicyclic Backbone. Request PDF. [Link]

  • Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec. AIR Unimi. [Link]

  • Yang, X., et al. (2022). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Organic Chemistry Frontiers, 9(12), 3335-3341. [Link]

  • Brown, D. G., & Boström, J. (2016). New and Unusual Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(10), 4443–4458. [Link]

  • Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and... ResearchGate. [Link]

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug Design and Discovery, 11(3), 197-203. [Link]

  • Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Request PDF. [Link]

  • Strachan, J. P., et al. (2014). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). European Journal of Medicinal Chemistry, 86, 60–74. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. [Link]

  • Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents. Journal of Antimicrobial Chemotherapy, 70(3), 755-763. [Link]

  • Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. Drug Discovery and Evaluation: Safety and Pharmacokinetic Assays. [Link]

  • Brown, D. G., & Boström, J. (2011). New and unusual scaffolds in medicinal chemistry. Chemical Society Reviews, 40(10), 5033-5047. [Link]

  • and [3.2.1]-3-azabicyclic diamines. Montclair State University. [Link]

  • A Straightforward Synthesis of Enantiopure Bicyclic Azetidines. Request PDF. [Link]

  • Physicochemical Properties and Pharmacokinetics. Request PDF. [Link]

  • Synthesis of Functionalized Bicyclic Heterocycles as Bioisosteres for meta-Substituted (Hetero)arenes. ResearchGate. [Link]

  • Loriga, G., et al. (2006). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. Bioorganic & Medicinal Chemistry, 14(3), 676–691. [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • (Bio)isosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. [Link]

  • Conformationally restricted monoprotected diamines as scaffolds for design of biologically active compounds and peptidomimetics. Request PDF. [Link]

  • Small molecule HSP70 inhibitors.
  • (Bio)isosteres of ortho- and meta-substituted benzenes. Semantic Scholar. [Link]

  • 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. Semantic Scholar. [Link]

  • (PDF) Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. ResearchGate. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Physicochemical properties, pharmacokinetics, toxicology and application of nanocarriers. Journal of Materials Chemistry B. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides an in-depth, procedural framework for the safe handling of Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate, a key building block in modern medicinal chemistry. Moving beyond a simple checklist, this document elucidates the rationale behind each safety measure, empowering you to not only follow protocols but to understand the principles that underpin a culture of laboratory safety.

Hazard Assessment and Risk Mitigation: Understanding the Compound

This compound is a versatile reagent, but it is not without its hazards. A thorough understanding of its toxicological profile is the first step in ensuring safe handling.

According to safety data sheets, this compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2A) : Can cause serious and potentially damaging eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1][2][3]

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[3]

These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing contact through all potential routes of exposure: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, along with best practice recommendations.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a sufficient barrier against incidental contact. For prolonged handling or in case of a spill, double-gloving is recommended. Always inspect gloves for tears or punctures before use.[3][4]
Eye Protection Safety glasses with side shields or safety gogglesProtects against splashes and airborne particles. Safety goggles provide a more complete seal around the eyes and are recommended when there is a higher risk of splashing.[3][4]
Respiratory Protection Not typically required for small-scale laboratory use when handled in a certified chemical fume hood.A properly functioning chemical fume hood is the primary means of controlling inhalation exposure. If work must be performed outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary.
Protective Clothing A standard laboratory coatProtects skin and personal clothing from contamination. Ensure the lab coat is fully buttoned.
Footwear Closed-toe shoesPrevents injury from spills or dropped items.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. For this compound, the primary engineering control is a certified chemical fume hood .

Workflow for Safe Handling in a Fume Hood

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood certification and airflow prep_ppe->prep_hood prep_materials Gather all necessary equipment and reagents prep_hood->prep_materials handle_weigh Weigh the solid compound in the fume hood prep_materials->handle_weigh Begin Handling handle_transfer Carefully transfer the compound to the reaction vessel handle_weigh->handle_transfer handle_dissolve Add solvent and dissolve the compound handle_transfer->handle_dissolve clean_decontaminate Decontaminate all surfaces and equipment handle_dissolve->clean_decontaminate Complete Handling clean_waste Segregate and label waste for disposal clean_decontaminate->clean_waste clean_ppe Doff PPE correctly clean_waste->clean_ppe clean_wash Wash hands thoroughly clean_ppe->clean_wash

Caption: A streamlined workflow for the safe handling of this compound within a chemical fume hood.

Step-by-Step Handling Procedures

Adherence to a standardized procedure minimizes the risk of accidental exposure.

4.1. Preparation

  • Don all required PPE as outlined in the table above.

  • Verify fume hood functionality. Ensure the fume hood has a current certification sticker and that the airflow monitor indicates it is working correctly.

  • Gather all necessary materials. This includes the chemical container, spatulas, weighing paper or boat, reaction vessel, and any necessary solvents.

4.2. Weighing and Transfer

  • Perform all manipulations within the fume hood.

  • Carefully open the container. Avoid creating dust.

  • Use a clean spatula to transfer the desired amount of solid onto a tared weighing paper or boat.

  • Record the weight.

  • Gently tap the weighing paper or boat to transfer the solid into the reaction vessel.

  • If any solid is spilled, clean it up immediately using a dustpan and brush or a vacuum cleaner equipped with a HEPA filter. Do not dry sweep, as this can generate dust.

4.3. Dissolution

  • Add the desired solvent to the reaction vessel containing the solid.

  • Stir or agitate the mixture until the solid is fully dissolved.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Emergency Response Plan

cluster_exposure Personnel Exposure cluster_spill Spill Response start Exposure or Spill Occurs exp_skin Skin Contact Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. start->exp_skin Skin exp_eye Eye Contact Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. start->exp_eye Eyes exp_inhale Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. start->exp_inhale Inhalation exp_ingest Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. start->exp_ingest Ingestion spill_small Small Spill Absorb with inert material (e.g., vermiculite, sand). Place in a sealed container for disposal. start->spill_small Small spill_large Large Spill Evacuate the area. Alert safety personnel. Do not attempt to clean up without appropriate training and equipment. start->spill_large Large

Caption: A decision tree outlining immediate actions for various emergency scenarios involving this compound.

Storage and Disposal: Responsible Chemical Management

Proper storage and disposal are critical components of the chemical lifecycle and are essential for maintaining a safe laboratory environment.

6.1. Storage

  • Store in a tightly sealed container to prevent the ingress of moisture and air.[1]

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • For long-term storage, refrigeration at 2-8°C is recommended.[1]

6.2. Disposal

  • All waste materials , including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream segregation and disposal procedures.

  • Never dispose of this chemical down the drain or in the regular trash.[1][3]

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly handle this compound, ensuring both the integrity of your research and the well-being of yourself and your colleagues.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS SELPERCATINIB IMPURITY 30. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate
Reactant of Route 2
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.